molecular formula C32H68O4Si B092528 Tetrakis(2-ethylhexoxy)silane CAS No. 115-82-2

Tetrakis(2-ethylhexoxy)silane

Cat. No.: B092528
CAS No.: 115-82-2
M. Wt: 545 g/mol
InChI Key: MQHSFMJHURNQIE-UHFFFAOYSA-N
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Description

Tetrakis(2-ethylhexoxy)silane is an organosilicon compound that serves as a versatile reagent in scientific research and industrial development. Its primary researched application is in the field of lubrication, where it functions as an effective additive in lubricating oil compositions . The molecular structure of the compound, featuring a silicon center bound to four 2-ethylhexyloxy groups, contributes to its performance in these formulations. Research into its mechanism suggests that it may interact with metal surfaces or other components of the lubricant mixture to enhance overall performance and stability. Beyond its established role in lubricants, this silane derivative is also utilized in chemical synthesis and pharmaceutical research . Its properties make it a subject of interest for developing new materials and specialized chemical processes. Researchers value this compound for its potential to improve product formulations and advance studies in surface chemistry and material science. This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

tetrakis(2-ethylhexyl) silicate
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InChI

InChI=1S/C32H68O4Si/c1-9-17-21-29(13-5)25-33-37(34-26-30(14-6)22-18-10-2,35-27-31(15-7)23-19-11-3)36-28-32(16-8)24-20-12-4/h29-32H,9-28H2,1-8H3
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

MQHSFMJHURNQIE-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCCCC(CC)CO[Si](OCC(CC)CCCC)(OCC(CC)CCCC)OCC(CC)CCCC
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Molecular Formula

C32H68O4Si
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DSSTOX Substance ID

DTXSID4051588
Record name Tetrakis(2-ethylhexyl) orthosilicate
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Molecular Weight

545.0 g/mol
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CAS No.

115-82-2
Record name Silicic acid (H4SiO4) tetrakis(2-ethylhexyl) ester
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Record name Tetra-(2-ethylhexoxy)silane
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Record name Tetrakis(2-ethylhexoxy)silane
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Record name Silicic acid (H4SiO4), tetrakis(2-ethylhexyl) ester
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Record name Tetrakis(2-ethylhexyl) orthosilicate
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Record name Tetrakis(2-ethylhexyl) orthosilicate
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Record name TETRA-(2-ETHYLHEXOXY)SILANE
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Foundational & Exploratory

"Tetrakis(2-ethylhexoxy)silane" chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Tetrakis(2-ethylhexoxy)silane

Abstract

This compound (TEHOS), an organosilicon compound, serves as a versatile and critical precursor in advanced materials science. Distinguished by the significant steric hindrance imparted by its four bulky 2-ethylhexoxy groups, TEHOS exhibits uniquely controlled reactivity in hydrolysis and condensation reactions. This guide offers a comprehensive technical overview of its molecular structure, physicochemical properties, reaction mechanisms, synthesis, and key applications. We delve into the causality behind its moderated reactivity compared to simpler alkoxysilanes and explore its utility in lubricants, sol-gel processes, and surface modification. This document is intended for researchers, scientists, and professionals in chemical synthesis and materials development who require a deep, field-proven understanding of this compound.

Introduction

Within the broad class of alkoxysilanes, this compound (CAS No. 115-82-2) occupies a niche defined by its molecular architecture. Unlike small-chain analogues such as tetraethoxysilane (TEOS), the branched, eight-carbon chains of TEHOS introduce significant steric bulk around the central silicon atom. This structural feature is not a minor detail; it is the primary determinant of the compound's chemical behavior, slowing reaction kinetics and enabling a high degree of control in polymerization processes.[1] This moderated reactivity is highly advantageous in applications demanding longer pot life, controlled gelation, or the formation of flexible, hydrophobic silica networks.[1] Its utility extends from advanced lubrication formulations to its role as a crosslinking agent in specialized polymers and as a precursor for bespoke silica-based materials.[1][2]

Molecular Structure and Identification

The structure of TEHOS consists of a central silicon atom covalently bonded to four 2-ethylhexoxy groups through silicon-oxygen bonds. This arrangement results in a sterically crowded molecule that dictates its physical and chemical properties.

Si Si O1 O Si->O1 O2 O Si->O2 O3 O Si->O3 O4 O Si->O4 R1 2-Ethylhexyl O1->R1 R2 2-Ethylhexyl O2->R2 R3 2-Ethylhexyl O3->R3 R4 2-Ethylhexyl O4->R4

Caption: Molecular structure of this compound.

Table 1: Chemical Identification

Identifier Value
CAS Number 115-82-2[2][3][4][5]
Molecular Formula C₃₂H₆₈O₄Si[2][3][4][5]
Molecular Weight 544.97 g/mol [2][3]
EINECS Number 204-109-6[2][3][5]
InChI Key MQHSFMJHURNQIE-UHFFFAOYSA-N[1][4]

| Synonyms | Tetrakis(2-ethylhexyl) orthosilicate[4][5] |

Physicochemical Properties

TEHOS is a colorless liquid with low water solubility, a direct consequence of the four long, hydrophobic alkyl chains.[3][6] Its physical properties are critical for its application in functional fluids and as a chemical intermediate.

Table 2: Physicochemical Data

Property Value Source(s)
Appearance Colorless to almost colorless liquid [3][6]
Boiling Point 194 °C [3]
Melting Point < -73 °C [3]
Density 0.88 g/cm³ [3][5]
Refractive Index 1.4388 [3]
Flash Point 188 °C [3]
Solubility Insoluble in water (<0.01 g/L) [3][6]

| Hydrolytic Sensitivity | Reacts slowly with moisture/water |[3] |

Chemical Reactivity and Mechanisms

The chemistry of TEHOS is dominated by the reactivity of its silicon-alkoxy (Si-OR) bonds, primarily through hydrolysis and subsequent condensation. These reactions are the foundation of sol-gel science.[1]

Hydrolysis and Condensation

The conversion of TEHOS into a silica network is a two-step process:

  • Hydrolysis: The Si-OR bonds react with water to form silanol groups (Si-OH) and release 2-ethylhexanol as a byproduct.[1]

  • Condensation: The highly reactive silanol groups condense with each other (or with remaining alkoxy groups) to form stable siloxane (Si-O-Si) bridges, which ultimately create a three-dimensional silica network.[1]

A defining characteristic of TEHOS is that the significant steric hindrance from its bulky 2-ethylhexoxy groups slows down the rate of both hydrolysis and condensation.[1] This is in stark contrast to silanes with smaller substituents (e.g., methoxy or ethoxy groups), which react much more rapidly.[1] This reduced reactivity provides a wider processing window and is a key advantage in applications where controlled gelation or a long pot life is required.[1] The long alkyl chains also impart flexibility and hydrophobicity to the resulting polymer network.[1]

TEHOS This compound Si(OR)₄ H2O + 4 H₂O Silanol Silanetriol Intermediate Si(OH)₄ H2O->Silanol Hydrolysis (Slow due to steric hindrance) Alcohol - 4 R-OH (2-Ethylhexanol) Condensation Condensation Network Siloxane Network (SiO₂)n Condensation->Network Polymerization H2O_byproduct - 2n H₂O

Caption: Hydrolysis and condensation pathway of TEHOS.

Transesterification

Beyond hydrolysis, TEHOS can undergo transesterification. This reaction involves the exchange of its 2-ethylhexoxy groups with other alcohols, creating new silane esters with different functionalities.[1] This allows for the chemical modification of the silane precursor to tailor its properties for specific synthetic needs.

Synthesis and Purification

Industrially, tetraalkoxysilanes like TEHOS are commonly synthesized via the alcoholysis of silicon tetrachloride (SiCl₄).[1] This method offers good control and high yields. Another established route is the Direct Process (or Rochow Reaction), which involves the reaction of elemental silicon with an alcohol in the presence of a catalyst.[1]

Generalized Laboratory Synthesis Protocol (Alcoholysis of SiCl₄)

This protocol describes a self-validating system for the synthesis of TEHOS. The causality for each step is explained to ensure reproducibility and safety.

  • Reactor Setup:

    • Action: Equip a dry, three-necked round-bottom flask with a dropping funnel, a mechanical stirrer, a condenser, and a nitrogen inlet.

    • Causality: The inert nitrogen atmosphere is critical to prevent premature hydrolysis of the highly moisture-sensitive silicon tetrachloride reactant. The condenser manages the exothermic reaction and prevents loss of volatile components.

  • Reagent Charging:

    • Action: Charge the flask with a solution of 2-ethylhexanol (4.2 molar equivalents) in an anhydrous, non-protic solvent (e.g., toluene).

    • Causality: Using a slight excess of the alcohol ensures the complete reaction of the SiCl₄. An anhydrous solvent is essential to prevent side reactions.

  • Reaction:

    • Action: Cool the alcohol solution in an ice bath. Add silicon tetrachloride (1.0 molar equivalent) dropwise via the dropping funnel with vigorous stirring. Maintain the temperature below 10 °C.

    • Causality: The reaction is highly exothermic and produces corrosive hydrogen chloride (HCl) gas. Slow, dropwise addition and cooling are crucial for temperature control, preventing uncontrolled boiling and ensuring safety.

  • Neutralization and Workup:

    • Action: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours. Neutralize the generated HCl by bubbling dry ammonia gas through the mixture or by adding a tertiary amine base (e.g., triethylamine).

    • Causality: Neutralization is required to remove the acidic HCl byproduct, which would otherwise catalyze unwanted side reactions. This precipitates the base's hydrochloride salt.

  • Purification:

    • Action: Filter the mixture to remove the precipitated salt. Wash the filtrate with water to remove any remaining salts and excess alcohol. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄).

    • Causality: Filtration removes the solid byproduct. Aqueous washing and subsequent drying remove water-soluble impurities before the final purification step.

  • Final Distillation:

    • Action: Remove the solvent under reduced pressure. Purify the crude product by vacuum distillation.

    • Causality: Vacuum distillation is necessary because TEHOS has a high boiling point, and distillation at atmospheric pressure could lead to thermal decomposition. This step yields the final, high-purity product.

Spectroscopic and Analytical Characterization

Verifying the identity and purity of synthesized TEHOS is essential. Standard spectroscopic techniques provide a structural fingerprint of the molecule.

  • ¹H NMR: The proton NMR spectrum would be complex due to the 2-ethylhexyl group but would show characteristic signals for the -OCH₂- protons adjacent to the silicon-oxygen bond, along with overlapping multiplets for the alkyl chain protons and terminal methyl groups.

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon in the 2-ethylhexoxy ligand, including the key -OCH₂- carbon.

  • FT-IR: The infrared spectrum would be dominated by strong C-H stretching vibrations (~2850-2960 cm⁻¹) and a very strong, broad Si-O-C stretching band (~1070-1100 cm⁻¹). The absence of a broad O-H band (~3200-3600 cm⁻¹) would confirm the absence of hydrolysis products.

  • Mass Spectrometry: MS analysis would confirm the molecular weight of the compound.[7]

  • X-ray Reflectivity: In materials science research, X-ray techniques have been used to provide direct evidence of molecular ordering and density oscillations when TEHOS is confined in thin films near a solid-liquid interface.[1]

Applications and Field Insights

The unique properties of TEHOS make it a valuable component in several advanced applications.

  • Lubricants and Functional Fluids: TEHOS is used as an effective additive in synthetic lubricating oil compositions.[1][2] Its molecular structure contributes to thermal stability and performance enhancement.[1]

  • Sol-Gel Processes: Its slow, controlled hydrolysis makes it an ideal precursor in sol-gel chemistry for creating specialized silica materials, coatings, and pre-polymers for coatings.[1]

  • Crosslinking Agent: It can act as a non-functional crosslinker to build a network structure in primer and coating formulations, improving adhesion between dissimilar materials like dental resins and metals.[1]

  • Surface Modification: The hydrophobic nature of the 2-ethylhexyl groups can be imparted to surfaces, making it useful for creating water-repellent coatings and materials.

Safety and Handling

TEHOS is a chemical that requires careful handling in a laboratory or industrial setting.

  • Hazards: It is classified as causing serious eye irritation.[8]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including neoprene or nitrile rubber gloves, chemical safety goggles, and protective clothing.[8][9]

  • Handling: Use in a well-ventilated area, preferably under a chemical fume hood, to avoid breathing vapors. Avoid contact with eyes, skin, and clothing.[8]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from moisture, heat, and oxidizing agents, as it reacts slowly with water.[3][8][10]

  • Spills: In case of a spill, contain it with an inert absorbent material and dispose of it in accordance with local regulations.[8]

References

An In-depth Technical Guide to the Synthesis of Tetrakis(2-ethylhexoxy)silane: Pathways and Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthesis pathways for Tetrakis(2-ethylhexoxy)silane, a versatile organosilicon compound. The document outlines the core synthetic methodologies, their underlying reaction mechanisms, and available quantitative data to support researchers and professionals in the fields of materials science and drug development.

Alcoholysis of Silicon Tetrachloride

The reaction of silicon tetrachloride (SiCl₄) with 2-ethylhexanol is a principal and widely utilized industrial method for the synthesis of this compound. This pathway offers a direct route to the desired product, though it necessitates careful management of the corrosive byproduct, hydrogen chloride (HCl).

Methodology:

The synthesis involves the dropwise addition of silicon tetrachloride to an excess of 2-ethylhexanol, typically in a 1:4 molar ratio, under anhydrous conditions. The reaction is generally performed in a suitable solvent and may be heated to temperatures between 80-100°C to drive the reaction to completion. A continuous purge with an inert gas, such as nitrogen, is often employed to facilitate the removal of the hydrogen chloride gas formed, shifting the equilibrium towards the product. The crude product is then purified by vacuum distillation.

Reaction Mechanism:

The mechanism proceeds through a series of four sequential nucleophilic substitution reactions at the silicon center. The oxygen atom of the 2-ethylhexanol acts as a nucleophile, attacking the electrophilic silicon atom of the silicon tetrachloride. This is followed by the elimination of a chloride ion, which abstracts a proton from the attached alcohol, releasing a molecule of hydrogen chloride. This process repeats until all four chlorine atoms have been substituted by 2-ethylhexoxy groups.

SiCl4 SiCl₄ Intermediate1 SiCl₃(OR) SiCl4->Intermediate1 + ROH ROH1 2-Ethylhexanol ROH1->Intermediate1 HCl1 HCl Intermediate1->HCl1 - Intermediate2 SiCl₂(OR)₂ Intermediate1->Intermediate2 + ROH ROH2 2-Ethylhexanol ROH2->Intermediate2 HCl2 HCl Intermediate2->HCl2 - Intermediate3 SiCl(OR)₃ Intermediate2->Intermediate3 + ROH ROH3 2-Ethylhexanol ROH3->Intermediate3 HCl3 HCl Intermediate3->HCl3 - Product Si(OR)₄ This compound Intermediate3->Product + ROH ROH4 2-Ethylhexanol ROH4->Product HCl4 HCl Product->HCl4 -

Alcoholysis of Silicon Tetrachloride Pathway

Quantitative Data:

ParameterValueCompound
Molar Ratio (Alcohol:SiCl₄)4:1General Tetraalkoxysilane
Temperature80 - 100 °CGeneral Tetraalkoxysilane
ByproductHydrogen ChlorideGeneral Tetraalkoxysilane

Direct Synthesis from Elemental Silicon (Direct Process)

The Direct Process, also known as the Müller-Rochow synthesis, offers a chlorine-free route to tetraalkoxysilanes. This method involves the direct reaction of elemental silicon with an alcohol in the presence of a catalyst.

Methodology:

In this process, finely powdered silicon is reacted with 2-ethylhexanol at elevated temperatures. A copper-based catalyst, such as copper(I) chloride, is typically employed to facilitate the reaction. The reaction can be carried out in a high-boiling solvent in a slurry reactor or in a high-pressure mechanochemical reactor, which has been shown to enable lower reaction temperatures.[2] The product mixture, which may contain trialkoxysilane as a byproduct, is then purified by distillation.

Reaction Mechanism:

The precise mechanism of the Direct Process is complex and involves the formation of a copper-silicon alloy as a key intermediate. The alcohol is believed to adsorb onto the catalyst surface and react with the activated silicon. The reaction proceeds through the formation of Si-O bonds and the cleavage of O-H bonds, ultimately leading to the formation of the tetraalkoxysilane and hydrogen gas.

Si Silicon (Si) Reaction Reaction at Elevated Temperature Si->Reaction ROH 4 x 2-Ethylhexanol (ROH) ROH->Reaction Catalyst Copper Catalyst Catalyst->Reaction Product Si(OR)₄ Reaction->Product H2 2H₂ Reaction->H2

Direct Synthesis (Rochow) Process

Quantitative Data:

Experimental data for the direct synthesis of this compound is limited. However, studies on analogous tetraalkoxysilanes demonstrate the viability of this method.

ParameterValueCompoundReference
Temperature100 - 250 °CTetraalkoxysilanes (general)[2]
CatalystCuCl (20 wt%)Tetraalkoxysilanes (general)[2]
Silicon Conversion77% (at 100°C)Tetraalkoxysilane[2]
Selectivity98%Tetraalkoxysilane[2]
Temperature280 °CTetramethoxysilane[1][3]

Transesterification

Transesterification is an equilibrium-controlled process that involves the exchange of alkoxy groups between an existing alkoxysilane and an alcohol. This method can be used to synthesize this compound from a more readily available tetraalkoxysilane, such as tetraethoxysilane (TEOS).

Methodology:

The reaction involves heating a mixture of a starting tetraalkoxysilane (e.g., tetraethoxysilane) with an excess of 2-ethylhexanol in the presence of a catalyst. To drive the equilibrium towards the formation of the desired product, the lower-boiling alcohol byproduct (in this case, ethanol) is continuously removed from the reaction mixture by distillation. A variety of catalysts can be employed, including acids, bases, and transition metal alkoxides.

Reaction Mechanism:

The transesterification mechanism is dependent on the catalyst used. In an acid-catalyzed reaction, the acid protonates an alkoxy group on the silicon, making it a better leaving group. The incoming alcohol then attacks the silicon center. In a base-catalyzed reaction, the base deprotonates the incoming alcohol, increasing its nucleophilicity for attack on the silicon atom. The reaction proceeds in a stepwise manner until all the original alkoxy groups are replaced.

SiOR_prime4 Si(OR')₄ (e.g., TEOS) Reaction Equilibrium Reaction + Heat SiOR_prime4->Reaction ROH 4 x 2-Ethylhexanol (ROH) ROH->Reaction Catalyst Catalyst (Acid or Base) Catalyst->Reaction Product Si(OR)₄ Reaction->Product Forward Reaction ROH_prime 4 x R'OH (e.g., Ethanol) Reaction->ROH_prime Byproduct Removed Product->Reaction Reverse Reaction

Transesterification Pathway

Quantitative Data:

Specific experimental data for the synthesis of this compound via transesterification is not prevalent in published literature. The success of the reaction is highly dependent on the efficient removal of the alcohol byproduct.

Grignard Reagent Pathway

The use of Grignard reagents provides a versatile route for the formation of silicon-oxygen bonds, and can be applied to the synthesis of tetraalkoxysilanes. This method can be particularly useful for introducing sterically hindered alkoxy groups.

Methodology:

A potential pathway involves the reaction of a Grignard reagent derived from 2-ethylhexanol with silicon tetrachloride. The Grignard reagent, 2-ethylhexoxymagnesium halide, would be prepared by reacting 2-ethylhexanol with a suitable Grignard reagent like ethylmagnesium bromide. The resulting alkoxymagnesium halide is then reacted with silicon tetrachloride. Alternatively, a Grignard reagent can react with a tetraalkoxysilane to exchange alkoxy groups.[4][5]

Reaction Mechanism:

The Grignard reagent acts as a source of the nucleophilic 2-ethylhexoxide anion, which attacks the electrophilic silicon center of the silicon tetrachloride. This results in the displacement of a chloride ion. The process is repeated to achieve full substitution. The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF).

SiCl4 SiCl₄ Reaction Nucleophilic Substitution SiCl4->Reaction Grignard 4 x ROMgX (Grignard Reagent) Grignard->Reaction Solvent Anhydrous Ether Solvent Solvent->Reaction Product Si(OR)₄ Reaction->Product MgXCl 4 x MgXCl Reaction->MgXCl

Grignard Reagent Pathway

Quantitative Data:

While the Grignard route is a well-established method in organosilicon chemistry, specific protocols and yields for the synthesis of this compound are not readily found. Research on the synthesis of aryltrialkoxysilanes from aryl Grignard reagents and tetraalkyl orthosilicates has shown good yields, suggesting the potential of this pathway.[4][5]

ParameterValueCompoundReference
Temperature-30 °CAryl(trialkoxy)silanes[4]
SolventTHFAryl(trialkoxy)silanes[4]
Reactant Ratio (Si(OR)₄:ArMgX)3:1Aryl(trialkoxy)silanes[4]

References

In-Depth Technical Guide: Physical Properties of Tetrakis(2-ethylhexoxy)silane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrakis(2-ethylhexoxy)silane (CAS No. 115-82-2), an organosilicon compound, is a colorless to almost colorless liquid. Its molecular structure, featuring a central silicon atom bonded to four bulky 2-ethylhexoxy groups, imparts unique physical and chemical properties. This guide provides a comprehensive overview of the key physical properties of this compound, detailed experimental protocols for their determination, and a visualization of the structure-property relationships. This information is critical for its application in various research and development fields, including its use as a synthetic lubricant and functional fluid.

Core Physical Properties

The physical characteristics of this compound are summarized in the table below. It is important to note that some variations in reported values exist in the literature, which can be attributed to differences in measurement conditions and sample purity.

Physical PropertyValueSource(s)
Molecular Formula C₃₂H₆₈O₄Si[1][2][3]
Molecular Weight 544.97 g/mol [1][3][4]
Appearance Colorless to Almost Colorless Liquid[1][4]
Density 0.88 g/cm³[1][2][4]
Boiling Point 194 °C[1][4]
419 °C at 760 mmHg[2]
Melting Point < -73 °C[1][4]
Refractive Index 1.4388[1][4]
1.448[2]
Flash Point 188 °C[1][4]
146 °C[2]
Solubility Insoluble in water (reacts slowly with moisture)[1][4]

Structure-Property Relationship

The distinct physical properties of this compound are a direct consequence of its molecular architecture. The central silicon atom provides a tetrahedral framework, while the four long, branched 2-ethylhexoxy side chains dictate its bulk properties.

Structure_Property_Relationship cluster_structure Molecular Structure cluster_properties Physical Properties Structure This compound (Central Si with 4 bulky, flexible 2-ethylhexoxy groups) BoilingPoint High Boiling Point Structure->BoilingPoint High molecular weight and van der Waals forces MeltingPoint Low Melting Point Structure->MeltingPoint Flexibility of alkyl chains hinders crystal lattice formation Viscosity Moderate Viscosity (Expected) Structure->Viscosity Intermolecular entanglement of long chains Solubility Solubility in Nonpolar Solvents Structure->Solubility Nonpolar nature of alkyl groups Density Low Density

Structure-Property Correlation

Experimental Protocols

The following sections detail the generalized experimental methodologies for determining the key physical properties of liquid organosilicon compounds like this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.

  • Apparatus: Distillation flask, condenser, thermometer, heating mantle, boiling chips.

  • Procedure:

    • A small quantity of this compound is placed in the distillation flask along with a few boiling chips to ensure smooth boiling.

    • The flask is connected to a condenser, and a thermometer is positioned so that its bulb is just below the side arm of the flask, ensuring it measures the temperature of the vapor that is in equilibrium with the boiling liquid.

    • The flask is gently heated.

    • The temperature is recorded when a steady stream of distillate is collected, and the temperature reading on the thermometer remains constant. This constant temperature is the boiling point of the liquid at the prevailing atmospheric pressure.

Measurement of Density

Density is the mass per unit volume of a substance.

  • Apparatus: Pycnometer (specific gravity bottle), analytical balance, water bath with temperature control.

  • Procedure:

    • The empty pycnometer is cleaned, dried, and its mass is accurately determined using an analytical balance.

    • The pycnometer is filled with distilled water of a known temperature and weighed again to determine the mass of the water. This allows for the calibration of the pycnometer's volume.

    • The pycnometer is emptied, dried, and then filled with this compound at the same temperature.

    • The mass of the pycnometer filled with the sample is determined.

    • The density is calculated by dividing the mass of the silane by the volume of the pycnometer.

Measurement of Refractive Index

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material.

  • Apparatus: Abbe refractometer, constant temperature water bath, light source (typically a sodium lamp).

  • Procedure:

    • The refractometer is calibrated using a standard liquid with a known refractive index.

    • A few drops of this compound are placed on the prism of the refractometer.

    • The prism is closed, and the sample is allowed to equilibrate to the desired temperature, maintained by the circulating water bath.

    • The light source is switched on, and the eyepiece is adjusted until the dividing line between the light and dark fields is sharp and centered in the crosshairs.

    • The refractive index is read directly from the instrument's scale.

Measurement of Viscosity

Viscosity is a measure of a fluid's resistance to flow.

  • Apparatus: Capillary viscometer (e.g., Ostwald or Ubbelohde type), constant temperature bath, stopwatch.

  • Procedure:

    • A known volume of this compound is introduced into the viscometer.

    • The viscometer is placed in a constant temperature bath until the sample reaches thermal equilibrium.

    • The liquid is drawn up into the upper bulb of the viscometer by suction.

    • The time taken for the liquid to flow between two marked points on the capillary is measured accurately using a stopwatch.

    • The kinematic viscosity is calculated using the viscometer constant and the measured flow time. The dynamic viscosity can then be determined by multiplying the kinematic viscosity by the density of the liquid at that temperature.

Determination of Solubility

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

  • Apparatus: Test tubes, vortex mixer, centrifuge (optional).

  • Procedure:

    • A small, known amount of this compound is added to a test tube containing a known volume of the solvent to be tested (e.g., water, ethanol, acetone, hexane).

    • The mixture is agitated vigorously using a vortex mixer to ensure thorough mixing.

    • The mixture is allowed to stand and is observed for any signs of phase separation, cloudiness, or undissolved droplets.

    • For quantitative analysis, the concentration of the silane in the solvent can be determined using techniques like gas chromatography after allowing any undissolved material to settle or be separated by centrifugation. The slow reaction with water (hydrolysis) should be noted, which can affect long-term solubility observations in aqueous media.

Conclusion

This technical guide provides essential data and methodologies for the physical characterization of this compound. A thorough understanding of these properties is fundamental for its effective utilization in research, development, and various industrial applications. The provided experimental protocols offer a standardized approach to verify these properties and ensure consistency in experimental outcomes.

References

"Tetrakis(2-ethylhexoxy)silane" molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a concise technical overview of Tetrakis(2-ethylhexoxy)silane, focusing on its fundamental chemical properties. The information is intended for researchers, scientists, and professionals in drug development who require precise data for their work.

Core Chemical Properties

This compound is an organosilicon compound. Its key quantitative data are summarized below for easy reference.

PropertyValue
Molecular Formula C32H68O4Si[1][2][3][4][5]
Molecular Weight 544.97 g/mol [2][4]
CAS Number 115-82-2[1][3][4][5]
Density 0.879 g/cm³[1]
Boiling Point 419 °C at 760 mmHg[1]
Flash Point 146 °C[1]
Refractive Index 1.448[1]

Synonyms: This compound is also known as tetrakis(2-ethylhexyl) orthosilicate.[1]

Experimental Protocols and Visualizations

Due to the nature of the requested information, which focuses on the intrinsic molecular properties of a chemical compound, detailed experimental protocols for its synthesis or analysis are beyond the scope of this specific guide. Similarly, signaling pathways are not applicable to this compound.

For researchers interested in the behavior of this compound under specific conditions, such as in nanoconfinement or as a lubricant additive, further investigation into specialized literature is recommended. Studies have utilized techniques like X-ray reflectivity and diffraction to understand its molecular ordering at interfaces.

A diagrammatic representation for the molecular weight and formula is not applicable.

References

Spectroscopic data for "Tetrakis(2-ethylhexoxy)silane" (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

A Spectroscopic and Analytical Guide to Tetrakis(2-ethylhexoxy)silane

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound (CAS No. 115-82-2). Designed for researchers, scientists, and professionals in drug development, this document outlines the characteristic nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. Detailed experimental protocols for acquiring this data are also presented.

Molecular Structure and Properties

This compound is an organosilicon compound with a central silicon atom bonded to four 2-ethylhexyloxy groups.[1] Its molecular formula is C32H68O4Si, and it has a molecular weight of approximately 544.97 g/mol .[2][3] The bulky 2-ethylhexoxy groups create significant steric hindrance, which influences its reactivity and physical properties.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound by providing information about the hydrogen (¹H) and carbon (¹³C) environments within the molecule.

Predicted ¹H NMR Data

The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different protons in the 2-ethylhexyl group.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.7Doublet of Doublets8HSi-O-CH₂
~1.5Multiplet4H-CH(CH₂CH₃)-
~1.2-1.4Multiplet32H-(CH₂)₄-
~0.8-0.9Multiplet24H-CH₃

Note: Predicted values are based on standard chemical shift ranges for similar alkoxy silanes.

Predicted ¹³C NMR Data

The carbon NMR spectrum will provide complementary information on the carbon skeleton.

Chemical Shift (δ, ppm)Assignment
~65-70Si-O-C H₂
~40-45-C H(CH₂CH₃)-
~25-35-(C H₂)₄-
~10-15-C H₃

Note: Predicted values are based on standard chemical shift ranges for similar alkoxy silanes.

Experimental Protocol for NMR Spectroscopy

Sample Preparation:

  • Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

Instrumentation:

  • A high-resolution NMR spectrometer (e.g., Bruker, Jeol) with a proton frequency of 400 MHz or higher.

Data Acquisition:

  • ¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use a standard pulse sequence.

  • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show the following characteristic absorption bands.

Wavenumber (cm⁻¹)IntensityAssignment
2960-2850StrongC-H stretching (alkyl)
1465-1450MediumC-H bending (alkyl)
1380-1370MediumC-H bending (alkyl)
1100-1000StrongSi-O-C asymmetric stretching

Note: Predicted values are based on general vibrational frequencies for organosilicon compounds.[4]

Experimental Protocol for IR Spectroscopy

Sample Preparation:

  • For liquid samples like this compound, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[5]

Instrumentation:

  • A Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition:

  • Record the spectrum over the mid-infrared range, typically from 4000 to 400 cm⁻¹.[5]

  • Acquire a background spectrum of the clean salt plates before running the sample.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

Predicted Mass Spectrometry Data
m/z ValueInterpretation
544.97[M]+, Molecular ion peak
VariesFragmentation pattern corresponding to the loss of 2-ethylhexyloxy groups or alkyl fragments.

Note: The molecular ion peak has been reported at m/z 544.97 in high-resolution ESI-MS.[1]

Experimental Protocol for Mass Spectrometry

Sample Introduction:

  • For a relatively volatile and thermally stable compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method. The sample is injected into the GC, where it is vaporized and separated before entering the mass spectrometer.[5]

  • Alternatively, direct infusion into an Electrospray Ionization (ESI) source can be used, particularly for high-resolution mass analysis.

Ionization:

  • Electron Ionization (EI) at 70 eV is a standard method for GC-MS, which generates a reproducible fragmentation pattern.[5]

  • Electrospray Ionization (ESI) is a softer ionization technique that is likely to produce the intact molecular ion.

Mass Analysis:

  • A quadrupole or ion trap mass analyzer can be used to separate the ions based on their mass-to-charge ratio.[5]

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of an organosilane compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure Purity Purity Assessment Structure->Purity

Caption: General workflow for spectroscopic characterization.

References

"Tetrakis(2-ethylhexoxy)silane" CAS number 115-82-2 information

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Tetrakis(2-ethylhexoxy)silane (CAS 115-82-2)

Abstract

This compound, identified by CAS number 115-82-2, is a tetra-functional organosilicon compound, specifically a silicate ester. Its molecular structure, characterized by a central silicon atom bonded to four bulky 2-ethylhexoxy groups, imparts unique physical and chemical properties. These properties, including excellent thermal stability, a broad liquid range, and controlled reactivity, make it a valuable material in various industrial and research applications. Primarily, it serves as a high-performance synthetic lubricant, functional fluid, and a coupling agent for polymer composites. This document provides a comprehensive technical overview of its chemical properties, synthesis, mechanisms of action, applications, and safety information, tailored for researchers, scientists, and professionals in material science and chemical development.

Chemical and Physical Properties

This compound is a colorless, combustible liquid with low water solubility. The branched, bulky alkoxy groups contribute to significant steric hindrance around the silicon center, which moderates its reactivity, particularly towards hydrolysis, when compared to smaller alkoxysilanes like TEOS (Tetraethoxysilane). This steric bulk also ensures a low melting point and a wide liquid temperature range.

Table 1: Physical and Chemical Properties of this compound

Property Value Source(s)
Molecular Formula C₃₂H₆₈O₄Si
Molecular Weight 544.97 g/mol
Appearance Colorless to almost colorless, clear liquid
Melting Point < -73 °C
Boiling Point 194 °C @ 1 mmHg 365 °C (approx.) 419 °C @ 760 mmHg
Density 0.88 g/cm³
Refractive Index 1.4388 - 1.448
Flash Point 146 °C - 199 °C
Vapor Pressure 7.65E-07 mmHg @ 25°C
Water Solubility < 0.01 g/L; Reacts slowly

| Hydrolytic Sensitivity | Reacts slowly with moisture/water | |

Identifiers and Synonyms

For unambiguous identification in research and chemical inventories, the following identifiers are used.

Table 2: Chemical Identifiers and Synonyms

Identifier Type Value Source(s)
CAS Number 115-82-2
EC Number 204-109-6
IUPAC Name Tetrakis(2-ethylhexyl) silicate
Synonyms Tetrakis(2-ethylhexyl) orthosilicate, Silicic acid, tetrakis(2-ethylhexyl) ester
InChI Key MQHSFMJHURNQIE-UHFFFAOYSA-N

| MDL Number | MFCD00015263 | |

Synthesis and Manufacturing

The industrial production of tetraalkoxysilanes like this compound typically follows well-established pathways. The most common method is the alcoholysis of silicon tetrachloride (SiCl₄). This process involves reacting SiCl₄ with four equivalents of the corresponding alcohol, in this case, 2-ethylhexanol. The reaction produces the desired silicate ester and hydrogen chloride (HCl) as a byproduct.

Generalized Synthesis Workflow

The logical workflow for the synthesis of this compound via alcoholysis is depicted below. The reaction must be carried out under anhydrous conditions to prevent premature hydrolysis of the silicon tetrachloride reactant and the product. The byproduct, HCl, is typically removed by an inert gas sparge or by reaction with a base.

Synthesis_Workflow SiCl4 Silicon Tetrachloride (SiCl₄) Reactor Anhydrous Reactor SiCl4->Reactor EtOHexOH 2-Ethylhexanol (4 equiv.) EtOHexOH->Reactor Product This compound Reactor->Product Reaction Byproduct Hydrogen Chloride (HCl) Reactor->Byproduct Forms Purification Purification (e.g., Distillation) Product->Purification FinalProduct Final Product Purification->FinalProduct

Generalized synthesis workflow for this compound.
Experimental Protocol: Generalized Alcoholysis of Silicon Tetrachloride

This protocol describes a representative laboratory-scale synthesis. Warning: Silicon tetrachloride is highly corrosive and reacts violently with water. Hydrogen chloride gas is toxic and corrosive. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials:

  • Silicon tetrachloride (SiCl₄), 1 mole

  • Anhydrous 2-Ethylhexanol, 4.2 moles (slight excess)

  • Anhydrous non-protic solvent (e.g., Toluene or Hexane)

  • Nitrogen (N₂) or Argon (Ar) gas for inert atmosphere

  • Reaction flask with overhead stirrer, dropping funnel, condenser, and gas outlet/bubbler

Procedure:

  • Setup: Assemble the reaction apparatus under an inert atmosphere. Ensure all glassware is thoroughly dried.

  • Charging the Reactor: Charge the reaction flask with 2-Ethylhexanol and the anhydrous solvent. Begin stirring and maintain a slight positive pressure of inert gas.

  • Reactant Addition: Cool the flask in an ice bath. Slowly add silicon tetrachloride dropwise from the dropping funnel to the stirred alcohol solution. The reaction is exothermic; maintain the temperature below 25°C. The addition of SiCl₄ will generate HCl gas, which should be safely vented or neutralized in a basic scrubber.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours to ensure the reaction goes to completion.

  • Purification:

    • Remove the hydrogen chloride byproduct, for instance by bubbling dry nitrogen through the solution.

    • The solvent and any excess alcohol can be removed via rotary evaporation.

    • The crude product is then purified by vacuum distillation to yield pure this compound.

  • Characterization: The final product should be characterized by standard analytical techniques (e.g., NMR, FT-IR) to confirm its identity and purity.

Chemical Reactivity and Mechanisms

The core of this compound's functionality lies in the reactivity of its silicon-alkoxy (Si-OR) bonds, which undergo hydrolysis and condensation. This process is fundamental to its role in forming silica networks (sol-gel chemistry) and as a coupling agent.

Hydrolysis and Condensation

In the presence of water, the Si-OR bonds are hydrolyzed to form reactive silanol (Si-OH) groups and release 2-ethylhexanol. These silanol groups can then condense with each other to form stable siloxane (Si-O-Si) bonds, releasing water. This process can continue to form a three-dimensional silica (SiO₂) network. The large 2-ethylhexoxy groups provide significant steric hindrance, which slows down the rates of hydrolysis and condensation, making the process more controllable compared to silanes with smaller substituents.

Hydrolysis_Condensation TEHOS This compound Si(OR)₄ Silanol Silanol Intermediate (RO)₃Si-OH TEHOS->Silanol + H₂O (Hydrolysis) Siloxane Siloxane Bond Formation (RO)₃Si-O-Si(OR)₃ Silanol->Siloxane + (RO)₃Si-OH (Condensation) Alcohol 2-Ethylhexanol (ROH) Silanol->Alcohol Network 3D Silica Network (SiO₂)n Siloxane->Network Further Condensation Water2 H₂O Siloxane->Water2 Water1 H₂O

Mechanism of hydrolysis and condensation for this compound.
Mechanism as a Coupling Agent

As a coupling agent, this compound functions to improve the compatibility and adhesion between inorganic fillers (like glass, silica, or metals) and organic polymer matrices. The mechanism involves the hydrolysis of the alkoxy groups at the inorganic surface, forming silanol groups that can bond with surface hydroxyls on the filler. The bulky, non-polar 2-ethylhexyl chains then interpenetrate and entangle with the organic polymer matrix, creating a strong interfacial bridge that enhances the mechanical properties of the composite material.

Coupling_Mechanism cluster_0 Inorganic Filler Surface cluster_1 Interphase cluster_2 Organic Polymer Matrix Filler {-OH | -OH | -OH} Silane Si O-R O-R O-R O-R Silane:f0->Filler Bonds to Surface Polymer Polymer Chains Silane:f2->Polymer Interacts with Matrix Silane:f3->Polymer step1 1. Hydrolysis at Surface Si-OR + H₂O -> Si-OH step2 2. Condensation Bonding Si-OH + Filler-OH -> Si-O-Filler step3 3. Polymer Entanglement cluster_0 cluster_0 cluster_1 cluster_1 cluster_2 cluster_2

Logical relationship of this compound as a coupling agent.

Applications

The unique properties of this compound lead to its use in several specialized areas:

  • Synthetic Lubricants and Functional Fluids: It is used as a base stock or additive in synthetic lubricants, hydraulic fluids, and heat exchange fluids. Its excellent thermal stability and wide liquid range are advantageous in demanding applications, such as for high-altitude aircraft.

  • Polymer Modification: It acts as a non-functional crosslinker and coupling agent in polymer composites. By improving the bond between inorganic fillers and the polymer matrix, it enhances mechanical properties like tensile strength and impact resistance.

  • Adhesion Promoter: In coatings, adhesives, and sealants, it can improve adhesion to inorganic substrates.

  • Chemical Synthesis: It serves as a reagent in chemical synthesis and sol-gel processes for creating specialized materials and coatings.

Safety and Toxicology

This compound is classified as causing serious eye irritation. Upon contact with moisture, it slowly hydrolyzes to produce 2-ethylhexanol. The hydrolysis product, 2-ethylhexanol, has reported experimental reproductive and mutagenic effects. Therefore, appropriate safety precautions are necessary during handling to avoid contact with skin, eyes, and mucous membranes.

Table 3: Hazard and Safety Information

Hazard Information Details Source(s)
GHS Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statement H319: Causes serious eye irritation
Potential Health Effects Inhalation: May cause respiratory tract irritation. Skin Contact: May cause skin irritation. Eye Contact: Causes serious eye irritation. Ingestion: May be harmful if swallowed.
First Aid Measures Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, get medical attention. Skin: Wash off with soap and plenty of water. Inhalation: Move to fresh air.
Handling Avoid all eye and skin contact. Do not breathe vapor and mist. Use in a well-ventilated area. Wash hands thoroughly after handling.
Decomposition Products Decomposes in contact with moist air or water to liberate 2-ethylhexanol. Thermal decomposition can produce organic acid vapors and silicon dioxide.

| Toxicology Data | No specific LD50/LC50 data found for the compound itself in the provided results. The primary toxicological concern is related to its hydrolysis product, 2-ethylhexanol. | |

Navigating the Solution Landscape: A Technical Guide to the Solubility of Tetrakis(2-ethylhexoxy)silane in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the solubility of excipients and reagents is paramount. This technical guide provides an in-depth analysis of the solubility of Tetrakis(2-ethylhexoxy)silane, a compound of interest for various applications due to its unique properties.

While precise quantitative solubility data for this compound in a wide array of organic solvents is not extensively documented in publicly available literature, this guide synthesizes the existing qualitative information and provides a robust experimental framework for its determination.

Qualitative Solubility Profile

This compound is a colorless liquid with very low solubility in water.[1][2] Its primary applications in synthetic lubricants and functional fluids suggest a high degree of miscibility with nonpolar substances.[2][3] The compound is noted for its excellent compatibility with a variety of organic materials and its ability to be integrated into polymer matrices, implying good solubility in many organic media.[3]

Based on these characteristics and general chemical principles, a qualitative assessment of its solubility in common organic solvent classes is presented below.

Solvent ClassRepresentative SolventsExpected SolubilityRationale
Alkanes Hexane, Heptane, CyclohexaneHigh / MiscibleAs a component in lubricants, it is expected to be highly soluble in nonpolar hydrocarbon solvents.
Aromatics Toluene, Xylene, BenzeneHigh / MiscibleIts compatibility with organic materials suggests good solubility in aromatic hydrocarbons.[3]
Ethers Diethyl ether, Tetrahydrofuran (THF)Good to HighThe ether linkages in its structure suggest favorable interactions with other ether solvents.
Ketones Acetone, Methyl Ethyl Ketone (MEK)GoodGeneral compatibility with diverse organic materials points towards good solubility in moderately polar ketones.[3]
Esters Ethyl acetate, Butyl acetateGoodSimilar to ketones, good solubility is anticipated due to its organic nature.
Halogenated Dichloromethane, ChloroformGood to HighIts nonpolar character suggests good miscibility with halogenated solvents.
Alcohols Methanol, Ethanol, IsopropanolModerate to LowThe potential for slow hydrolysis in the presence of protic groups may limit long-term stability in alcoholic solutions. A structurally similar compound, tetrakis(2-ethylbutoxy)silane, is reported to be only slightly soluble in methanol.
Polar Aprotic Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)Moderate to LowThe highly polar nature of these solvents may not be ideal for the largely nonpolar this compound.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental protocol is essential. The following details a common method for determining the solubility of a liquid in a solvent.

Principle: A supersaturated solution of the solute in the solvent is prepared and allowed to reach equilibrium at a constant temperature. The concentration of the solute in the saturated supernatant is then determined analytically.

Apparatus and Reagents:

  • This compound (high purity)

  • Organic solvents (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Glass vials with screw caps and PTFE septa

  • Volumetric flasks and pipettes

  • Syringes and syringe filters (chemically compatible, e.g., PTFE)

  • Gas chromatograph with a flame ionization detector (GC-FID) or a suitable alternative analytical instrument.

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a glass vial. The presence of a distinct second phase of the silane after vigorous mixing confirms that the solution is supersaturated.

  • Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours), ensuring constant agitation.

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the same constant temperature for at least 24 hours to ensure complete separation of the undissolved solute.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe. To avoid altering the equilibrium, ensure the syringe is at the same temperature as the solution. Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask.

  • Quantification: Determine the mass of the collected filtrate. Dilute the sample gravimetrically with the same solvent to a concentration suitable for the analytical method. Prepare a series of calibration standards of this compound in the solvent. Analyze the standards and the sample by GC-FID.

  • Calculation: From the calibration curve, determine the concentration of this compound in the diluted sample. Back-calculate the concentration in the original saturated solution to determine the solubility, typically expressed in g/100 mL or mol/L.

  • Validation: Perform the experiment in triplicate to ensure the precision and accuracy of the results.

Visualizing the Workflow

The logical flow of the experimental protocol for determining solubility can be visualized as follows:

experimental_workflow prep Preparation of Supersaturated Solution equil Equilibration at Constant Temperature prep->equil Agitation (24-48h) phase_sep Phase Separation equil->phase_sep Cessation of Agitation (≥24h) sampling Sampling and Filtration of Supernatant phase_sep->sampling quant Analytical Quantification (e.g., GC-FID) sampling->quant Dilution calc Calculation of Solubility quant->calc Calibration Curve report Final Report calc->report

A generalized workflow for the experimental determination of solubility.

Due to the lack of specific signaling pathway involvement for this compound in the context of drug development, a diagram illustrating such a pathway is not applicable. The provided experimental workflow serves as a practical guide for researchers to generate the necessary solubility data for their specific formulation and development needs.

References

An In-depth Technical Guide on the Thermal Stability and Decomposition of Tetrakis(2-ethylhexoxy)silane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of Tetrakis(2-ethylhexoxy)silane. Due to the limited availability of specific experimental data for this compound in public literature, this guide synthesizes information from related tetraalkoxysilanes and general principles of thermal analysis to present a predictive assessment. It is intended to serve as a valuable resource for professionals in research and development who utilize or are considering the use of this long-chain alkoxysilane.

Introduction to this compound

This compound (TEHOS) is an organosilicon compound with the chemical formula Si(OCH₂CH(C₂H₅)C₄H₉)₄. Its structure features a central silicon atom bonded to four bulky 2-ethylhexoxy groups. This significant steric hindrance is a key characteristic, influencing its reactivity, particularly by slowing down hydrolysis and condensation rates compared to smaller alkoxysilanes. This property makes it advantageous in applications requiring a longer pot life or more controlled gelation. It is primarily researched for its application as an additive in lubricating oil compositions.

Thermal Stability Analysis

The thermal stability of a material is crucial for determining its operational limits and understanding its degradation profile under thermal stress. The primary techniques for evaluating thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

The following tables present hypothetical yet representative data for the thermal analysis of a long-chain tetraalkoxysilane like this compound, based on typical values for similar compounds. This data is for illustrative purposes.

Table 1: Hypothetical Thermogravimetric Analysis (TGA) Data

ParameterValueConditions
Onset of Decomposition (Tonset)~ 250 - 300 °C10 °C/min in N₂
Temperature at 5% Weight Loss (T5%)~ 280 - 330 °C10 °C/min in N₂
Temperature at 50% Weight Loss (T50%)~ 350 - 400 °C10 °C/min in N₂
Residual Mass at 600 °C~ 15 - 25 % (as SiO₂)10 °C/min in N₂

Table 2: Hypothetical Differential Scanning Calorimetry (DSC) Data

ParameterValueConditions
Glass Transition Temperature (Tg)Not typically observed-
Exothermic Events (Decomposition)Onset ~ 250 - 300 °C10 °C/min in N₂
Endothermic Events (Vaporization)Dependent on pressure-

Decomposition Pathway and Products

The thermal decomposition of tetraalkoxysilanes is a complex process that can proceed through various pathways. Based on studies of similar compounds like tetraethoxysilane (TEOS), a plausible decomposition mechanism for this compound involves a series of reactions leading to the formation of volatile organic compounds and a solid residue of silicon dioxide.

A proposed primary decomposition pathway involves an intramolecular elimination reaction, forming an alkene and a silanol group. This is followed by condensation of the silanol groups to form siloxane bonds and ultimately a silica network. At higher temperatures, homolytic cleavage of C-C and C-O bonds can also occur, leading to a variety of smaller organic fragments.

Expected Decomposition Products:

  • Volatile: 2-ethyl-1-hexene, 2-ethylhexanol, water, and smaller hydrocarbon fragments.

  • Solid Residue: Silicon dioxide (SiO₂).

The following diagram illustrates a simplified proposed decomposition pathway.

DecompositionPathway TEHOS This compound Si(OR)₄ Intermediate1 Silanol Intermediate (RO)₃SiOH + R'CH=CH₂ TEHOS->Intermediate1 Intramolecular Elimination Volatiles Volatile Organics (Alkene, Alcohol, etc.) TEHOS->Volatiles Homolytic Cleavage Intermediate2 Siloxane Dimer (RO)₃Si-O-Si(OR)₃ + H₂O Intermediate1->Intermediate2 Condensation Intermediate1->Volatiles Side Reactions SiO2 Silicon Dioxide (SiO₂)n Intermediate2->SiO2 Further Condensation

Proposed Decomposition Pathway for TEHOS

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducible research. The following sections outline standard protocols for the thermal analysis of liquid samples like this compound.

Objective: To determine the thermal stability and decomposition profile by measuring mass loss as a function of temperature.

Apparatus: A thermogravimetric analyzer.

Procedure:

  • Sample Preparation: Place a small, accurately weighed sample (typically 5-10 mg) into an inert TGA pan (e.g., alumina or platinum).

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature (e.g., 30 °C).

    • Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature (e.g., 800 °C).

  • Data Analysis: Record the sample weight as a function of temperature. Determine the onset of decomposition, temperatures at specific weight loss percentages, and the final residual mass.

The following diagram outlines the TGA experimental workflow.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Acquisition & Analysis prep1 Weigh 5-10 mg of TEHOS prep2 Place in TGA pan prep1->prep2 analysis1 Place pan in TGA furnace prep2->analysis1 analysis2 Purge with Inert Gas analysis1->analysis2 analysis3 Heat at constant rate (e.g., 10 °C/min) analysis2->analysis3 data1 Record Weight vs. Temperature analysis3->data1 data2 Determine T_onset, T_x%, and Residue data1->data2

TGA Experimental Workflow

Objective: To measure the heat flow associated with thermal transitions as a function of temperature.

Apparatus: A differential scanning calorimeter.

Procedure:

  • Sample Preparation: Accurately weigh a small sample (typically 2-5 mg) into a hermetically sealed aluminum pan to prevent volatilization before decomposition.

  • Instrument Setup:

    • Place the sealed sample pan and an empty sealed reference pan in the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature.

    • Heat the sample at a constant rate (e.g., 10 °C/min) over the desired temperature range.

  • Data Analysis: Record the differential heat flow between the sample and reference pans. Identify and quantify endothermic and exothermic events.

The following diagram illustrates the DSC experimental workflow.

DSC_Workflow cluster_prep_dsc Sample Preparation cluster_analysis_dsc DSC Analysis cluster_data_dsc Data Acquisition & Analysis prep1_dsc Weigh 2-5 mg of TEHOS prep2_dsc Seal in hermetic pan prep1_dsc->prep2_dsc analysis1_dsc Place sample & ref pans in DSC cell prep2_dsc->analysis1_dsc analysis2_dsc Purge with Inert Gas analysis1_dsc->analysis2_dsc analysis3_dsc Heat at constant rate (e.g., 10 °C/min) analysis2_dsc->analysis3_dsc data1_dsc Record Heat Flow vs. Temperature analysis3_dsc->data1_dsc data2_dsc Identify Thermal Events (endo/exo) data1_dsc->data2_dsc

DSC Experimental Workflow

To identify the volatile products evolved during thermal decomposition, TGA can be coupled with other analytical techniques.

  • Evolved Gas Analysis (EGA): The gas stream from the TGA furnace can be directed to a mass spectrometer (MS) or a Fourier-transform infrared (FTIR) spectrometer to identify the evolved species in real-time as a function of temperature.

  • Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS): The sample is rapidly heated to a specific temperature in an inert atmosphere, and the resulting volatile fragments are separated by gas chromatography and identified by mass spectrometry. This provides a detailed "fingerprint" of the decomposition products.

Conclusion

This compound is a sterically hindered tetraalkoxysilane with anticipated good thermal stability, making it suitable for applications requiring high-temperature performance, such as a lubricant additive. While specific quantitative thermal analysis data is not widely published, this guide provides a framework for understanding its likely thermal behavior and decomposition pathways based on analogous compounds and established analytical techniques. The provided experimental protocols offer a starting point for researchers to conduct their own detailed thermal analysis of this and similar materials. Further experimental work is necessary to fully characterize the thermal properties and decomposition kinetics of this compound.

References

In-Depth Technical Guide to the Health and Safety of Tetrakis(2-ethylhexoxy)silane for Laboratory Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for the handling and use of Tetrakis(2-ethylhexoxy)silane in a laboratory setting. It is intended to inform researchers, scientists, and drug development professionals of the potential hazards and to provide clear protocols for safe use.

Chemical Identification and Physical Properties

This compound is a multi-constituent substance. The primary component and its key physical and chemical properties are summarized below.

PropertyValueReference
Chemical Name This compound[1][2]
CAS Number 115-82-2[1][3][2]
EC Number 204-109-6[1][2]
Molecular Formula C₃₂H₆₈O₄Si[1][2]
Molecular Weight 544.97 g/mol [1][2]
Appearance Colorless liquid[1][3]
Boiling Point 194 °C[1]
Melting Point < -73°C[1]
Flash Point 188 °C[1]
Density 0.88 g/cm³[1]
Specific Gravity 0.88[1]
Refractive Index 1.4388[1]
Solubility Insoluble in water (reacts slowly)[1][3]
Hydrolytic Sensitivity Reacts slowly with moisture/water[1]

Hazard Identification and Classification

The primary hazard associated with this compound is serious eye irritation. A significant consideration is its reaction with water or moisture to produce 2-ethylhexanol, which has its own set of health hazards.

GHS Classification:

ClassificationHazard Statement
Serious Eye Damage/Eye Irritation, Category 2 H319: Causes serious eye irritation

Hazard Pictogram:

alt text

Signal Word: Warning

Health Effects and Toxicological Information

This compound

Direct contact with this compound can cause the following:

  • Eye Contact: Causes serious eye irritation.[1]

  • Skin Contact: May cause skin irritation.[1]

  • Inhalation: May cause irritation to the respiratory tract.[1]

  • Ingestion: May be harmful if swallowed.[1]

The acute oral toxicity of this compound itself is low.

Acute ToxicityValueSpecies
Oral LD50 > 22000 mg/kgRat
Hydrolysis Product: 2-Ethylhexanol

This compound decomposes in the presence of water or moisture to form 2-ethylhexanol.[1] This breakdown product presents additional health concerns.

  • Health Hazards: 2-Ethylhexanol is harmful if swallowed or inhaled and causes skin and eye irritation.[4]

  • Reproductive and Developmental Toxicity: While some studies have reported reproductive effects and mutagenic data for 2-ethylhexanol, dermal application studies in rats have shown no developmental toxicity at doses that were not toxic to the mother.[1][5] It is not anticipated to cause cancer under normal use conditions.[4]

Experimental Protocols for Safe Handling

Adherence to the following protocols is mandatory to ensure the safe handling of this compound in the laboratory.

Engineering Controls
  • Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.

  • Ensure that an emergency eyewash station and safety shower are readily accessible in the immediate work area.

Personal Protective Equipment (PPE)
  • Eye Protection: Wear chemical safety goggles. Contact lenses should not be worn.

  • Hand Protection: Wear neoprene or nitrile rubber gloves.

  • Skin and Body Protection: Wear a lab coat and, if there is a risk of splashing, additional protective clothing.

  • Respiratory Protection: If working outside of a fume hood or if there is a potential for inhalation exposure, use a NIOSH-certified organic vapor respirator.

Handling and Storage
  • Handling:

    • Avoid contact with eyes, skin, and clothing.

    • Do not breathe vapors or mist.

    • Wash hands thoroughly after handling and before eating, drinking, or smoking.

    • Keep away from heat, sparks, and open flames.

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.

    • Keep away from incompatible materials such as oxidizing agents, moisture, and water.

Spill and Emergency Procedures
  • Spill:

    • Evacuate the area.

    • Wear appropriate PPE.

    • Contain the spill with an inert absorbent material.

    • Collect the absorbed material into a suitable container for disposal.

  • Fire:

    • Use water spray, foam, carbon dioxide, or dry chemical extinguishers.

    • Irritating fumes and organic acid vapors may be generated in a fire.

    • Firefighters should wear self-contained breathing apparatus.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Risk Assessment and Control Workflow

The following diagram illustrates a logical workflow for assessing and controlling the risks associated with the use of this compound.

RiskAssessmentWorkflow Risk Assessment Workflow for this compound cluster_assessment Risk Assessment cluster_control Control Measures cluster_review Review and Monitor IdentifyHazards Identify Hazards: - Serious eye irritation - Skin/respiratory irritation - Hydrolysis to 2-ethylhexanol AssessExposure Assess Exposure Potential: - Inhalation of vapors - Dermal contact - Eye contact (splashes) IdentifyHazards->AssessExposure EvaluateRisks Evaluate Risks: - Likelihood and severity of exposure - Consider hydrolysis product toxicity AssessExposure->EvaluateRisks EngineeringControls Engineering Controls: - Fume hood - Eyewash/Safety shower EvaluateRisks->EngineeringControls PPE Personal Protective Equipment: - Goggles, gloves, lab coat - Respirator (if needed) EvaluateRisks->PPE AdminControls Administrative Controls: - Safe work procedures - Training EvaluateRisks->AdminControls MonitorEffectiveness Monitor Control Effectiveness EngineeringControls->MonitorEffectiveness PPE->MonitorEffectiveness AdminControls->MonitorEffectiveness ReviewProcedures Review and Update Procedures Periodically MonitorEffectiveness->ReviewProcedures ReviewProcedures->IdentifyHazards Re-assess as needed

Caption: Risk assessment and control workflow for laboratory use.

References

Commercial Suppliers and Technical Guide for Research-Grade Tetrakis(2-ethylhexoxy)silane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals requiring high-purity Tetrakis(2-ethylhexoxy)silane for their work, a number of commercial suppliers provide this chemical at research-grade specifications. This technical guide offers an in-depth overview of the compound, including a list of suppliers, key physical and chemical properties, and a representative synthesis protocol.

Commercial Availability

Research-grade this compound can be procured from several reputable chemical suppliers. While purity specifications may vary, these suppliers typically offer the compound with detailed certificates of analysis.

Table 1: Commercial Suppliers of Research-Grade this compound

SupplierWebsiteNotes
Sigma-Aldrich (Merck) --INVALID-LINK--A major global supplier of research chemicals, offering various grades and quantities.
Gelest, Inc. --INVALID-LINK--Specializes in silicones, silanes, and metal-organics, providing detailed technical information.
Benchchem --INVALID-LINK--A supplier of fine chemicals and building blocks for research and development.
Ottokemi --INVALID-LINK--An international manufacturer and supplier of a wide range of chemicals for research and industry.

Physicochemical Properties

This compound is a sterically hindered tetraalkoxysilane. Its physical and chemical properties are crucial for its application in various research fields, including as a lubricant, hydraulic fluid, and an intermediate in chemical synthesis.

Table 2: Quantitative Data for Research-Grade this compound

PropertyValueReference
CAS Number 115-82-2[1]
Molecular Formula C₃₂H₆₈O₄Si[2]
Molecular Weight 544.97 g/mol [2]
Appearance Colorless liquid[2]
Density 0.88 g/cm³ at 25 °C[3][4]
Boiling Point 198 °C at 1 mmHg[3][4]
Melting Point < -78 °C[3][4]
Flash Point 188 °C[3][4]
Refractive Index 1.4388 at 20 °C[3]
Viscosity 10 cSt at 25 °C; 6.89 cSt at 38 °C; 310 cSt at -40 °C[3][4]
Vapor Pressure < 0.1 mmHg at 25 °C[3]

Synthesis of Research-Grade this compound

The synthesis of this compound for research applications typically involves the alcoholysis of silicon tetrachloride with 2-ethylhexanol. This method, while common, requires careful control of reaction conditions to ensure high purity and yield.

Experimental Protocol: Synthesis via Alcoholysis of Silicon Tetrachloride

Materials:

  • Silicon tetrachloride (SiCl₄)

  • 2-Ethylhexanol

  • Anhydrous toluene (or other inert solvent)

  • Dry nitrogen or argon gas

  • Pyridine or other suitable HCl scavenger (optional)

  • Sodium sulfate (anhydrous) or magnesium sulfate (anhydrous) for drying

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: A multi-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a condenser, and an inlet for inert gas (e.g., dry nitrogen or argon). The entire apparatus must be thoroughly dried to prevent premature hydrolysis of the silicon tetrachloride.

  • Charging the Reactor: A solution of 2-ethylhexanol in anhydrous toluene is charged into the reaction flask. If an HCl scavenger like pyridine is used, it is also added at this stage. The flask is then placed in an ice bath to control the initial exothermic reaction.

  • Addition of Silicon Tetrachloride: Silicon tetrachloride is added dropwise to the stirred solution of 2-ethylhexanol from the dropping funnel. The addition rate should be controlled to maintain the reaction temperature below 10 °C. The reaction is exothermic and produces hydrogen chloride (HCl) gas as a byproduct.

  • Reaction Completion: After the addition of silicon tetrachloride is complete, the reaction mixture is allowed to slowly warm to room temperature and then refluxed for several hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by techniques such as gas chromatography (GC).

  • Workup and Purification:

    • The reaction mixture is cooled to room temperature. If a precipitate of pyridinium hydrochloride has formed, it is removed by filtration.

    • The solvent and any excess reactants are removed under reduced pressure using a rotary evaporator.

    • The crude product is then purified by vacuum distillation to obtain the high-purity this compound. The fraction collected at the correct boiling point and pressure (e.g., 198 °C at 1 mmHg) is the desired product.[3][4]

    • The purity of the final product should be confirmed by analytical techniques such as GC-MS and NMR spectroscopy.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Synthesis_Workflow Reactants Reactants: - Silicon Tetrachloride - 2-Ethylhexanol - Anhydrous Toluene Reaction Reaction: - Dropwise addition at low temp - Reflux to completion Reactants->Reaction Workup Workup: - Filtration (if necessary) - Solvent removal Reaction->Workup Purification Purification: - Vacuum Distillation Workup->Purification Product Final Product: This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

It is important to note that while this guide provides a representative synthesis protocol, the specific conditions and purification methods may be proprietary to each commercial supplier and can be optimized for desired purity levels. Researchers should always refer to the supplier's technical data sheets and safety data sheets for the most accurate and up-to-date information.

References

Methodological & Application

Application Notes and Protocols: "Tetrakis(2-ethylhexoxy)silane" as a Precursor in Sol-Gel Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrakis(2-ethylhexoxy)silane (TEHOS) is a tetra-alkoxysilane precursor utilized in sol-gel synthesis to produce silica (SiO₂) networks and materials. Its distinguishing feature is the presence of four bulky 2-ethylhexoxy groups attached to the central silicon atom. This steric hindrance significantly influences its reactivity compared to smaller, more common precursors like tetraethoxysilane (TEOS). The slower hydrolysis and condensation rates of TEHOS offer a greater degree of control over the sol-gel process, making it an attractive candidate for applications requiring uniform coatings, specific nanoparticle morphologies, and matrices for the controlled release of active molecules.[1]

These application notes provide an overview of the use of this compound in sol-gel synthesis, including its chemical properties, key applications, and detailed experimental protocols for the preparation of hydrophobic coatings and silica nanoparticles.

Chemical Properties and Reactivity

The sol-gel process, in the context of TEHOS, follows the well-established two-step reaction of hydrolysis and condensation.

  • Hydrolysis: The process is initiated by the hydrolysis of the silicon-alkoxy (Si-OR) bonds to form silanol (Si-OH) groups. This reaction is typically catalyzed by an acid or a base.

    Si(OCH₂CH(C₂H₅)C₄H₉)₄ + 4H₂O → Si(OH)₄ + 4HOCH₂CH(C₂H₅)C₄H₉

  • Condensation: The newly formed silanol groups are reactive and undergo condensation to form stable siloxane (Si-O-Si) bonds, which results in the formation of a three-dimensional silica network.[1] This step releases alcohol as a byproduct.

    2Si(OH)₄ → (HO)₃Si-O-Si(OH)₃ + H₂O

The bulky 2-ethylhexoxy substituents provide significant steric hindrance, which slows down the rates of both hydrolysis and condensation.[1] This reduced reactivity is advantageous in applications that require a longer pot life or more controlled gelation, allowing for more precise manipulation of the final material's properties.[1] The hydrolysis rate of alkoxysilanes is generally related to the steric bulk of the alkoxy groups, with larger groups leading to slower reaction rates.

Key Applications

The unique properties of this compound make it suitable for a variety of applications:

  • Hydrophobic Coatings: The long, branched alkyl chains of the 2-ethylhexoxy groups impart a high degree of hydrophobicity to the resulting silica network. This makes TEHOS an excellent precursor for creating water-repellent and anti-corrosion coatings on various substrates.

  • Nanoparticle Synthesis: The controlled reaction kinetics of TEHOS allow for the precise synthesis of silica nanoparticles with specific sizes and morphologies. These nanoparticles can be used as fillers in composites, carriers for drug delivery, and in catalytic applications.

  • Hybrid Organic-Inorganic Materials: TEHOS can serve as a crosslinking agent to form the inorganic silica backbone in hybrid materials.[1] It can be co-polymerized with organofunctional silanes to tailor the material's properties for specific applications, such as enhancing flexibility or improving adhesion.[1]

  • Lubricant Additives and Hydraulic Fluids: While not a direct sol-gel application, the inherent properties of TEHOS, such as its thermal stability and liquid behavior over a broad temperature range, have led to its use in high-performance lubricants and hydraulic fluids.[1][2][3]

Quantitative Data Summary

The following tables summarize key quantitative data related to the physical properties of this compound and a comparison of hydrolysis rate indicators for different alkoxysilane precursors.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₃₂H₆₈O₄Si[1]
Molecular Weight 544.97 g/mol [4]
Appearance Colorless Liquid
Boiling Point 194 °C @ 1 mmHg[4]
Density 0.88 g/cm³

Table 2: Comparative Hydrolysis Rate Indicators of Alkoxysilane Precursors

PrecursorAlkoxy GroupSteric HindranceRelative Hydrolysis Rate
Tetramethoxysilane (TMOS)Methoxy (-OCH₃)LowVery Fast
Tetraethoxysilane (TEOS)Ethoxy (-OC₂H₅)ModerateFast
This compound (TEHOS) 2-ethylhexoxy (-OCH₂(CH(C₂H₅)C₄H₉))HighSlow
t-Butyltriethoxysilanet-Butoxy (-OC(CH₃)₃)Very HighVery Slow (may not form gel)[1]

Note: The relative hydrolysis rates are qualitative and based on the principle that steric hindrance from bulkier alkoxy groups slows down the reaction rate.[1]

Experimental Protocols

The following are detailed protocols for the synthesis of hydrophobic coatings and silica nanoparticles using this compound as a precursor. These protocols are based on established sol-gel methodologies and have been adapted to account for the slower reactivity of TEHOS.

Protocol 1: Preparation of a Hydrophobic Coating on a Glass Substrate

Objective: To deposit a transparent, hydrophobic silica-based coating on a glass slide using a sol-gel dip-coating method.

Materials:

  • This compound (TEHOS)

  • Ethanol (anhydrous)

  • Deionized Water

  • Hydrochloric Acid (HCl, 0.1 M) as a catalyst

  • Glass slides

  • Beakers

  • Magnetic stirrer and stir bar

  • Dip-coater (or a setup for controlled withdrawal)

  • Oven

Procedure:

  • Substrate Preparation:

    • Thoroughly clean the glass slides by sonicating in a sequence of detergent solution, deionized water, acetone, and finally ethanol for 15 minutes each.

    • Dry the slides under a stream of nitrogen or in an oven at 110 °C for 30 minutes.

    • For enhanced adhesion, the glass slides can be pre-treated with an oxygen plasma or a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) to generate surface hydroxyl groups. (Caution: Piranha solution is extremely corrosive and should be handled with extreme care).

  • Sol Preparation:

    • In a clean, dry beaker, mix 50 mL of anhydrous ethanol with 5 mL of deionized water.

    • While stirring, add 1 mL of 0.1 M hydrochloric acid to the ethanol/water mixture.

    • Slowly add 5 mL of this compound to the acidified solution under vigorous stirring.

    • Continue stirring the solution at room temperature for at least 24 hours to ensure sufficient hydrolysis and the formation of a stable sol. The longer stirring time is necessary due to the slow hydrolysis rate of TEHOS.

  • Dip-Coating:

    • Immerse a clean, dry glass slide into the prepared sol and allow it to equilibrate for 5 minutes.

    • Withdraw the slide from the sol at a constant, slow speed (e.g., 10 cm/min). The withdrawal speed can be adjusted to control the thickness of the coating.

  • Drying and Curing:

    • Allow the coated slide to air-dry in a vertical position for 30 minutes to evaporate the solvent.

    • Cure the coated slide in an oven at 120 °C for 2 hours. This step promotes the condensation of silanol groups and the formation of a stable, cross-linked silica network.

Expected Outcome: A transparent and uniform coating on the glass slide that exhibits significant hydrophobicity (a high water contact angle).

Protocol 2: Synthesis of Silica Nanoparticles

Objective: To synthesize monodisperse silica nanoparticles using a modified Stöber process with this compound as the precursor.

Materials:

  • This compound (TEHOS)

  • Ethanol (anhydrous)

  • Deionized Water

  • Ammonium Hydroxide (28-30% solution) as a catalyst

  • Beakers or flasks

  • Magnetic stirrer and stir bar

  • Centrifuge and centrifuge tubes

Procedure:

  • Reaction Setup:

    • In a 250 mL flask, combine 100 mL of anhydrous ethanol and 10 mL of deionized water.

    • While stirring, add 5 mL of ammonium hydroxide solution to the ethanol/water mixture.

  • Addition of Precursor:

    • In a separate beaker, prepare a solution of 5 mL of this compound in 20 mL of anhydrous ethanol.

    • Add the TEHOS solution dropwise to the stirred ethanol/water/ammonia mixture over a period of 30 minutes.

  • Particle Growth:

    • Allow the reaction mixture to stir at room temperature for 48 hours. The extended reaction time is crucial for the slow hydrolysis and condensation of TEHOS to form well-defined nanoparticles.

  • Nanoparticle Isolation and Purification:

    • Transfer the resulting milky suspension to centrifuge tubes.

    • Centrifuge the suspension at 8000 rpm for 20 minutes to pellet the silica nanoparticles.

    • Discard the supernatant and re-disperse the nanoparticle pellet in 50 mL of ethanol by sonication.

    • Repeat the centrifugation and washing steps two more times with ethanol to remove any unreacted precursor and byproducts.

    • After the final wash, dry the silica nanoparticles in a vacuum oven at 60 °C overnight.

Expected Outcome: A fine, white powder of silica nanoparticles. The size of the nanoparticles can be tuned by adjusting the concentrations of the reactants and the reaction time.

Visualizations

The following diagrams illustrate the key processes and workflows described in these application notes.

Sol_Gel_Process cluster_hydrolysis Hydrolysis cluster_condensation Condensation TEHOS This compound Si(OR)₄ Silanol Silanol Si(OH)₄ TEHOS->Silanol + 4H₂O Water Water (H₂O) Silanol2 Silanol Si(OH)₄ Siloxane Siloxane Network (Si-O-Si)n Silanol2->Siloxane - H₂O

Caption: The two-step sol-gel process involving hydrolysis and condensation.

Hydrophobic_Coating_Workflow start Start substrate_prep Substrate Preparation (Cleaning & Activation) start->substrate_prep sol_prep Sol Preparation (TEHOS + EtOH + H₂O + Catalyst) substrate_prep->sol_prep dip_coating Dip-Coating sol_prep->dip_coating drying Air Drying dip_coating->drying curing Oven Curing drying->curing finish Hydrophobic Coated Substrate curing->finish

Caption: Experimental workflow for preparing a hydrophobic coating.

Nanoparticle_Synthesis_Workflow start Start reaction_setup Reaction Setup (EtOH + H₂O + Catalyst) start->reaction_setup precursor_addition Precursor Addition (TEHOS in EtOH) reaction_setup->precursor_addition particle_growth Particle Growth (Stirring) precursor_addition->particle_growth isolation Isolation (Centrifugation) particle_growth->isolation purification Purification (Washing) isolation->purification drying Drying purification->drying finish Silica Nanoparticles drying->finish

Caption: Workflow for the synthesis of silica nanoparticles.

References

Application Notes and Protocols for Hydrophobic Coating Fabrication using Tetrakis(2-ethylhexoxy)silane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrakis(2-ethylhexoxy)silane (TEHOS) is an organosilicon compound with significant potential in the fabrication of hydrophobic coatings. Its unique molecular structure, featuring a central silicon atom bonded to four bulky 2-ethylhexoxy groups, imparts distinct properties that are advantageous for creating water-repellent surfaces. The significant steric hindrance provided by these bulky groups leads to a slower, more controllable rate of hydrolysis and condensation compared to smaller alkoxysilanes like tetraethoxysilane (TEOS). This controlled reactivity allows for a longer pot life of the precursor solution and can result in the formation of highly uniform and durable hydrophobic films.[1]

These application notes provide detailed methodologies for the fabrication of hydrophobic coatings using this compound via the sol-gel process. The protocols are designed for researchers in materials science, chemistry, and drug development who are interested in creating water-repellent surfaces for a variety of applications, including self-cleaning coatings, moisture barriers for sensitive components, and modifying the surface properties of materials in biomedical devices.

Chemical Properties and Mechanism of Hydrophobicity

The hydrophobic nature of coatings derived from this compound is a result of both the chemical composition and the surface morphology. The long, branched alkyl chains of the 2-ethylhexoxy groups are nonpolar and exhibit low surface energy, which is fundamental to repelling water.

The fabrication of the coating relies on the sol-gel process, which involves two primary reactions: hydrolysis and condensation.

  • Hydrolysis: The silicon-alkoxy (Si-OR) bonds of the TEHOS molecule react with water to form silanol groups (Si-OH) and 2-ethylhexanol as a byproduct. This reaction is typically catalyzed by an acid or a base.

  • Condensation: The newly formed silanol groups are reactive and condense with each other to form stable siloxane (Si-O-Si) bonds, creating a three-dimensional cross-linked network. This network forms the backbone of the coating.

The bulky 2-ethylhexoxy groups orient themselves away from the substrate, presenting a surface rich in nonpolar alkyl chains to the environment, thus creating a hydrophobic barrier.

Quantitative Data Summary

While specific quantitative data for coatings fabricated purely from this compound is not extensively documented in publicly available literature, the following table provides expected performance characteristics based on the properties of similar long-chain alkylsilanes and the known attributes of TEHOS. These values should be considered as a baseline for optimization in specific applications.

PropertyExpected Value RangeCharacterization MethodNotes
Static Water Contact Angle 100° - 120°GoniometryCan be increased by incorporating nanoparticles to create a hierarchical surface roughness.
Coating Thickness 50 - 500 nmEllipsometry, ProfilometryDependent on sol concentration, withdrawal speed (dip-coating), or spin speed (spin-coating).
Surface Roughness (Ra) 1 - 10 nmAtomic Force Microscopy (AFM)For a smooth, uniform coating without additives.
Adhesion to Substrate Good to ExcellentCross-hatch adhesion test (ASTM D3359)Dependent on substrate preparation and the presence of a suitable primer layer.
Chemical Resistance ModerateImmersion in various solventsThe siloxane network provides good stability, but prolonged exposure to strong acids or bases can degrade the coating.

Experimental Protocols

Protocol 1: Basic Sol-Gel Formulation for Hydrophobic Coating

This protocol describes the preparation of a basic this compound sol for dip-coating or spin-coating onto a substrate.

Materials:

  • This compound (TEHOS)

  • Ethanol (anhydrous)

  • Deionized water

  • Hydrochloric acid (HCl, 0.1 M)

  • Glass or silicon substrates

Procedure:

  • Substrate Preparation:

    • Thoroughly clean the substrates by sonication in acetone, followed by isopropanol, and finally deionized water for 15 minutes each.

    • Dry the substrates with a stream of nitrogen gas.

    • For enhanced adhesion, treat the clean substrates with oxygen plasma for 5 minutes to generate surface hydroxyl groups.

  • Sol Preparation:

    • In a clean, dry glass vial, mix TEHOS with ethanol in a 1:10 molar ratio.

    • In a separate vial, prepare an acidic water solution by mixing deionized water and 0.1 M HCl.

    • Slowly add the acidic water solution to the TEHOS/ethanol mixture while stirring vigorously. The final molar ratio of TEHOS to water should be approximately 1:4.

    • Continue stirring the solution at room temperature for 24 hours to allow for complete hydrolysis and initial condensation. The solution should remain clear.

  • Coating Deposition (Dip-Coating):

    • Immerse the prepared substrate into the sol.

    • Withdraw the substrate at a constant speed of 100 mm/min.

    • Allow the coated substrate to air-dry for 10 minutes.

  • Coating Deposition (Spin-Coating):

    • Place the prepared substrate on the spin coater.

    • Dispense a small amount of the sol onto the center of the substrate.

    • Spin the substrate at 2000 rpm for 30 seconds.

  • Curing:

    • Cure the coated substrate in an oven at 120°C for 1 hour to promote the formation of a stable siloxane network.

Protocol 2: Fabrication of a More Robust Hydrophobic Coating using TEHOS and TEOS

This protocol describes a co-condensation method using this compound and Tetraethoxysilane (TEOS) to create a more mechanically robust hydrophobic coating. The TEOS contributes to a denser and more cross-linked inorganic network.

Materials:

  • This compound (TEHOS)

  • Tetraethoxysilane (TEOS)

  • Ethanol (anhydrous)

  • Deionized water

  • Ammonium hydroxide (NH₄OH, 0.1 M)

  • Glass or silicon substrates

Procedure:

  • Substrate Preparation:

    • Follow the same procedure as in Protocol 1.

  • Sol Preparation:

    • In a clean, dry glass vial, mix TEHOS and TEOS in a desired molar ratio (e.g., 1:1) with ethanol.

    • In a separate vial, prepare a basic water solution by mixing deionized water and 0.1 M ammonium hydroxide.

    • Slowly add the basic water solution to the silane/ethanol mixture while stirring vigorously. The final molar ratio of total silanes to water should be approximately 1:4.

    • Continue stirring the solution at room temperature for 4 hours.

  • Coating Deposition:

    • Follow the same dip-coating or spin-coating procedure as in Protocol 1.

  • Curing:

    • Cure the coated substrate in an oven at 150°C for 2 hours.

Visualizations

Chemical_Structure Si Si O1 O Si->O1 O2 O Si->O2 O3 O Si->O3 O4 O Si->O4 R1 R O1->R1 R2 R O2->R2 R3 R O3->R3 R4 R O4->R4 R_label R = 2-ethylhexyl

Caption: Molecular structure of this compound (TEHOS).

Sol_Gel_Process cluster_hydrolysis Hydrolysis cluster_condensation Condensation TEHOS This compound (Si(OR)4) Silanol Silanol Intermediate (Si(OH)4) TEHOS->Silanol + 4 H2O Water Water (H2O) Alcohol 2-Ethylhexanol (ROH) Silanol->Alcohol - 4 ROH Silanol2 Silanol Intermediates Silanol->Silanol2 Siloxane Siloxane Network (Si-O-Si) Silanol2->Siloxane - H2O Water2 Water (H2O)

Caption: Sol-gel process for TEHOS hydrophobic coating formation.

Hydrophobicity_Mechanism cluster_surface Coating Surface cluster_chains Hydrophobic Alkyl Chains Substrate Substrate Coating Siloxane Network (Si-O-Si) Substrate->Coating R1 R Coating->R1 R2 R Coating->R2 R3 R Coating->R3 Water Water Droplet Water->R1 Repulsion Water->R2 Repulsion Water->R3 Repulsion

Caption: Mechanism of hydrophobicity at the coating's surface.

References

Application Notes and Protocols for Silica Nanoparticle Synthesis using Tetrakis(2-ethylhexoxy)silane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The use of Tetrakis(2-ethylhexoxy)silane (TEHOS) for the synthesis of silica nanoparticles is not widely documented in existing literature. The following protocol is a generalized methodology adapted from well-established sol-gel synthesis procedures for analogous silica precursors, such as tetraethoxysilane (TEOS). Researchers should consider this document as a foundational guide and anticipate the need for empirical optimization of reaction parameters to achieve desired nanoparticle characteristics.

Introduction

Silica nanoparticles (SNPs) are of significant interest across various scientific disciplines, including drug delivery, biomedical imaging, and materials science, owing to their tunable size, high surface area, and biocompatibility.[1][2] The synthesis of SNPs is most commonly achieved through the sol-gel method, which involves the hydrolysis and subsequent condensation of a silica precursor.[3] While TEOS is a conventional precursor, the use of alternative alkoxysilanes like this compound offers a potential avenue for modifying the resulting silica framework and its surface properties due to its bulkier and more hydrophobic organic side chains. This document outlines a detailed protocol for the synthesis of silica nanoparticles using TEHOS, based on established principles of sol-gel chemistry.

Principle of Synthesis

The synthesis of silica nanoparticles from this compound follows a two-step sol-gel process:

  • Hydrolysis: The alkoxy groups of the TEHOS molecule are hydrolyzed in the presence of water and a catalyst (acid or base) to form reactive silanol (Si-OH) groups.

  • Condensation: These newly formed silanol groups react with each other or with other TEHOS molecules to form stable covalent siloxane bonds (Si-O-Si), leading to the formation of a silica network.[1][3]

Control over the reaction conditions, such as precursor concentration, catalyst type and concentration, temperature, and solvent, is crucial for tailoring the size, morphology, and dispersity of the resulting nanoparticles.[3]

Experimental Protocol: Modified Stöber Method

This protocol adapts the well-known Stöber method for the synthesis of monodisperse silica nanoparticles using TEHOS as the precursor.

3.1. Materials and Reagents

  • This compound (TEHOS)

  • Ethanol (absolute or 95%)

  • Ammonium hydroxide solution (28-30% NH₃ basis)

  • Deionized water

3.2. Equipment

  • Glass reaction vessel (e.g., round-bottom flask)

  • Magnetic stirrer and stir bar

  • Temperature-controlled oil bath or heating mantle

  • Condenser (optional, for reactions above the solvent boiling point)

  • Centrifuge and centrifuge tubes

  • Sonicator

  • Oven for drying

3.3. Synthesis Procedure

  • Reaction Setup: In a clean, dry reaction vessel, combine ethanol and deionized water. The ratio of ethanol to water is a critical parameter that influences particle size.

  • Catalyst Addition: Add the ammonium hydroxide solution to the ethanol/water mixture while stirring. Allow the mixture to homogenize for a few minutes.

  • Precursor Addition: Rapidly add the desired amount of this compound (TEHOS) to the stirring solution.

  • Reaction: Allow the reaction to proceed for a specified amount of time (typically several hours to overnight) at a controlled temperature. The solution will become turbid as the silica nanoparticles form and grow.

  • Purification: The resulting silica nanoparticle suspension is purified by repeated cycles of centrifugation and redispersion in ethanol to remove unreacted reagents and byproducts. A sonication step during redispersion can aid in breaking up agglomerates.

  • Drying: After the final washing step, the purified silica nanoparticles can be dried in an oven at a suitable temperature (e.g., 60-80 °C) to obtain a fine powder.

Data Presentation: Influence of Reaction Parameters

The following table summarizes the expected influence of various reaction parameters on the final silica nanoparticle characteristics, based on studies with other alkoxysilane precursors. This information can be used as a guide for optimizing the synthesis with TEHOS.

ParameterEffect on Particle SizeRationale
TEHOS Concentration IncreaseHigher precursor concentration leads to a greater extent of particle growth relative to nucleation.
Water Concentration Biphasic EffectInitially, an increase in water concentration accelerates hydrolysis and leads to larger particles. At very high concentrations, it can lead to uncontrolled precipitation and aggregation.
Ammonia Concentration IncreaseHigher catalyst concentration increases the rates of both hydrolysis and condensation, favoring particle growth.
Temperature DecreaseHigher temperatures can favor nucleation over growth, leading to a larger number of smaller particles.
Ethanol/Water Ratio Biphasic EffectThis ratio affects the solubility of the precursor and the growing particles. The optimal ratio needs to be determined empirically.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the synthesis of silica nanoparticles using this compound.

experimental_workflow cluster_preparation Reaction Mixture Preparation cluster_synthesis Nanoparticle Synthesis cluster_purification Purification cluster_final_product Final Product prep1 Mix Ethanol and Deionized Water prep2 Add Ammonium Hydroxide (Catalyst) prep1->prep2 Homogenize synth1 Add this compound (TEHOS) prep2->synth1 synth2 Stir at Controlled Temperature synth1->synth2 Initiate Reaction purify1 Centrifuge Suspension synth2->purify1 purify2 Redisperse in Ethanol purify1->purify2 purify3 Repeat Washing Cycles purify2->purify3 final1 Dry Nanoparticles in Oven purify3->final1 final2 Characterize Nanoparticles final1->final2

Caption: Experimental workflow for silica nanoparticle synthesis.

Characterization of Synthesized Silica Nanoparticles

To evaluate the success of the synthesis and the properties of the resulting nanoparticles, the following characterization techniques are recommended:

  • Dynamic Light Scattering (DLS): To determine the hydrodynamic diameter and size distribution of the nanoparticles in suspension.

  • Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM): To visualize the morphology, size, and dispersity of the nanoparticles.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the formation of the silica network (Si-O-Si bonds) and the presence of residual organic groups.[4]

  • Thermogravimetric Analysis (TGA): To assess the thermal stability and quantify the organic content of the nanoparticles.

  • Brunauer-Emmett-Teller (BET) Analysis: To measure the specific surface area and pore size distribution.[5]

Conclusion

This document provides a comprehensive, albeit generalized, protocol for the synthesis of silica nanoparticles using the novel precursor this compound. The provided methodology, based on the well-established sol-gel process, offers a solid starting point for researchers.[3] It is anticipated that systematic optimization of the reaction parameters outlined herein will be necessary to achieve silica nanoparticles with the desired physicochemical properties for specific applications in research, drug development, and materials science.

References

Application Notes and Protocols: Tetrakis(2-ethylhexoxy)silane in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Tetrakis(2-ethylhexoxy)silane (TEHOS) in various domains of materials science. This document details its role as a versatile precursor and crosslinking agent, complete with generalized experimental protocols and key physical data.

I. Application Notes

This compound is a tetra-alkoxysilane notable for its bulky, branched alkoxy groups. These structural features influence its reactivity and the morphology of the resulting materials, making it a valuable component in several advanced applications.

Sol-Gel Synthesis of Silica-Based Materials

TEHOS serves as a precursor in the sol-gel process to create silica (SiO₂) networks for glasses, ceramics, and nanoparticles. The large 2-ethylhexoxy groups slow down the hydrolysis and condensation rates compared to smaller alkoxysilanes like tetraethoxysilane (TEOS). This allows for greater control over the final structure and porosity of the material.

The fundamental reactions involve the hydrolysis of the Si-OR bonds to form silanol (Si-OH) groups, followed by the condensation of these silanols to create a siloxane (Si-O-Si) network, which forms the inorganic backbone of the material.

Crosslinking Agent in Hybrid Organic-Inorganic Coatings

In the formulation of hybrid materials, TEHOS acts as a crosslinking agent to form the inorganic silica backbone. It is often co-polymerized with organofunctional silanes, which possess organic groups (e.g., vinyl, epoxy) that can react with an organic polymer matrix. This dual reactivity creates a covalent link between the inorganic silica phase and the organic polymer, enhancing properties such as thermal stability, mechanical strength, and abrasion resistance. TEHOS is particularly useful in primers to improve the adhesion between dissimilar materials.[1]

High-Performance Fluids and Lubricant Additives

TEHOS exhibits excellent thermal stability and remains in a liquid state over a broad temperature range, which makes it suitable for use in specialized applications.[1] It has been utilized as a hydraulic fluid for high-altitude supersonic aircraft and as a thermal exchange fluid in applications like solar panels.[2][3] As a lubricant additive, its molecular structure is thought to interact with metal surfaces to improve overall performance and stability.[1]

Model Liquid for Nanoconfinement Studies

Due to its relatively large, nearly spherical molecules (~1 nm in diameter) and its non-polar, insulating nature, TEHOS is frequently used as a model liquid in the study of fluid behavior under nanoconfinement.[4][5] Techniques like X-ray reflectivity are used to study the ordering and layering of TEHOS molecules at solid-liquid interfaces, providing fundamental insights into interfacial physics.[4]

II. Quantitative Data

The physical and thermal properties of this compound are critical for its application in materials science.

PropertyValueReference
Molecular Formula C₃₂H₆₈O₄Si[1]
Molecular Weight 545.0 g/mol N/A
Density 0.88 g/cm³[6][7]
Boiling Point 198°C @ 1mm Hg[6][7]
Pour Point < -78°C[6][7]
Refractive Index 1.4388[6][7]
Flash Point 188°C[6][7]
Vapor Pressure @ 25°C < 0.1 mm Hg[6]
Coefficient of Thermal Expansion 0.8 x 10⁻³ cm³/cm³°C[6]
Viscosity DataValue (cSt)Reference
@ -40°C 310[6]
@ 38°C 6.89[6]

III. Experimental Protocols

The following are generalized protocols for key applications of this compound. Researchers should optimize these procedures for their specific experimental setups and desired material properties.

Protocol 1: Synthesis of Silica Nanoparticles via Sol-Gel Method

This protocol describes a typical Stöber-like synthesis adapted for a slower-hydrolyzing precursor like TEHOS.

Materials:

  • This compound (TEHOS)

  • Ethanol (absolute)

  • Ammonium Hydroxide (28-30% aqueous solution)

  • Deionized Water

Procedure:

  • In a reaction flask, prepare a solution of TEHOS in ethanol. A typical starting concentration is 0.1-0.5 M.

  • In a separate container, prepare a solution of deionized water and ammonium hydroxide in ethanol. The molar ratio of H₂O:TEHOS can be varied (e.g., 4:1 to 20:1) to control the extent of hydrolysis. The ammonium hydroxide acts as a catalyst.

  • While vigorously stirring the TEHOS solution, add the water/ammonia/ethanol solution dropwise.

  • Allow the reaction to proceed at room temperature under continuous stirring for 12-24 hours. The solution will gradually become turbid as silica nanoparticles form.

  • The resulting nanoparticles can be collected by centrifugation, followed by washing with ethanol and deionized water to remove unreacted precursors and catalyst.

  • Dry the collected silica nanoparticles in an oven at 60-80°C.

Protocol 2: Preparation of an Abrasion-Resistant Hybrid Coating

This protocol outlines the formation of a simple hybrid organic-inorganic coating on a substrate (e.g., polycarbonate).

Materials:

  • This compound (TEHOS)

  • Glycidoxypropyltrimethoxysilane (GPTMS) or similar organofunctional silane

  • Isopropanol or other suitable solvent

  • Dilute Hydrochloric Acid (0.1 M) as a catalyst

  • Substrate (e.g., polycarbonate sheet)

Procedure:

  • Substrate Preparation: Thoroughly clean the polycarbonate substrate with isopropanol and deionized water, then dry completely.

  • Sol Preparation:

    • In a reaction vessel, mix TEHOS and GPTMS in a desired molar ratio (e.g., 1:1).

    • Add isopropanol as a solvent.

    • Add a controlled amount of deionized water and a few drops of 0.1 M HCl to catalyze the hydrolysis. The water-to-silane molar ratio is a critical parameter.

    • Stir the solution at room temperature for 4-6 hours to allow for partial hydrolysis and condensation (pre-polymerization).

  • Coating Application:

    • Apply the prepared sol to the polycarbonate substrate using a suitable technique such as dip-coating, spin-coating, or flow-coating.

  • Curing:

    • Allow the coated substrate to air-dry for 30 minutes to evaporate the solvent.

    • Cure the coating in an oven. A typical curing cycle is 1-2 hours at a temperature compatible with the substrate (e.g., 80-120°C for polycarbonate). This step completes the condensation and crosslinking of the siloxane network.

IV. Visualizations

Diagram 1: Sol-Gel Process of this compound

SolGelProcess TEHOS This compound Si(OR)₄ Silanol Hydrolysis Si(OR)₃(OH) + ROH TEHOS->Silanol Hydrolysis Water Water (H₂O) + Catalyst Water->Silanol Siloxane Condensation (RO)₃Si-O-Si(OR)₃ + H₂O/ROH Silanol->Siloxane Condensation Gel 3D SiO₂ Network (Gelation) Siloxane->Gel Polycondensation

Caption: The sol-gel reaction pathway for TEHOS, from hydrolysis to a 3D gel network.

Diagram 2: Experimental Workflow for Hybrid Coating Preparation

CoatingWorkflow cluster_prep Preparation cluster_app Application cluster_cure Curing & Analysis S1 Substrate Cleaning S2 Sol Preparation (TEHOS + Organosilane + Solvent + H₂O/Catalyst) S3 Coating Application (Dip/Spin/Flow) S2->S3 S4 Solvent Evaporation (Air Dry) S3->S4 S5 Thermal Curing (Oven) S4->S5 S6 Characterization S5->S6

Caption: A generalized workflow for creating and curing a TEHOS-based hybrid coating.

References

Application Notes and Protocols for Tetrakis(2-ethylhexoxy)silane in Thin Film Deposition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Tetrakis(2-ethylhexoxy)silane (TEHOS) as a precursor for the deposition of silica (SiO₂) and organosilicate thin films. The unique properties of TEHOS, primarily stemming from the steric hindrance of its bulky 2-ethylhexoxy groups, offer advantages in controlling deposition kinetics and tailoring film properties for various applications, including as low-k dielectrics, protective coatings, and adhesion promoters.

Key Properties of this compound

This compound is an organosilicon compound with the chemical formula Si(OCH₂CH(C₂H₅)C₄H₉)₄. Its key feature is the presence of four large, branched alkoxy groups attached to the central silicon atom. This molecular architecture imparts specific characteristics that are advantageous in thin film deposition:

  • Controlled Reactivity: The significant steric bulk of the 2-ethylhexoxy ligands slows down the rates of hydrolysis and condensation reactions compared to smaller alkoxysilanes like tetraethoxysilane (TEOS).[1] This allows for a more controlled sol-gel process and can lead to the formation of more rigid polymeric films.

  • Hydrophobicity: The long alkyl chains of the 2-ethylhexoxy groups contribute to the hydrophobicity of the resulting films, which is beneficial for applications requiring water repellency or corrosion resistance.

  • Precursor for Low-k Dielectrics: The high carbon content from the organic ligands makes TEHOS a suitable precursor for depositing low-dielectric-constant (low-k) films by plasma-enhanced chemical vapor deposition (PECVD). These films are crucial in the microelectronics industry to reduce signal delay and power consumption in integrated circuits.[2]

  • Adhesion Promotion: TEHOS can be used as a non-functional crosslinker in primer formulations to enhance the adhesion between dissimilar materials, such as organic resins and inorganic substrates.[1][3][4][5][6]

Thin Film Deposition Techniques and Protocols

Plasma-Enhanced Chemical Vapor Deposition (PECVD) for Low-k Films

PECVD using TEHOS is a promising method for fabricating low-k dielectric films. The plasma environment facilitates the decomposition of the precursor and the formation of a cross-linked organosilicate glass (OSG) film.

Objective: To deposit a low-dielectric-constant amorphous silicon oxycarbide (a-SiCO:H) thin film on a silicon wafer.

Materials and Equipment:

  • This compound (TEHOS), high purity

  • Argon (Ar) or Helium (He) as a carrier gas

  • Oxygen (O₂) or Nitrous Oxide (N₂O) as an oxidant (optional, to control carbon content)

  • PECVD reactor with a heated substrate holder and RF power supply

  • Silicon wafers (or other suitable substrates)

  • Standard wafer cleaning reagents (e.g., Piranha solution, HF dip)

Procedure:

  • Substrate Preparation:

    • Clean the silicon wafers using a standard cleaning procedure to remove organic and native oxide contaminants.

    • Dry the wafers thoroughly before loading them into the PECVD chamber.

  • Deposition Parameters:

    • Load the cleaned wafers into the PECVD chamber.

    • Heat the substrate to the desired deposition temperature (e.g., 100-350 °C).

    • Introduce the carrier gas (Ar or He) through the TEHOS bubbler to transport the precursor vapor into the chamber. The bubbler temperature should be maintained at a constant value to ensure a stable precursor flow rate.

    • Introduce the oxidant gas (if used) into the chamber.

    • Set the RF plasma power to the desired level (e.g., 20-100 W).

    • Maintain a constant chamber pressure during deposition (e.g., 0.5-2.0 Torr).

    • Deposit the film for a predetermined time to achieve the desired thickness.

  • Post-Deposition Treatment:

    • After deposition, the film may be annealed in a furnace or rapid thermal annealing (RTA) system to improve its mechanical properties and stability. A typical annealing process is at 300-400 °C in a nitrogen or inert atmosphere.

Logical Relationship for PECVD Process

PECVD_Workflow cluster_prep Substrate Preparation cluster_deposition PECVD Process cluster_post Post-Deposition Prep1 Wafer Cleaning Prep2 Wafer Drying Prep1->Prep2 Dep1 Load Wafer Prep2->Dep1 Dep2 Set Temperature Dep1->Dep2 Dep3 Introduce Precursor & Gases Dep2->Dep3 Dep4 Ignite Plasma Dep3->Dep4 Dep5 Film Deposition Dep4->Dep5 Post1 Annealing Dep5->Post1 Post2 Characterization Post1->Post2

Caption: Workflow for PECVD of thin films using TEHOS.

Sol-Gel Process for Silica and Hybrid Coatings

The sol-gel process offers a versatile, solution-based route to produce high-quality silica and hybrid organic-inorganic coatings at relatively low temperatures.[7][8][9][10] The slower hydrolysis and condensation of TEHOS provide a wider processing window compared to TEOS.

Objective: To deposit a uniform silica thin film on a glass slide via dip-coating.

Materials and Equipment:

  • This compound (TEHOS)

  • Ethanol (or other suitable alcohol) as a solvent

  • Deionized water

  • Acid or base catalyst (e.g., HCl or NH₄OH)

  • Glass slides (or other substrates)

  • Magnetic stirrer and hotplate

  • Dip-coater

  • Furnace for annealing

Procedure:

  • Sol Preparation:

    • In a clean beaker, mix TEHOS with ethanol. The molar ratio of solvent to precursor can be varied to control the sol viscosity.

    • In a separate beaker, prepare a solution of deionized water, ethanol, and the chosen catalyst.

    • Slowly add the water-catalyst solution to the TEHOS-ethanol solution while stirring vigorously.

    • Continue stirring the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for a specific duration (e.g., 1-24 hours) to allow for hydrolysis and partial condensation. The aging time will influence the final properties of the coating.

  • Coating Deposition:

    • Clean the glass slides thoroughly.

    • Immerse the cleaned slide into the prepared sol.

    • Withdraw the slide from the sol at a constant speed using a dip-coater. The withdrawal speed will determine the thickness of the deposited film.

  • Drying and Curing:

    • Allow the coated slide to air-dry to evaporate the solvent.

    • Heat-treat (anneal) the coated slide in a furnace to densify the film and remove residual organic components. The annealing temperature and duration will depend on the desired film properties and substrate limitations.

Signaling Pathway for Sol-Gel Process

SolGel_Pathway Precursor This compound (TEHOS) Hydrolysis Hydrolysis (Addition of H₂O and Catalyst) Precursor->Hydrolysis Step 1 Silanols Formation of Silanols (Si-OH) Hydrolysis->Silanols Step 2 Condensation Condensation Silanols->Condensation Step 3 Sol Sol Formation (Colloidal Suspension) Condensation->Sol Step 4 Gelation Gelation (3D Network Formation) Sol->Gelation Step 5 Aging Aging Gelation->Aging Step 6 Drying Drying Aging->Drying Step 7 Coating Dense Silica Coating Drying->Coating Step 8

Caption: Key stages in the sol-gel process using TEHOS.

Adhesion Promotion

TEHOS can be used as a component in primer formulations to improve the adhesion of coatings and adhesives to various substrates.[3][4][5][6] It acts as a crosslinker, forming a durable interface between the substrate and the subsequent coating.

Objective: To improve the adhesion of a polyurethane coating to an aluminum substrate.

Materials and Equipment:

  • This compound (TEHOS)

  • An organofunctional silane (e.g., an aminosilane or epoxysilane, optional for enhanced chemical bonding)

  • A suitable solvent (e.g., ethanol, isopropanol)

  • Aluminum panels

  • Degreasing solvent (e.g., acetone, isopropanol)

  • Polyurethane topcoat

  • Spray or brush for application

Procedure:

  • Substrate Preparation:

    • Thoroughly degrease the aluminum panels with a suitable solvent to remove any oils or contaminants.

    • Ensure the surface is clean and dry before applying the primer.

  • Primer Formulation and Application:

    • Prepare a dilute solution of TEHOS (e.g., 1-5% by weight) in the chosen solvent. If using an organofunctional silane, it can be blended into this solution.

    • Apply a thin, uniform layer of the primer solution to the cleaned aluminum surface by spraying, brushing, or wiping.[3]

    • Allow the solvent to evaporate completely at room temperature or with gentle heating (e.g., 50-60 °C for 10 minutes).[3]

  • Topcoat Application:

    • Apply the polyurethane topcoat over the primed surface according to the manufacturer's instructions.

    • Cure the coating as required.

Data Presentation

The following tables summarize typical quantitative data for thin films deposited using TEHOS and, for comparison, the more common precursor TEOS.

Table 1: PECVD Deposition Parameters and Film Properties

ParameterTEHOSTEOS (Typical)
Deposition Temperature 100 - 350 °C200 - 400 °C
Plasma Power 20 - 100 W50 - 300 W
Precursor Flow Rate 5 - 50 sccm10 - 100 sccm
Chamber Pressure 0.5 - 2.0 Torr1 - 5 Torr
Dielectric Constant (k) 2.2 - 2.83.9 - 4.5
Hardness 1.5 - 4.0 GPa8 - 12 GPa
Refractive Index 1.40 - 1.45~1.46
Post-Deposition Annealing 300 - 400 °C400 - 800 °C

Table 2: Sol-Gel Film Properties

PropertyTEHOS-derived FilmTEOS-derived Film
Typical Film Thickness 45 - 5000 Å1000 - 5000 Å
Refractive Index 1.42 - 1.45~1.44
Contact Angle (Water) 90 - 105°30 - 50°
Curing Temperature 150 - 400 °C400 - 600 °C

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area, preferably in a fume hood.[1][11][12][13]

  • Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves (e.g., neoprene or nitrile rubber), and a lab coat.[12][13] In case of insufficient ventilation, use a NIOSH-approved organic vapor respirator.[12][13]

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist.[13] Keep away from heat, sparks, and open flames.[12] Material decomposes slowly in contact with moist air or water.[12]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as oxidizing agents, moisture, and water.[11][12][13]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Incineration is a recommended disposal method.[12][14] Do not discharge to sewer systems.[15]

Emergency Procedures:

  • Skin Contact: Immediately wash off with soap and plenty of water.[11]

  • Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[11]

  • Inhalation: Move the victim into fresh air. If breathing is difficult, give oxygen.[11]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[11]

By following these guidelines, researchers can safely and effectively utilize this compound for the development of advanced thin films with tailored properties for a wide range of applications.

References

Application Notes and Protocols for Sol-Gel Synthesis of Ceramic Materials Using Tetrakis(2-ethylhexoxy)silane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of ceramic materials using Tetrakis(2-ethylhexoxy)silane as a precursor via the sol-gel method. The information is intended to guide researchers in developing novel ceramic materials with tailored properties for various applications, including advanced drug delivery systems, biomedical coatings, and catalytic supports.

Introduction to the Sol-Gel Method with this compound

The sol-gel process is a versatile wet-chemical technique used for the fabrication of ceramic and glass materials from molecular precursors. The process involves the hydrolysis and subsequent condensation of metal alkoxides to form a "sol" (a colloidal suspension of solid particles in a liquid), which then evolves into a "gel" (a three-dimensional solid network enclosing the liquid phase).

This compound [Si(OCH₂CH(C₂H₅)C₄H₉)₄] is a silicon alkoxide precursor notable for its bulky 2-ethylhexoxy groups. This structural feature imparts significant steric hindrance, which slows down the rates of hydrolysis and condensation reactions compared to smaller alkoxysilanes like tetraethoxysilane (TEOS). This reduced reactivity offers greater control over the sol-gel process, allowing for more precise manipulation of the final material's microstructure and properties. The resulting ceramic materials often exhibit enhanced hydrophobicity due to the presence of the long alkyl chains.

Key Reaction Steps

The sol-gel process using this compound proceeds through two primary reactions:

  • Hydrolysis: The alkoxy groups of the silane precursor react with water, often in the presence of an acid or base catalyst, to form silanol groups (Si-OH) and 2-ethylhexanol as a byproduct.

    Si(OR)₄ + 4H₂O → Si(OH)₄ + 4ROH(where R = 2-ethylhexyl)

  • Condensation: The newly formed silanol groups react with each other (water condensation) or with remaining alkoxy groups (alcohol condensation) to form a network of siloxane bonds (Si-O-Si), which constitutes the backbone of the ceramic material.

    • Water Condensation: (HO)₃Si-OH + HO-Si(OH)₃ → (HO)₃Si-O-Si(OH)₃ + H₂O

    • Alcohol Condensation: (HO)₃Si-OR + HO-Si(OH)₃ → (HO)₃Si-O-Si(OH)₃ + ROH

The interplay of these reactions, influenced by various experimental parameters, dictates the structure and properties of the final ceramic product.

Experimental Protocols

The following protocols provide a general framework for the synthesis of ceramic materials using this compound. Researchers should note that precise parameters will need to be optimized based on the desired material characteristics.

Materials and Reagents
  • Precursor: this compound (CAS No. 78-13-7)

  • Solvent: Anhydrous ethanol, isopropanol, or other suitable alcohol. The solvent acts to homogenize the reactants.

  • Water: Deionized water for hydrolysis.

  • Catalyst:

    • Acid Catalyst: Hydrochloric acid (HCl) or nitric acid (HNO₃) solution (e.g., 0.1 M).

    • Base Catalyst: Ammonium hydroxide (NH₄OH) solution.

  • Substrates (for coatings): Glass slides, silicon wafers, or other materials of interest.

Protocol for the Synthesis of a Hydrophobic Silica Sol

This protocol outlines the preparation of a silica sol that can be used for casting bulk materials or for dip-coating applications.

Procedure:

  • In a clean, dry flask, combine this compound with a suitable solvent (e.g., anhydrous ethanol) in a molar ratio between 1:4 and 1:10 (Precursor:Solvent). Stir the mixture vigorously using a magnetic stirrer.

  • In a separate container, prepare an aqueous solution of the chosen catalyst. For an acid-catalyzed process, a typical starting point is a water-to-precursor molar ratio (r) of 2 to 4, with a catalyst concentration that brings the solution pH to between 2 and 4.

  • Slowly add the aqueous catalyst solution to the stirred precursor-solvent mixture. The addition should be dropwise to control the initial rate of hydrolysis.

  • Continue stirring the mixture at room temperature. Gelation time can vary from hours to days depending on the specific conditions. The slower reaction rate of this compound provides a longer working time before gelation.

  • Once the sol has formed and reached the desired viscosity, it can be used for casting or coating.

Protocol for Dip-Coating of Hydrophobic Ceramic Films

Procedure:

  • Substrate Preparation: Thoroughly clean the substrate by sonicating in a sequence of detergent, deionized water, acetone, and isopropanol (15 minutes each). Dry the substrate with a stream of nitrogen. For enhanced coating adhesion, the substrate surface can be activated using a plasma cleaner to generate hydroxyl groups.

  • Coating Deposition: Immerse the cleaned and dried substrate into the prepared silica sol. Allow the substrate to remain in the sol for a controlled period (e.g., 1-5 minutes) to ensure complete wetting.

  • Withdrawal: Withdraw the substrate from the sol at a constant, slow speed (e.g., 50-200 mm/min). The withdrawal speed is a critical parameter that influences the thickness of the coating.

  • Drying and Curing:

    • Allow the coated substrate to air-dry for 10-20 minutes to facilitate solvent evaporation.

    • Transfer the substrate to an oven for curing. A typical curing cycle involves heating at 60-80°C for 1-2 hours, followed by a higher temperature treatment (e.g., 100-150°C) for 1 hour to promote condensation and densification of the film.

Data Presentation

Quantitative data from the synthesis and characterization of ceramic materials derived from this compound should be systematically recorded to allow for comparative analysis. The following tables provide a template for organizing such data.

Table 1: Experimental Parameters for Sol-Gel Synthesis

ParameterExperiment 1Experiment 2Experiment 3
Precursor:Solvent Molar Ratio
H₂O:Precursor Molar Ratio (r)
Catalyst Type
Catalyst:Precursor Molar Ratio
Reaction Temperature (°C)
Stirring Speed (rpm)
Gelation Time (hours)

Table 2: Properties of Resulting Ceramic Materials

PropertyExperiment 1Experiment 2Experiment 3
Physical Properties
Form (Powder, Film, Monolith)
Surface Area (m²/g)
Pore Volume (cm³/g)
Average Pore Size (nm)
Coating Properties
Film Thickness (nm)
Water Contact Angle (°)
Hardness (e.g., Pencil Hardness)
Adhesion (e.g., Cross-cut test)

Visualizations

The following diagrams illustrate the key processes and relationships in the sol-gel synthesis using this compound.

SolGelProcess Precursor This compound + Solvent Hydrolysis Hydrolysis (Addition of H₂O + Catalyst) Precursor->Hydrolysis Sol Formation of Sol (Colloidal Suspension) Hydrolysis->Sol Gelation Gelation (3D Network Formation) Sol->Gelation Aging Aging Gelation->Aging Drying Drying Aging->Drying Ceramic Final Ceramic Material Drying->Ceramic

Caption: General workflow of the sol-gel process.

SignalingPathways Start Start: Precursor Solution (Silane + Solvent) AddWater Addition of Water and Catalyst Start->AddWater Hydrolysis Hydrolysis Reaction: Si-OR + H₂O → Si-OH + R-OH AddWater->Hydrolysis Condensation Condensation Reactions: Si-OH + HO-Si → Si-O-Si + H₂O Si-OR + HO-Si → Si-O-Si + R-OH Hydrolysis->Condensation Network Formation of Siloxane Network (Gelation) Condensation->Network End End: Solid Ceramic Structure Network->End

Caption: Key chemical reactions in the sol-gel process.

Application Notes and Protocols for Tetrakis(2-ethylhexoxy)silane in Hybrid Organic-Inorganic Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrakis(2-ethylhexoxy)silane (TEHOS) is a tetra-alkoxysilane precursor utilized in the synthesis of hybrid organic-inorganic materials. Its distinguishing feature is the bulky 2-ethylhexoxy group, which significantly influences the kinetics of the sol-gel process. This steric hindrance slows down the rates of hydrolysis and condensation compared to more common precursors like tetraethoxysilane (TEOS), offering unique control over the material's final structure and properties.[1][2][3] The resulting hybrid materials often exhibit enhanced flexibility, hydrophobicity, and thermal stability, making them suitable for a range of applications including coatings, sealants, and matrices for controlled release applications.

This document provides detailed application notes and experimental protocols for the preparation of hybrid organic-inorganic materials using this compound.

Key Applications

The unique properties imparted by the 2-ethylhexoxy groups make TEHOS a valuable component in the formulation of advanced materials:

  • Hydrophobic and Corrosion-Resistant Coatings: The long, branched alkyl chains of the 2-ethylhexoxy groups create a hydrophobic surface, repelling water and preventing the ingress of corrosive agents. When co-polymerized with functional silanes, TEHOS acts as a crosslinker, forming a robust silica network that provides excellent barrier properties.

  • Flexible and Crack-Resistant Films: The bulky organic groups introduce flexibility into the inorganic silica network, reducing the tendency for cracking that can occur with more rigid materials derived from smaller alkoxysilanes. This is particularly beneficial for coatings on flexible substrates.

  • Matrices for Controlled Release: The porous nature of the silica network formed during the sol-gel process can be tailored to encapsulate and control the release of active molecules, including drugs. The hydrophobicity of the TEHOS-derived matrix can further modulate the release profile of hydrophobic drugs.

  • Adhesion Promoters and Primers: In conjunction with organofunctional silanes, TEHOS can be used to formulate primers that enhance the adhesion between dissimilar materials, such as organic resins and inorganic substrates.

Data Presentation

A summary of key quantitative data related to the properties of this compound and its comparison with other common silica precursors is presented below.

Table 1: Physical and Chemical Properties of this compound (TEHOS)

PropertyValue
CAS Number 115-82-2
Molecular Formula C₃₂H₆₈O₄Si
Molecular Weight 545.96 g/mol
Appearance Colorless to pale yellow liquid
Density 0.88 g/cm³
Boiling Point 198 °C at 1 mmHg
Refractive Index 1.4388

Table 2: Comparative Hydrolysis Rates of Tetra-alkoxysilanes

AlkoxysilaneAlkoxy GroupRelative Hydrolysis RateSteric Hindrance
Tetramethoxysilane (TMOS)MethoxyFastestLow
Tetraethoxysilane (TEOS)EthoxyFastModerate
Tetra-n-propoxysilane (TNPOS)n-PropoxySlowHigh
This compound (TEHOS) 2-Ethylhexoxy Slowest Very High

Note: The relative hydrolysis rates are a general trend and can be significantly influenced by factors such as pH, catalyst, and solvent.[2][4]

Experimental Protocols

The following protocols provide a general framework for the preparation of hybrid organic-inorganic materials using this compound. It is important to note that the optimal conditions may vary depending on the specific application and desired material properties.

Protocol 1: Preparation of a Hydrophobic Hybrid Coating

This protocol describes the synthesis of a hydrophobic coating on a glass substrate via a sol-gel process.

Materials:

  • This compound (TEHOS)

  • Organofunctional silane (e.g., (3-Glycidyloxypropyl)trimethoxysilane - GPTMS)

  • Ethanol (absolute)

  • Deionized water

  • Acid catalyst (e.g., Hydrochloric acid, HCl, 0.1 M)

  • Base catalyst (e.g., Ammonium hydroxide, NH₄OH, 0.1 M)

  • Glass substrates

Equipment:

  • Magnetic stirrer with hotplate

  • Beakers and magnetic stir bars

  • Pipettes

  • Spin coater or dip coater

  • Oven

Procedure:

  • Sol Preparation:

    • In a clean beaker, mix TEHOS and the organofunctional silane (e.g., GPTMS) in the desired molar ratio (e.g., 1:1) with ethanol.

    • In a separate beaker, prepare a solution of deionized water and ethanol.

    • Slowly add the water/ethanol solution to the silane solution while stirring vigorously.

    • Add the acid catalyst (e.g., HCl) dropwise to the mixture to initiate hydrolysis. The pH should be maintained in the acidic range (e.g., pH 2-4) to promote hydrolysis over condensation.[3]

    • Allow the sol to stir at room temperature for a specified hydrolysis time (e.g., 2-24 hours). The longer hydrolysis time for TEHOS is necessary due to the steric hindrance of the 2-ethylhexoxy groups.[1][2]

    • After the hydrolysis step, a base catalyst (e.g., NH₄OH) can be added to promote condensation and gelation, if desired.

  • Coating Deposition:

    • Clean the glass substrates thoroughly (e.g., with a piranha solution, followed by rinsing with deionized water and drying).

    • Deposit the sol onto the substrate using a spin coater (e.g., 2000 rpm for 30 seconds) or a dip coater.

  • Curing:

    • Dry the coated substrates at room temperature to allow for solvent evaporation.

    • Cure the coatings in an oven at a temperature appropriate for the substrate and the organic component of the hybrid material (e.g., 100-150 °C) for a specified time (e.g., 1-2 hours).

Table 3: Example Formulation for a Hydrophobic Coating

ComponentMolar RatioVolume (for a 50 mL sol)
TEHOS113.6 mL
GPTMS15.9 mL
Ethanol1028.5 mL
Deionized Water42.0 mL
HCl (0.1 M)-~5 drops (to pH 3)
Protocol 2: Synthesis of TEHOS-Based Silica Nanoparticles (Modified Stöber Method)

This protocol describes a modified Stöber method for the synthesis of silica nanoparticles with a hydrophobic surface due to the incorporation of TEHOS.

Materials:

  • This compound (TEHOS)

  • Tetraethoxysilane (TEOS)

  • Ethanol (absolute)

  • Deionized water

  • Ammonium hydroxide (NH₄OH, 28-30%)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Condenser

  • Heating mantle

  • Centrifuge

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, mix ethanol, deionized water, and ammonium hydroxide.

    • Heat the mixture to a specific temperature (e.g., 60 °C) under stirring.

  • Precursor Addition:

    • In a separate beaker, prepare a mixture of TEOS and TEHOS in the desired molar ratio (e.g., 9:1). A higher ratio of TEOS is used initially to facilitate particle formation.

    • Slowly add the silane mixture to the heated reaction mixture dropwise over a period of time (e.g., 30 minutes).

  • Reaction and Particle Growth:

    • Allow the reaction to proceed for a specified time (e.g., 2-6 hours) to allow for particle growth. The reaction time will be longer than a standard Stöber synthesis due to the slower hydrolysis of TEHOS.

  • Particle Recovery:

    • Cool the reaction mixture to room temperature.

    • Collect the silica nanoparticles by centrifugation.

    • Wash the particles several times with ethanol to remove any unreacted precursors and byproducts.

    • Dry the nanoparticles in an oven at a low temperature (e.g., 60-80 °C).

Table 4: Example Formulation for Hydrophobic Silica Nanoparticles

ComponentMolar RatioVolume (for a 100 mL reaction)
TEOS94.2 mL
TEHOS12.7 mL
Ethanol5058.0 mL
Deionized Water207.2 mL
NH₄OH (28%)22.9 mL

Visualization of Processes

The following diagrams illustrate the key processes involved in the preparation of hybrid organic-inorganic materials using this compound.

Sol_Gel_Process cluster_hydrolysis 1. Hydrolysis cluster_condensation 2. Condensation cluster_application 3. Application & Curing TEHOS This compound (TEHOS) Silanol Silanol Intermediates Si-OH TEHOS->Silanol + H₂O, Catalyst Water Water (H₂O) Water->Silanol Catalyst1 Acid Catalyst (e.g., HCl) Catalyst1->Silanol Silanol2 Silanol Intermediates Siloxane Siloxane Network (Si-O-Si) Silanol2->Siloxane - H₂O / ROH Byproduct Water/Alcohol Byproduct Siloxane->Byproduct Sol Hybrid Sol Coating Coating Deposition (Spin/Dip Coating) Sol->Coating Curing Thermal Curing Coating->Curing FinalMaterial Hybrid Material Curing->FinalMaterial Hydrolysis_Condensation TEHOS Si(OR)₄ R = 2-ethylhexyl Hydrolysis {Hydrolysis | + H₂O - ROH} TEHOS->Hydrolysis Silanol Si(OR)₃(OH) Hydrolysis->Silanol Condensation {Condensation | - H₂O} Silanol->Condensation Dimer (RO)₃Si-O-Si(OR)₃ Condensation->Dimer Network ...-Si-O-Si-... Silica Network Dimer->Network Further Condensation

References

Application Notes and Protocol for the Hydrolysis and Condensation of Tetrakis(2-ethylhexoxy)silane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrakis(2-ethylhexoxy)silane (TEHOS) is a tetra-alkoxysilane precursor used in the synthesis of silica-based materials through the sol-gel process. The sol-gel process involves the hydrolysis of the alkoxide groups followed by the condensation of the resulting silanol groups to form a three-dimensional siloxane (Si-O-Si) network. A distinguishing feature of TEHOS is the presence of bulky 2-ethylhexoxy groups, which impart significant steric hindrance around the central silicon atom. This steric hindrance leads to slower rates of hydrolysis and condensation compared to smaller, more common precursors like tetraethoxysilane (TEOS). This reduced reactivity offers advantages in applications where a longer pot life or more controlled gelation is desired.

These application notes provide a detailed protocol for the hydrolysis and condensation of TEHOS, along with key experimental parameters and expected outcomes. The information is intended to guide researchers in the controlled synthesis of silica materials for various applications, including drug delivery, coatings, and catalysis.

Principle of the Sol-Gel Process

The sol-gel process for this compound follows a two-step reaction mechanism:

  • Hydrolysis: The Si-OR (alkoxy) bonds are hydrolyzed in the presence of water to form silanol (Si-OH) groups and 2-ethylhexanol as a byproduct. This reaction can be catalyzed by either an acid or a base.

  • Condensation: The newly formed silanol groups react with each other or with remaining alkoxy groups to form stable siloxane (Si-O-Si) bonds, releasing water or 2-ethylhexanol. This polycondensation reaction leads to the formation of a gel.

The overall reactions can be summarized as:

Hydrolysis: Si(OCH₂CH(C₂H₅)C₄H₉)₄ + 4H₂O ⇌ Si(OH)₄ + 4CH₃(CH₂)₃CH(C₂H₅)CH₂OH

Condensation: 2Si(OH)₄ ⇌ (HO)₃Si-O-Si(OH)₃ + H₂O

The rate of these reactions is influenced by several factors, including the concentration of reactants, the type and concentration of the catalyst, the solvent, and the temperature.

Experimental Protocols

This section provides a detailed methodology for the hydrolysis and condensation of this compound. The protocol is a general guideline and may require optimization based on the desired properties of the final silica material.

Materials and Reagents:

  • This compound (TEHOS)

  • Ethanol (or other suitable alcohol)

  • Deionized water

  • Acid catalyst (e.g., Hydrochloric acid, HCl) or Base catalyst (e.g., Ammonium hydroxide, NH₄OH)

  • Nitrogen gas (for inert atmosphere)

Equipment:

  • Glass reaction vessel

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Condenser (if refluxing)

  • pH meter

  • Drying oven or furnace

Procedure:

  • Preparation of the Reaction Mixture:

    • In a clean, dry glass reaction vessel, add the desired amount of this compound and the solvent (e.g., ethanol).

    • Begin stirring the mixture at a constant rate.

    • For reactions sensitive to atmospheric moisture, it is recommended to purge the reaction vessel with nitrogen gas.

  • Hydrolysis:

    • Prepare a solution of water and the chosen catalyst (acid or base) in the same solvent.

    • Slowly add the water-catalyst solution to the stirred TEHOS solution using a dropping funnel. The slow addition is crucial to control the exothermic nature of the hydrolysis reaction.

    • The molar ratio of water to TEHOS is a critical parameter that influences the final structure of the silica. A common starting point is a 4:1 molar ratio.

  • Condensation and Gelation:

    • After the addition of the water-catalyst solution, continue stirring the mixture at the desired temperature.

    • The time required for gelation will depend on the reaction conditions. Due to the steric hindrance of the 2-ethylhexoxy groups, the gelation time for TEHOS will be significantly longer than for TEOS under similar conditions.

    • Monitor the viscosity of the solution until a gel is formed. Gelation is considered complete when the solution no longer flows.

  • Aging:

    • Once the gel has formed, it is typically aged for a period of time (e.g., 24-48 hours) at a constant temperature. During aging, the condensation reactions continue, strengthening the silica network.

  • Drying:

    • The wet gel is then dried to remove the solvent and byproducts. The drying method will significantly impact the properties of the final silica material.

      • Conventional Drying: Drying in an oven at elevated temperatures (e.g., 60-120°C) will cause significant shrinkage and may lead to cracking.

      • Supercritical Drying: This method can be used to produce low-density aerogels by avoiding the surface tension forces that cause pore collapse during conventional drying.

  • Calcination (Optional):

    • For applications requiring a purely inorganic silica material, the dried gel can be calcined at high temperatures (e.g., 400-800°C) to remove any residual organic groups.

Data Presentation

The following tables summarize key experimental parameters and their influence on the hydrolysis and condensation of alkoxysilanes. While specific data for TEHOS is limited in the literature, the trends are generally applicable, with the understanding that reaction rates for TEHOS will be slower due to steric hindrance.

Table 1: Effect of Catalyst on Gelation Time of Alkoxysilanes

CatalystpH RangeRelative Gelation Time (TEOS)Expected Relative Gelation Time (TEHOS)
Hydrochloric Acid (HCl)< 2FastSlower than TEOS, but faster than at neutral pH
Acetic Acid (CH₃COOH)3 - 5ModerateSlower than TEOS
No Catalyst~ 7Very SlowExtremely Slow
Ammonium Hydroxide (NH₄OH)9 - 11Moderate to FastSlower than TEOS
Sodium Hydroxide (NaOH)> 12Very FastSlower than TEOS, but faster than at neutral pH

Table 2: Influence of Water to Silane Molar Ratio (r) on Silica Structure

Molar Ratio (r = [H₂O]/[Si(OR)₄])Hydrolysis RateCondensation RateResulting Silica Structure
r < 4IncompleteSlowerMore linear, less cross-linked polymer
r = 4StoichiometricBalancedModerately cross-linked network
r > 4FasterFasterHighly cross-linked, particulate-like structure

Table 3: Comparison of Hydrolysis Rates for Different Tetra-alkoxysilanes

AlkoxysilaneAlkoxy GroupSteric HindranceRelative Hydrolysis Rate
Tetramethoxysilane (TMOS)MethoxyLowFastest
Tetraethoxysilane (TEOS)EthoxyModerateFast
Tetrapropoxysilane (TPOS)PropoxyHighSlow
This compound (TEHOS) 2-ethylhexoxy Very High Slowest

Mandatory Visualization

Hydrolysis_Condensation_Workflow Experimental Workflow for Hydrolysis and Condensation of this compound cluster_prep Preparation cluster_reaction Reaction cluster_processing Post-Processing cluster_characterization Characterization start Start prep_reagents Prepare TEHOS, Solvent, Water, and Catalyst Solutions start->prep_reagents mix Mix TEHOS and Solvent in Reaction Vessel prep_reagents->mix Transfer to Reaction Setup hydrolysis Slowly Add Water-Catalyst Solution to Initiate Hydrolysis mix->hydrolysis condensation Continue Stirring for Condensation and Gelation hydrolysis->condensation aging Age the Wet Gel condensation->aging Gel Formed drying Dry the Gel (e.g., Oven or Supercritical Drying) aging->drying calcination Calcine the Dried Gel (Optional) drying->calcination analysis Characterize Final Silica Material calcination->analysis Final Product end End analysis->end

Caption: Workflow for silica synthesis via TEHOS hydrolysis.

Characterization of the Final Material

The properties of the silica material derived from this compound can be characterized using various analytical techniques:

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the formation of the Si-O-Si network and the removal of organic groups.

  • Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM): To observe the morphology and particle size of the silica.

  • Brunauer-Emmett-Teller (BET) Analysis: To determine the surface area and pore size distribution.

  • Thermogravimetric Analysis (TGA): To study the thermal stability and the removal of organic components.

  • ²⁹Si Nuclear Magnetic Resonance (NMR) Spectroscopy: To investigate the degree of condensation and the different silicon environments (Qⁿ species).

Safety Precautions

  • This compound and its hydrolysis byproducts (2-ethylhexanol) are combustible and may cause skin and eye irritation. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses).

  • Acid and base catalysts are corrosive. Handle with care.

  • The hydrolysis reaction can be exothermic. Slow addition of reactants is recommended to control the temperature.

Conclusion

The hydrolysis and condensation of this compound provide a versatile route to silica-based materials with controlled properties. The steric hindrance of the 2-ethylhexoxy groups leads to slower reaction kinetics, offering better process control compared to less hindered precursors. The experimental parameters outlined in this protocol can be tailored to achieve desired material characteristics for a wide range of applications in research and development. Due to the limited specific literature on TEHOS, the provided protocol should be considered a starting point, and empirical optimization is highly recommended for specific applications.

Application Notes and Protocols: Tetrakis(2-ethylhexoxy)silane as a Crosslinking Agent in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Tetrakis(2-ethylhexoxy)silane as a crosslinking agent, particularly in the context of silicone elastomer formulation. The information is intended for professionals in research and development who are exploring advanced polymer systems.

Introduction

This compound is a tetra-alkoxysilane that serves as a crosslinking agent in condensation-curing polymer systems. Its primary application is in Room Temperature Vulcanizing (RTV) silicone elastomers. The crosslinking process involves the hydrolysis of the alkoxy groups in the presence of moisture, followed by a condensation reaction with hydroxyl-terminated polymers, such as polydimethylsiloxane (PDMS), to form a stable three-dimensional siloxane network (Si-O-Si). The bulky 2-ethylhexoxy groups provide significant steric hindrance, which influences the reactivity and final properties of the cured polymer.[1]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

PropertyValue
CAS Number 115-82-2
Molecular Formula C₃₂H₆₈O₄Si
Molecular Weight 544.98 g/mol
Appearance Colorless liquid
Boiling Point 198-200 °C at 1 mmHg
Density 0.884 g/mL at 25 °C
Refractive Index n20/D 1.439

Crosslinking Mechanism and Signaling Pathway

The crosslinking of hydroxyl-terminated polydimethylsiloxane (PDMS) with this compound proceeds via a two-step hydrolysis and condensation reaction, typically catalyzed by an organotin compound such as dibutyltin dilaurate.[2]

crosslinking_mechanism cluster_hydrolysis Step 1: Hydrolysis cluster_condensation Step 2: Condensation TEHOS This compound Si(OR)₄ Silanol Silanol Intermediate Si(OR)₃(OH) TEHOS->Silanol + H₂O H2O Moisture (H₂O) Alcohol 2-Ethylhexanol (ROH) Silanol->Alcohol - ROH PDMS_OH Hydroxyl-terminated PDMS HO-PDMS-OH Crosslinked_Polymer Crosslinked Network -PDMS-O-Si(OR)₂-O-PDMS- PDMS_OH->Crosslinked_Polymer + Silanol Intermediate Silanol_Intermediate Silanol Intermediate Si(OR)₃(OH) Silanol_Intermediate->Crosslinked_Polymer Catalyst Organotin Catalyst Catalyst->TEHOS Catalyst->Silanol_Intermediate

Caption: Crosslinking mechanism of PDMS with this compound.

Applications in Polymer Chemistry

This compound is primarily used as a crosslinking agent for RTV silicone sealants and elastomers. The bulky 2-ethylhexoxy groups influence the cure rate and the mechanical properties of the final polymer. Compared to smaller tetra-alkoxysilanes like tetraethoxysilane (TEOS), the steric hindrance of the 2-ethylhexoxy groups leads to a slower curing process. This can be advantageous in applications requiring a longer working time before the polymer sets.

Experimental Protocols

The following protocols provide a general framework for the preparation and characterization of silicone elastomers crosslinked with this compound.

Preparation of a Crosslinked Silicone Elastomer

This protocol describes the formulation of a simple RTV silicone elastomer.

Materials:

  • Hydroxyl-terminated polydimethylsiloxane (PDMS), viscosity 1,000-100,000 cSt

  • This compound

  • Dibutyltin dilaurate (DBTDL) catalyst

  • Toluene (optional, as a solvent to reduce viscosity)

Equipment:

  • Mechanical stirrer

  • Vacuum desiccator

  • Molds for casting (e.g., petri dishes)

  • Analytical balance

experimental_workflow cluster_prep Preparation cluster_cure Curing cluster_characterize Characterization Mix 1. Mix PDMS and This compound Degas1 2. Degas the mixture under vacuum Mix->Degas1 Add_Catalyst 3. Add DBTDL catalyst and mix thoroughly Degas1->Add_Catalyst Degas2 4. Degas the final mixture Add_Catalyst->Degas2 Cast 5. Cast into molds Degas2->Cast Cure 6. Cure at room temperature and controlled humidity Cast->Cure Post_Cure 7. Post-cure (optional) Cure->Post_Cure Testing 8. Perform mechanical and physical tests Post_Cure->Testing

Caption: Experimental workflow for preparing a crosslinked silicone elastomer.

Procedure:

  • In a suitable container, weigh the desired amount of hydroxyl-terminated PDMS.

  • Add this compound to the PDMS. The stoichiometric ratio can be calculated based on the hydroxyl number of the PDMS and the functionality of the crosslinker. A typical starting point is a molar ratio of Si-OH to Si-OR of 1:1.

  • If using a solvent, add toluene and mix until a homogeneous solution is obtained.

  • Place the mixture in a vacuum desiccator to remove any entrapped air bubbles.

  • Add the dibutyltin dilaurate catalyst to the mixture. The catalyst concentration typically ranges from 0.1 to 1.0% by weight of the total polymer and crosslinker.

  • Mix thoroughly but gently to avoid introducing excessive air bubbles.

  • Degas the mixture again under vacuum.

  • Pour the mixture into the desired molds.

  • Allow the mixture to cure at room temperature (20-25°C) and controlled humidity (e.g., 50% RH) for 24-72 hours. The curing time will depend on the specific formulation, catalyst concentration, and environmental conditions.

  • For some applications, a post-curing step at an elevated temperature (e.g., 70°C for 1-2 hours) may be performed to ensure complete crosslinking.

Determination of Gel Content

The gel content is a measure of the extent of crosslinking.

Materials:

  • Cured silicone elastomer sample

  • Toluene

  • Soxhlet extraction apparatus

  • Stainless steel mesh cage (200 mesh)

  • Analytical balance

  • Vacuum oven

Procedure:

  • Cut a sample of the cured silicone elastomer (approximately 0.2-0.3 g) and record its initial weight (W_i).

  • Place the sample in the stainless steel mesh cage.

  • Place the cage in the Soxhlet extractor.

  • Add toluene to the extraction flask and perform the extraction for 24 hours to remove any uncrosslinked polymer.

  • After extraction, carefully remove the cage containing the swollen sample.

  • Dry the sample in a vacuum oven at 70°C until a constant weight is achieved.

  • Record the final weight of the dried, crosslinked sample (W_f).

  • Calculate the gel content using the following formula: Gel Content (%) = (W_f / W_i) x 100

Mechanical Property Testing

The mechanical properties of the cured elastomer can be evaluated using a universal testing machine.

Materials:

  • Cured silicone elastomer sheets

  • Dumbbell-shaped cutting die (ASTM D412)

  • Universal testing machine with a suitable load cell

Procedure:

  • Cut dumbbell-shaped specimens from the cured silicone elastomer sheets.

  • Measure the thickness and width of the gauge section of each specimen.

  • Mount the specimen in the grips of the universal testing machine.

  • Apply a tensile load at a constant crosshead speed (e.g., 500 mm/min) until the specimen fails.

  • Record the force and elongation data.

  • Calculate the tensile strength, elongation at break, and modulus of elasticity from the stress-strain curve.

Quantitative Data and Performance Comparison

Specific quantitative data for silicone elastomers crosslinked with this compound is not extensively available in the public domain. However, by analogy with other tetra-alkoxysilanes, we can infer its performance characteristics. The bulky 2-ethylhexoxy groups are expected to result in a slower cure rate compared to smaller alkoxy groups like ethoxy or methoxy. This can be attributed to steric hindrance around the silicon center, which impedes the approach of water molecules during hydrolysis and silanol groups during condensation.

Table 2 provides a qualitative comparison of the expected performance of this compound with other common crosslinking agents.

Crosslinking AgentAlkoxy GroupExpected Cure RateExpected Mechanical Strength
Tetramethoxysilane (TMOS)MethoxyVery FastHigh
Tetraethoxysilane (TEOS)EthoxyFastHigh
This compound 2-Ethylhexoxy Slow Moderate to High

The slower cure rate of this compound can be beneficial for applications requiring a longer pot life, allowing for more complex molding or application processes. The final mechanical properties will be dependent on the crosslink density, which can be controlled by the stoichiometry of the reactants and the curing conditions.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (gloves, safety glasses) should be worn. It is sensitive to moisture and will hydrolyze to release 2-ethylhexanol. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

Conclusion

This compound is a viable crosslinking agent for condensation-cured silicone elastomers, particularly when a longer working time is desired. While specific quantitative performance data is limited, its chemical properties suggest it will form a robust and stable siloxane network. The provided protocols offer a starting point for researchers to explore the use of this crosslinker in their specific applications. Further empirical studies are recommended to fully characterize the performance of silicone elastomers formulated with this compound.

References

Application Notes and Protocols: Surface Modification of Substrates using Tetrakis(2-ethylhexoxy)silane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrakis(2-ethylhexoxy)silane (TEHOS) is an organosilicon compound utilized for the surface modification of various substrates. Its molecular structure, characterized by a central silicon atom bonded to four bulky 2-ethylhexoxy groups, imparts unique properties to treated surfaces. The significant steric hindrance from these branched alkyl chains leads to a more controlled and slower rate of hydrolysis and condensation compared to silanes with smaller alkoxy groups, such as methoxy or ethoxy silanes.[1] This controlled reactivity is advantageous in applications requiring a longer processing window or the formation of uniform, defect-free films.[1]

The primary application of TEHOS-based surface modification is to create hydrophobic (water-repellent) surfaces.[1][2] This is achieved by the self-assembly of TEHOS molecules on a substrate, forming a low-surface-energy layer. Beyond hydrophobicity, TEHOS can be used as a crosslinking agent in the formation of hybrid organic-inorganic materials and for the surface functionalization of nanoparticles to improve their dispersion in non-polar solvents and polymer matrices.[1]

These application notes provide detailed protocols for the surface modification of substrates using this compound, along with expected quantitative outcomes and visualizations of the experimental workflow.

Principle of Surface Modification

The surface modification process, known as silanization, relies on the reaction of TEHOS with hydroxyl (-OH) groups present on the surface of a substrate.[3][4] Many common research substrates, such as glass, silicon wafers, and metal oxides, possess a native oxide layer rich in hydroxyl groups.[1][4] The process involves two key chemical reactions:

  • Hydrolysis: The ethoxy groups of the silane react with trace amounts of water to form reactive silanol (Si-OH) groups.[5]

  • Condensation: These silanol groups then condense with the hydroxyl groups on the substrate surface, forming stable covalent siloxane (Si-O-Substrate) bonds.[3][5] Neighboring silanol groups can also condense with each other to form a cross-linked network on the surface.[5]

The bulky 2-ethylhexoxy groups align away from the surface, creating a dense, nonpolar layer that imparts hydrophobicity.[6]

Quantitative Data on Surface Characterization

The effectiveness of surface modification with this compound can be quantified using various surface-sensitive analytical techniques. The following table summarizes typical data obtained for hydrophobic surfaces modified with silanes.

ParameterTechniqueTypical Value/RangePurpose
Layer Thickness X-ray Reflectivity (XRR)~10 Å per layer (up to 3 layers observed for TEHOS)[1]To confirm the formation and thickness of the molecular film on the substrate.
Water Contact Angle (WCA) Contact Angle Goniometry> 100°[7]To quantify the increase in surface hydrophobicity. Unmodified glass/silicon typically has a WCA < 30°.
Surface Energy Contact Angle Goniometry< 30 mN/m[6]To determine the change in surface energetics, with lower values indicating a more nonpolar, hydrophobic surface.
Surface Roughness Atomic Force Microscopy (AFM)< 1 nm (for smooth substrates)To assess the uniformity and smoothness of the applied silane layer.

Experimental Protocols

Protocol 1: Surface Modification of Silicon or Glass Substrates

This protocol details the procedure for creating a hydrophobic surface on silicon wafers or glass slides using a solution-phase deposition of this compound.

Materials and Reagents:

  • Silicon wafers or glass slides

  • This compound (TEHOS)

  • Anhydrous Toluene or Hexane

  • Sulfuric Acid (H₂SO₄, 98%)

  • Hydrogen Peroxide (H₂O₂, 30%)

  • Deionized (DI) water

  • Acetone, HPLC grade

  • Isopropanol, HPLC grade

  • Nitrogen gas (high purity)

Procedure:

  • Substrate Cleaning and Activation:

    • Objective: To remove organic contaminants and generate surface hydroxyl groups for reaction.

    • Prepare a Piranha solution by carefully and slowly adding 1 part of 30% H₂O₂ to 3 parts of concentrated H₂SO₄ in a glass beaker. Caution: Piranha solution is extremely corrosive and reacts violently with organic materials. Handle with extreme care in a chemical fume hood. [8]

    • Immerse the substrates in the Piranha solution for 15-20 minutes.[8]

    • Carefully remove the substrates and rinse thoroughly with copious amounts of DI water.

    • Rinse the substrates with acetone and then isopropanol.

    • Dry the substrates under a stream of high-purity nitrogen gas. The cleaned surface should be hydrophilic.

  • Silanization Procedure:

    • Objective: To react the activated surface with TEHOS to form a hydrophobic monolayer.

    • Work in a controlled environment with low humidity, such as a glove box or under a nitrogen atmosphere, to prevent premature polymerization of the silane in solution.[8]

    • Prepare a 1-2% (v/v) solution of this compound in an anhydrous solvent (e.g., toluene or hexane).[9] Prepare this solution immediately before use.

    • Immerse the cleaned and dried substrates in the TEHOS solution for 1-2 hours at room temperature.[8] Agitate the solution gently to ensure uniform coating. The longer reaction time is recommended due to the steric hindrance of TEHOS.[1]

    • Remove the substrates from the silane solution.

  • Rinsing and Curing:

    • Objective: To remove excess, unreacted silane and stabilize the bonded layer.

    • Rinse the substrates by dipping them briefly in two separate changes of the fresh anhydrous solvent (e.g., toluene).[10]

    • Follow with a brief rinse in isopropanol to remove the solvent.

    • Dry the silanized substrates under a stream of nitrogen gas.

    • To form a stable and durable siloxane network, bake the substrates in an oven at 110-120°C for 30-60 minutes.[8][9]

  • Storage:

    • Store the modified substrates in a clean, dry environment, such as a desiccator, to prevent contamination.[10]

Visualizations

Experimental Workflow for Surface Silanization

G cluster_prep Phase 1: Substrate Preparation cluster_silanization Phase 2: Silanization cluster_post Phase 3: Post-Treatment start Start: Silicon/Glass Substrate clean Piranha Cleaning (H₂SO₄/H₂O₂) start->clean 15-20 min rinse_water DI Water Rinse clean->rinse_water rinse_solvent Solvent Rinse (Acetone/IPA) rinse_water->rinse_solvent dry1 Nitrogen Dry rinse_solvent->dry1 activated Activated Hydrophilic Surface (-OH groups) dry1->activated immerse Immerse Substrate in TEHOS Solution activated->immerse 1-2 hours prepare_sol Prepare 1-2% TEHOS in Anhydrous Toluene prepare_sol->immerse rinse_final Rinse with Fresh Anhydrous Toluene immerse->rinse_final dry2 Nitrogen Dry rinse_final->dry2 cure Bake (Cure) 110-120°C dry2->cure 30-60 min final_product Final Hydrophobic Surface cure->final_product G cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Condensation cluster_2 Step 3: Cross-linking TEHOS This compound Si(OR)₄ Silanol Reactive Silanol (HO)Si(OR)₃ TEHOS->Silanol Water H₂O (trace moisture) Water->Silanol Substrate Substrate Surface Substrate-OH Silanol->Substrate Bonded Covalent Bond Formation Substrate-O-Si(OR)₃ Substrate->Bonded Network Cross-linked Siloxane Network (-O-Si-O-Si-O-) Bonded->Network FinalSurface Hydrophobic Surface Network->FinalSurface

References

Troubleshooting & Optimization

Controlling the hydrolysis rate of "Tetrakis(2-ethylhexoxy)silane"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals working with Tetrakis(2-ethylhexoxy)silane, focusing on the control of its hydrolysis rate during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the hydrolysis of this compound and why is its control important?

A1: The hydrolysis of this compound (TEHOS) is a chemical reaction where the silicon-alkoxy (Si-OR) bonds react with water to form reactive silanol (Si-OH) groups and 2-ethylhexanol as a byproduct. This is the initial and rate-determining step in the sol-gel process. Controlling the hydrolysis rate is critical because it directly influences the subsequent condensation rate, where silanols link to form a siloxane (Si-O-Si) network. Uncontrolled, rapid hydrolysis can lead to premature gelation and non-uniform material properties, while slow or incomplete hydrolysis can prevent the desired network from forming. The bulky 2-ethylhexoxy groups on TEHOS provide significant steric hindrance, which naturally slows its hydrolysis rate compared to smaller alkoxysilanes like tetraethoxysilane (TEOS), making it more controllable.

Q2: What are the primary factors that control the hydrolysis rate of TEHOS?

A2: The hydrolysis rate is influenced by several key factors:

  • pH: The reaction is slowest at a neutral pH of 7 and is catalyzed by both acids and bases.

  • Temperature: Higher temperatures increase the reaction rate.

  • Water Concentration: The rate generally increases with a higher concentration of water, which is a key reactant.

  • Catalysts: Mineral acids (e.g., HCl) and bases (e.g., NH₄OH) are effective catalysts. For non-amino silanes, adjusting the pH to 4-5 with acetic acid is a common practice.

  • Solvent System: The presence of alcohol co-solvents, especially the 2-ethylhexanol byproduct, can slow the reaction by shifting the equilibrium.

  • Silane Concentration: While not directly affecting the hydrolysis rate, higher silane concentrations lead to faster condensation and gelation once silanols are formed.

Q3: How does pH affect the hydrolysis and subsequent condensation of TEHOS?

A3: The pH of the solution has a profound and distinct effect on both reactions:

  • Acidic Conditions (pH < 7): Acid catalysis significantly increases the hydrolysis rate while having a lesser effect on the condensation rate. Under acidic conditions, an alkoxy group is protonated, making the silicon atom more electrophilic and susceptible to attack by water. This condition is often preferred when a stable solution of hydrolyzed silanols is desired before condensation.

  • Neutral Conditions (pH ≈ 7): The hydrolysis rate is at its minimum.

  • Basic Conditions (pH > 7): Base catalysis increases the hydrolysis rate, but it dramatically accelerates the condensation rate. In this mechanism, a hydroxide ion directly attacks the silicon atom, and the resulting deprotonated silanols are highly reactive, leading to rapid network formation and gelation.

Q4: My TEHOS is hydrolyzing too slowly or not at all. What are the likely causes?

A4: Incomplete or very slow hydrolysis is a common issue stemming from several potential causes:

  • Non-Optimal pH: The reaction mixture is likely at or near a neutral pH (pH 7), where the reaction rate is slowest.

  • Insufficient Water: Water is a reactant, and a stoichiometric or insufficient amount may not be enough to drive the reaction to completion, especially if it gets consumed in side reactions.

  • Low Temperature: Like most chemical reactions, hydrolysis is slower at lower temperatures.

  • Presence of Alcohol Co-Solvent: Alcohols are a byproduct of hydrolysis. Their presence in the solvent system can inhibit the forward reaction according to Le Chatelier's principle.

Q5: My solution is gelling prematurely. What's causing this and how can I prevent it?

A5: Premature gelation is caused by an overly rapid condensation reaction that outpaces controlled hydrolysis and particle growth. The primary causes are:

  • High pH (Basic Conditions): Basic catalysts significantly promote the condensation of silanols.

  • High Silane Concentration: A higher concentration of TEHOS results in a higher concentration of the resulting silanols, increasing their proximity and the likelihood of condensation.

  • Excessive Temperature: High temperatures accelerate both hydrolysis and condensation. To prevent this, it is recommended to maintain an acidic pH, use more dilute solutions of TEHOS, and conduct the reaction at a controlled, lower temperature.

Q6: What is the role of a co-solvent like ethanol in the hydrolysis reaction?

A6: A co-solvent like ethanol is often used to create a homogeneous solution, as TEHOS is not readily soluble in water. However, the choice of an alcohol co-solvent can slow down the hydrolysis reaction. Since alcohol is a product of the hydrolysis, adding it as a solvent can shift the reaction equilibrium backward, reducing the net rate of silanol formation. Therefore, the amount and type of co-solvent must be carefully considered to balance solubility with the desired reaction kinetics.

Hydrolysis Control Parameters

The following table summarizes the effects of key experimental parameters on the hydrolysis and condensation rates of TEHOS, based on established principles for alkoxysilanes.

ParameterEffect on Hydrolysis RateEffect on Condensation RateRationale & Notes
Increasing Temperature IncreasesIncreasesFollows general chemical kinetics. A temperature of 60°C is often efficient for hydrolysis.
Increasing Water Conc. Increases (up to a point)Increases (especially with excess)An excess of water drives the hydrolysis equilibrium forward toward the products.
Increasing Silane Conc. No direct effectIncreasesHigher proximity of generated silanol (Si-OH) groups promotes the condensation reaction.
pH (Acidic, < 7) Significantly IncreasesSlower relative to hydrolysisAcid protonates the alkoxy group, making silicon more susceptible to nucleophilic attack by water.
pH (Neutral, ~7) Minimum RateMinimum RateThis is the slowest reaction environment for both hydrolysis and condensation.
pH (Basic, > 7) IncreasesSignificantly IncreasesThe hydroxide ion directly attacks the silicon atom, and the resulting silanolates are highly reactive towards condensation.
Alcohol Co-Solvent DecreasesDecreasesShifts the hydrolysis equilibrium back towards the unhydrolyzed reactants (Le Chatelier's Principle).

Visualized Workflows and Pathways

hydrolysis_pathway TEHOS This compound Si(OR)₄ Silanol Reactive Silanol Intermediate Si(OR)₃(OH) ... Si(OH)₄ TEHOS->Silanol Hydrolysis (H⁺ or OH⁻ catalyst) H2O Water (H₂O) Alcohol 2-Ethylhexanol (ROH) Silanol->Alcohol Condensation Network Siloxane Network (Si-O-Si) Silanol->Network Condensation

Caption: The hydrolysis and condensation pathway of this compound.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Incomplete Hydrolysis 1. Non-optimal pH: Reaction is near neutral (pH 7).2. Insufficient Water: Not enough water to drive the reaction forward.3. Low Temperature: Reaction kinetics are too slow.4. Short Reaction Time: The reaction has not had enough time to complete.1. Adjust pH: For controlled hydrolysis, add a small amount of acid (e.g., acetic acid, HCl) to lower the pH to the 3-5 range.2. Increase Water Ratio: Use an excess molar ratio of water to silane.3. Increase Temperature: Gently warm the solution (e.g., to 40-60°C) and monitor.4. Extend Time: Allow the reaction to proceed for a longer duration.
Premature Condensation / Gelation 1. High pH: The reaction is under basic conditions, which strongly catalyzes condensation.2. High Silane Concentration: Proximity of silanols promotes rapid polymerization.3. Excessive Temperature: High heat accelerates condensation significantly.1. Maintain Acidic pH: Ensure the solution is acidic (pH < 7) to favor hydrolysis over condensation.2. Dilute Reactants: Use a more dilute solution of TEHOS.3. Lower Temperature: Conduct the reaction at a lower temperature (e.g., room temperature) and monitor the solution's viscosity.
Inconsistent Reaction Rates 1. Inconsistent pH: Poor buffering or inconsistent addition of catalysts.2. Temperature Fluctuations: Unstable heating or cooling.3. Atmospheric Moisture: Uncontrolled exposure to air can introduce variable

Technical Support Center: Tetrakis(2-ethylhexoxy)silane (TEHOS) Sol-Gel Process

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Tetrakis(2-ethylhexoxy)silane (TEHOS) sol-gel process. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful and reproducible experiments.

Frequently Asked Questions (FAQs)

Q1: What is "this compound" (TEHOS) and why is it used in sol-gel processes?

This compound is a silicon alkoxide precursor used in sol-gel chemistry to create silica-based materials. Its defining feature is the presence of four bulky 2-ethylhexoxy groups attached to the central silicon atom. This steric hindrance significantly slows down the rates of hydrolysis and condensation compared to smaller precursors like tetraethoxysilane (TEOS). This reduced reactivity offers advantages such as a longer pot life for the sol and more controlled gelation, allowing for greater precision in material synthesis. The long alkyl chains also impart flexibility and hydrophobicity to the final material.[1]

Q2: What are the main stages of the TEHOS sol-gel process?

The TEHOS sol-gel process, like other alkoxide-based sol-gel processes, involves two primary chemical reactions:

  • Hydrolysis: The Si-OR (alkoxy) bonds of TEHOS react with water to form silanol (Si-OH) groups and 2-ethylhexanol as a byproduct.

  • Condensation: The newly formed silanol groups react with each other or with remaining alkoxy groups to form siloxane (Si-O-Si) bridges, releasing water or alcohol. This process leads to the formation of a three-dimensional silica network, eventually resulting in a gel.[1]

Q3: How does the steric hindrance of TEHOS affect the sol-gel process?

The bulky 2-ethylhexoxy groups create a crowded environment around the central silicon atom, which physically obstructs the approach of water molecules for hydrolysis and other silanol groups for condensation. This steric hindrance is the primary reason for the slower reaction kinetics of TEHOS compared to less hindered precursors. This property is beneficial for applications requiring a longer working time with the sol before gelation occurs.

Q4: What are the potential applications of TEHOS-derived silica gels, particularly in drug development?

The unique properties of TEHOS-derived silica gels make them promising for various applications. Their inherent hydrophobicity can be advantageous for creating protective coatings. In drug development, the slower, more controlled gelation process allows for the uniform encapsulation of therapeutic agents. The resulting silica matrix can be designed for the controlled, sustained release of drugs. The biocompatibility of silica makes it a suitable candidate for creating drug delivery systems.

Troubleshooting Guide

This guide addresses common issues encountered during the TEHOS sol-gel process in a question-and-answer format.

Issue 1: Premature Gelation or Uncontrolled Polymerization

Q: My TEHOS solution is gelling too quickly, or the reaction seems uncontrollable. What are the likely causes and how can I fix this?

A: Premature gelation in a TEHOS sol-gel process is often counterintuitive given its slow reactivity but can occur with improper control of reaction parameters.

Possible Causes & Solutions:

Parameter Problem Solution
Catalyst Concentration An excessively high concentration of an acid or base catalyst can accelerate hydrolysis and condensation rates beyond a controllable level.Reduce the catalyst concentration. For TEHOS, a lower catalyst concentration is generally recommended compared to less hindered silanes.
Water-to-TEHOS Ratio (molar ratio) A high water-to-alkoxide ratio can lead to a rapid and extensive hydrolysis, creating a high concentration of reactive silanol groups that can quickly condense.Decrease the molar ratio of water to TEHOS. A substoichiometric amount of water can be used to slow down the initial hydrolysis.
Temperature Elevated temperatures increase the kinetic energy of the molecules, accelerating both hydrolysis and condensation reactions.Conduct the reaction at a lower temperature (e.g., room temperature or below) to slow down the reaction rates.
Solvent The choice of solvent can influence the miscibility of reactants and the stability of the sol. A poor solvent can lead to localized high concentrations of reactants, causing rapid polymerization.Ensure a co-solvent (e.g., ethanol, isopropanol) is used to create a homogeneous solution of TEHOS, water, and catalyst. The solvent should be able to dissolve all components effectively.

Issue 2: Incomplete Hydrolysis or Gelation Not Occurring

Q: My TEHOS solution is not forming a gel, even after a long period. What could be wrong?

A: The significant steric hindrance of TEHOS can sometimes lead to very slow or incomplete reactions if the conditions are not optimized for this specific precursor.

Possible Causes & Solutions:

Parameter Problem Solution
Catalyst The catalyst may be too weak or present at too low a concentration to effectively promote the hydrolysis of the sterically hindered TEHOS.Increase the catalyst concentration incrementally. Consider using a stronger acid (e.g., HCl) or base (e.g., NH₄OH) catalyst. For sterically hindered silanes, catalysts that can effectively protonate the alkoxy groups (acid catalysis) or provide a strong nucleophile (base catalysis) are crucial.
Water-to-TEHOS Ratio (molar ratio) An insufficient amount of water will limit the extent of hydrolysis, preventing the formation of enough silanol groups to create a continuous gel network.Increase the water-to-TEHOS molar ratio. While a high ratio can cause premature gelation, a ratio that is too low will stall the reaction. A stoichiometric amount or a slight excess of water is often a good starting point.
Temperature The reaction temperature may be too low, resulting in extremely slow reaction kinetics.Gently increase the reaction temperature. A moderate increase (e.g., to 40-50°C) can significantly enhance the rates of hydrolysis and condensation.
Mixing Inadequate mixing can lead to a non-homogeneous reaction mixture, where reactants are not in sufficient contact.Ensure continuous and efficient stirring throughout the initial stages of the reaction to promote contact between TEHOS, water, and the catalyst.

Issue 3: Formation of Precipitates or a Cloudy Sol

Q: Instead of a clear sol and a uniform gel, I am observing a cloudy solution or the formation of white precipitates. What is causing this?

A: Cloudiness or precipitation indicates that the condensation process is leading to the formation of discrete silica particles rather than a continuous gel network.

Possible Causes & Solutions:

Parameter Problem Solution
pH of the Solution The pH of the reaction mixture significantly influences the relative rates of hydrolysis and condensation, and the morphology of the resulting silica. Conditions that favor rapid condensation over hydrolysis can lead to the formation of precipitates.Adjust the pH of the sol. Generally, highly acidic (pH < 2) or basic (pH > 10) conditions can lead to particulate formation. A pH closer to the isoelectric point of silica (around pH 2-3) or mildly acidic/basic conditions may favor gel formation.
Solvent A solvent that does not effectively solvate the growing silica oligomers can cause them to precipitate out of the solution.Use a co-solvent that is a good solvent for both the initial reactants and the intermediate silica species. Alcohols like ethanol or isopropanol are commonly used. The addition of a co-solvent can improve the stability of the sol.
Concentration of TEHOS A very high initial concentration of TEHOS can lead to rapid, localized condensation and precipitation before a homogeneous sol can form.Decrease the initial concentration of TEHOS by adding more solvent.

Experimental Protocols

The following are generalized experimental protocols for a TEHOS sol-gel process. The specific parameters may need to be adjusted based on the desired properties of the final material.

Protocol 1: Acid-Catalyzed TEHOS Sol-Gel Formation

This protocol is designed to promote hydrolysis and result in a more linear, weakly branched polymer network, which is typical for acid-catalyzed sol-gel systems.

Materials:

  • This compound (TEHOS)

  • Ethanol (or other suitable alcohol)

  • Deionized water

  • Hydrochloric acid (HCl) or another acid catalyst

Procedure:

  • In a clean, dry reaction vessel, prepare a solution of TEHOS in ethanol. A typical starting molar ratio of TEHOS to ethanol is 1:4.

  • In a separate container, prepare an aqueous solution of the acid catalyst. For example, a 0.1 M HCl solution.

  • While vigorously stirring the TEHOS/ethanol solution, slowly add the aqueous acid solution dropwise. The molar ratio of water to TEHOS can be varied, with a common starting point being 4:1.

  • Continue stirring the mixture at a controlled temperature (e.g., 25°C) for a specified period (e.g., 1-2 hours) to allow for hydrolysis to proceed.

  • Cover the reaction vessel to prevent solvent evaporation and allow the sol to age. Gelation time will depend on the specific concentrations and temperature.

Protocol 2: Base-Catalyzed TEHOS Sol-Gel Formation

This protocol typically leads to more highly branched silica clusters and can result in the formation of discrete particles or a particulate gel.

Materials:

  • This compound (TEHOS)

  • Ethanol (or other suitable alcohol)

  • Deionized water

  • Ammonium hydroxide (NH₄OH) or another base catalyst

Procedure:

  • In a reaction vessel, mix ethanol and the aqueous base catalyst solution (e.g., 1 M NH₄OH).

  • While stirring the ethanol/water/catalyst mixture, add the TEHOS dropwise.

  • Continue to stir the solution at a constant temperature (e.g., 25°C).

  • After the addition is complete, cover the vessel and allow the reaction to proceed. The sol will gradually increase in viscosity until the gel point is reached.

Quantitative Data Summary

Due to the proprietary nature of many industrial applications and the limited academic literature specifically on TEHOS sol-gel quantitative data, the following table provides a generalized summary of how key parameters influence gelation time, based on principles of sol-gel chemistry for sterically hindered alkoxysilanes.

Parameter Condition Effect on Gelation Time
Catalyst Acid (e.g., HCl)Generally leads to longer gelation times compared to base catalysis at the same concentration, promoting hydrolysis over condensation.
Base (e.g., NH₄OH)Typically results in shorter gelation times by promoting rapid condensation of silanol groups.
Water-to-TEHOS Molar Ratio Low (e.g., < 2:1)Very long gelation time or no gelation due to incomplete hydrolysis.
Stoichiometric to moderate excess (e.g., 4:1 to 10:1)Gelation time will decrease as the ratio increases, up to a certain point.
High excess (e.g., > 20:1)Can lead to very rapid gelation or precipitation.
Temperature Low (e.g., < 25°C)Longer gelation time.
High (e.g., > 40°C)Shorter gelation time.[2][3]
Solvent Higher alcohol (e.g., propanol, butanol)Can lead to longer gelation times compared to ethanol due to viscosity and steric effects.

Visualizations

Signaling Pathway of Sol-Gel Process

SolGelProcess cluster_hydrolysis Hydrolysis cluster_condensation Condensation & Gelation TEHOS This compound (TEHOS) Sol Sol (Colloidal Suspension) TEHOS->Sol + H₂O + Catalyst H2O Water (H₂O) Catalyst Catalyst (Acid or Base) Gel Gel (3D Network) Sol->Gel Aging

Caption: The sol-gel process for TEHOS involves hydrolysis followed by condensation to form a gel.

Experimental Workflow for TEHOS Sol-Gel Synthesis

ExperimentalWorkflow start Start mixing 1. Prepare TEHOS/Solvent and Water/Catalyst Solutions start->mixing addition 2. Mix Solutions (Controlled Addition) mixing->addition hydrolysis 3. Hydrolysis (Stirring at Constant Temperature) addition->hydrolysis aging 4. Aging (Sol Formation) hydrolysis->aging gelation 5. Gelation (Formation of 3D Network) aging->gelation end End Product: Gel gelation->end

Caption: A typical workflow for the synthesis of a TEHOS-derived silica gel.

Logical Relationship of Factors Affecting Gelation

GelationFactors gelation Gelation Time temp Temperature temp->gelation inversely proportional catalyst Catalyst Concentration catalyst->gelation inversely proportional water_ratio Water/TEHOS Ratio water_ratio->gelation complex relationship precursor_conc TEHOS Concentration precursor_conc->gelation inversely proportional

Caption: Key experimental parameters influencing the gelation time in a TEHOS sol-gel process.

References

Optimizing reaction conditions for "Tetrakis(2-ethylhexoxy)silane" synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of Tetrakis(2-ethylhexoxy)silane. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the synthesis process.

Frequently Asked Questions (FAQs)

Q1: What is the most common and industrially relevant method for synthesizing this compound?

A1: The most prevalent and widely adopted method for the synthesis of this compound is the alcoholysis of silicon tetrachloride (SiCl₄) with 2-ethylhexanol.[1] This reaction is a straightforward nucleophilic substitution where the hydroxyl group of the alcohol displaces the chloride atoms on the silicon tetrachloride. The overall reaction is:

SiCl₄ + 4 CH₃(CH₂)₃CH(C₂H₅)CH₂OH → Si(OCH₂CH(C₂H₅)(CH₂)₃CH₃)₄ + 4 HCl

Q2: Are there alternative synthesis routes for this compound?

A2: Yes, several alternative methods exist, which can be advantageous depending on the desired purity, scale, and available starting materials. These include:

  • Direct Reaction (Rochow Process): This method involves the direct reaction of elemental silicon with 2-ethylhexanol at elevated temperatures in the presence of a copper catalyst.[1] It offers a chlorine-free route to the product.

  • Grignard Reaction: Organomagnesium compounds (Grignard reagents) can be used to synthesize tailored alkoxysilanes. This approach allows for controlled substitution on the silicon center.[1]

  • From Silica: Advanced methods explore the direct conversion of silica (silicon dioxide, SiO₂) to alkoxysilanes using a base-catalyzed depolymerization in the presence of the alcohol.[2]

Q3: What are the critical parameters to control during the synthesis from silicon tetrachloride?

A3: To ensure optimal yield and purity, the following parameters are critical:

  • Stoichiometry: A slight excess of 2-ethylhexanol is often used to ensure complete reaction of the silicon tetrachloride.

  • Temperature: The reaction is typically performed at a controlled temperature to manage the exothermic nature of the reaction and the evolution of hydrogen chloride gas.

  • Removal of HCl: Efficient removal of the hydrogen chloride (HCl) byproduct is crucial to drive the reaction to completion. This is often achieved by bubbling an inert gas through the reaction mixture or by using an HCl scavenger.

  • Moisture Control: The reaction must be carried out under anhydrous conditions, as silicon tetrachloride and the product, this compound, are sensitive to moisture, which can lead to the formation of siloxanes and other byproducts.

Q4: What are the common side reactions and byproducts in this synthesis?

A4: The primary side reaction is the hydrolysis of silicon tetrachloride or the final product with any residual moisture, leading to the formation of siloxane (Si-O-Si) networks. Incomplete reaction can result in the presence of partially substituted chlorosilanes.

Q5: How can the purity of this compound be assessed?

A5: The purity of the final product can be determined using a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the alkyl chains and the absence of unreacted 2-ethylhexanol.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic Si-O-C and C-H bonds.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify any volatile impurities.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Product Yield Incomplete reaction due to insufficient reaction time or temperature.Increase the reaction time or gradually elevate the temperature while monitoring the reaction progress (e.g., by monitoring HCl evolution).
Loss of volatile reactants or product.Ensure the reaction setup is well-sealed and equipped with an efficient condenser.
Inefficient removal of HCl byproduct.Increase the flow rate of the inert gas sparge or consider using a suitable HCl scavenger (e.g., a non-nucleophilic base).
Product is Cloudy or Contains Solid Precipitate Presence of water in the reactants or glassware, leading to hydrolysis and formation of silica or polysiloxanes.Ensure all glassware is thoroughly dried before use and that all reactants are anhydrous. Perform the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).
Incomplete removal of ammonium chloride if ammonia was used to neutralize HCl.Improve the filtration and washing steps of the work-up procedure.
Product is Colored Impurities in the starting materials.Use high-purity silicon tetrachloride and 2-ethylhexanol. Consider distilling the 2-ethylhexanol before use.
Reaction temperature was too high, leading to decomposition.Maintain the recommended reaction temperature and ensure even heating.
Difficult Purification by Distillation Formation of high-boiling siloxane byproducts.Minimize moisture contamination during the reaction and work-up. A vacuum distillation might be necessary to separate the product from high-boiling impurities.
Incomplete reaction leaving behind partially substituted silanes.Ensure the reaction goes to completion by using a slight excess of the alcohol and allowing for sufficient reaction time.

Experimental Protocols

Key Experiment: Synthesis of this compound via Alcoholysis of Silicon Tetrachloride

This protocol is based on the general method for the synthesis of sterically hindered tetraalkoxysilanes.

Materials:

  • Silicon Tetrachloride (SiCl₄), high purity

  • 2-Ethylhexanol, anhydrous

  • Toluene, anhydrous

  • Nitrogen or Argon gas, dry

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Gas inlet for inert gas

  • Gas outlet connected to a bubbler or a trap for HCl

Procedure:

  • Setup: Assemble the reaction apparatus under a fume hood. Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen or argon.

  • Charging the Reactor: Charge the three-necked flask with 4.4 moles of anhydrous 2-ethylhexanol and anhydrous toluene (as a solvent).

  • Inert Atmosphere: Start a slow stream of dry nitrogen or argon through the flask to maintain an inert atmosphere.

  • Addition of SiCl₄: Slowly add 1.0 mole of silicon tetrachloride to the stirred solution of 2-ethylhexanol from the dropping funnel over a period of 2-3 hours. Control the addition rate to maintain the reaction temperature below 30°C. The reaction is exothermic.

  • Reaction: After the addition is complete, slowly heat the reaction mixture to 80-90°C and maintain this temperature for 4-6 hours to ensure the reaction goes to completion. The evolution of HCl gas will be observed.

  • HCl Removal: Continue to sparge the mixture with a slow stream of inert gas to facilitate the removal of the dissolved HCl.

  • Work-up: Cool the reaction mixture to room temperature. The crude product can be purified by fractional distillation under reduced pressure to remove the solvent and any unreacted starting materials.

Data Presentation

ParameterValue
Molar Ratio (2-Ethylhexanol:SiCl₄)4.4 : 1
Reaction Temperature80-90 °C
Reaction Time4-6 hours
Expected Yield> 85%
Boiling Point of Product~194 °C

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for this compound Synthesis setup Assemble and dry glassware under inert atmosphere charge Charge flask with 2-ethylhexanol and toluene setup->charge add Slowly add SiCl4 to the alcohol solution charge->add react Heat the mixture to 80-90°C for 4-6 hours add->react hcl_removal Remove HCl with inert gas sparge react->hcl_removal workup Cool and purify by vacuum distillation hcl_removal->workup product Obtain pure this compound workup->product

Caption: Synthesis workflow diagram.

Troubleshooting Decision Tree

troubleshooting_tree Troubleshooting Decision Tree for Synthesis start Low Yield or Impure Product check_moisture Was the reaction performed under strictly anhydrous conditions? start->check_moisture hydrolysis Issue: Hydrolysis leading to siloxanes. Solution: Thoroughly dry all glassware and use anhydrous reagents. check_moisture->hydrolysis No check_completion Was the reaction driven to completion? check_moisture->check_completion Yes hydrolysis->check_completion incomplete_reaction Issue: Incomplete reaction. Solution: Increase reaction time/temperature or improve HCl removal. check_completion->incomplete_reaction No check_purification Was the purification effective? check_completion->check_purification Yes incomplete_reaction->check_purification purification_issue Issue: Impurities co-distill. Solution: Use a more efficient distillation column or alternative purification methods. check_purification->purification_issue No success Successful Synthesis check_purification->success Yes purification_issue->success

Caption: Troubleshooting decision tree.

References

Troubleshooting poor film quality from "Tetrakis(2-ethylhexoxy)silane" precursor

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing "Tetrakis(2-ethylhexoxy)silane" as a precursor for thin film deposition. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges and achieve high-quality films in your experiments.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the film deposition process using this compound.

Question: Why is my deposited film hazy or cloudy?

Answer: A hazy or cloudy appearance in your film is often indicative of surface roughness or particle contamination. Here are some potential causes and solutions:

  • Incomplete Precursor Decomposition: The bulky 2-ethylhexoxy ligands require sufficient energy for complete dissociation. Incomplete decomposition can lead to the incorporation of organic residues and the formation of a non-uniform film.

    • Solution: Increase the RF plasma power or the substrate temperature to enhance precursor cracking.

  • Particle Formation in the Gas Phase: High precursor flow rates or pressures can lead to gas-phase nucleation, forming particles that then incorporate into the film.

    • Solution: Reduce the precursor flow rate or the chamber pressure.

  • Contamination: Contaminants in the reaction chamber or from the precursor itself can act as nucleation sites for defects.

    • Solution: Ensure the deposition chamber is thoroughly cleaned. Verify the purity of the this compound precursor.

Question: The deposited film has poor adhesion and peels off the substrate. What can I do?

Answer: Poor adhesion is a common issue that can often be resolved by addressing the substrate surface and deposition conditions.

  • Substrate Surface Contamination: A contaminated substrate surface will prevent strong bonding with the deposited film.

    • Solution: Implement a thorough substrate cleaning procedure before deposition. This may include solvent cleaning, followed by a plasma etch (e.g., with Argon or Oxygen) to remove any organic residues and activate the surface.

  • High Film Stress: Intrinsic stress in the film, which can be either tensile or compressive, can exceed the adhesive strength, causing delamination.

    • Solution: Adjusting deposition parameters can modify film stress. Try reducing the RF power or increasing the deposition pressure. A post-deposition anneal can also help to relieve stress.

  • Lack of Interfacial Layer: A direct deposition onto the substrate may not form a strong chemical bond.

    • Solution: Consider depositing a thin adhesion-promoting layer, such as a silicon oxide or silicon nitride layer, before depositing the film from this compound.

Question: My film is porous and has low density. How can I improve this?

Answer: The long, branched alkyl chains of the this compound precursor can lead to films with a higher free volume and thus lower density.[1]

  • Incomplete Film Densification: The as-deposited film may not be fully dense.

    • Solution: A post-deposition anneal at elevated temperatures (e.g., 300-400°C) in an inert (N₂) or oxidizing (O₂) atmosphere can help to densify the film by promoting further cross-linking and removing residual organic groups.[1]

  • Deposition Parameters: The deposition conditions significantly influence film density.

    • Solution: Increasing the ion bombardment by increasing the RF power or decreasing the pressure can lead to a denser film. However, be aware that this can also increase film stress.

Question: The film has a high carbon content. How can I reduce it?

Answer: A high carbon content is an inherent challenge with this precursor due to the 2-ethylhexoxy ligands.[1]

  • Insufficient Oxidation: The organic part of the precursor is not being fully removed during deposition.

    • Solution: Increase the flow rate of the oxidizing gas (e.g., O₂, N₂O). Adjusting the ratio of the precursor to the oxidant is a critical parameter to optimize.

  • Low Deposition Temperature: The thermal energy may not be sufficient to break all the C-H and C-C bonds.

    • Solution: Increase the substrate temperature to promote more complete precursor reaction and removal of carbon-containing fragments.

Frequently Asked Questions (FAQs)

What are the typical process parameters for PECVD using this compound?

While optimal parameters are highly system-dependent, the following table provides a starting range for process development for depositing an organosilicate glass (OSG) film.

ParameterTypical RangeNotes
Substrate Temperature 100 - 400 °CHigher temperatures generally improve film density and reduce carbon content.
RF Power 20 - 150 WHigher power can increase deposition rate and film density, but may also increase stress.[1]
Chamber Pressure 100 mTorr - 2 TorrLower pressures can lead to more energetic ion bombardment and denser films.
Precursor Flow Rate 10 - 100 sccm (vapor)This depends on the vapor pressure of the precursor and the delivery method (e.g., bubbler).
Oxidant Gas Flow (O₂, N₂O) 100 - 1000 sccmThe ratio of precursor to oxidant is critical for controlling carbon content and film stoichiometry.
Carrier Gas Flow (Ar, He) 100 - 1000 sccmUsed to dilute the precursor and control residence time.

What is a recommended experimental protocol for film deposition?

The following is a general protocol for a Plasma-Enhanced Chemical Vapor Deposition (PECVD) process. This should be adapted and optimized for your specific equipment and desired film properties.

  • Substrate Preparation:

    • Clean the substrate using a standard solvent cleaning procedure (e.g., acetone, isopropanol, deionized water).

    • Perform an in-situ plasma clean of the substrate (e.g., Ar plasma at 50 W for 2 minutes) to remove any remaining organic contaminants and activate the surface.

  • Chamber Preparation:

    • Load the substrate into the PECVD chamber.

    • Pump the chamber down to a base pressure of < 10 mTorr.

    • Heat the substrate to the desired deposition temperature.

  • Deposition:

    • Introduce the carrier gas (e.g., Ar) and the oxidant gas (e.g., O₂) and allow the pressure and flows to stabilize.

    • Introduce the this compound vapor into the chamber at the desired flow rate.

    • Ignite the plasma at the set RF power.

    • Maintain these conditions for the desired deposition time to achieve the target film thickness.

  • Post-Deposition:

    • Turn off the RF power and the precursor and oxidant gas flows.

    • Allow the substrate to cool down under a flow of inert gas (e.g., Ar or N₂).

    • Vent the chamber and remove the coated substrate.

  • (Optional) Post-Deposition Annealing:

    • Place the coated substrate in a furnace.

    • Ramp the temperature to the desired annealing temperature (e.g., 400°C) in a controlled atmosphere (e.g., N₂).

    • Hold at the annealing temperature for a specific duration (e.g., 30-60 minutes).

    • Cool down slowly to room temperature.

Visualizations

The following diagrams illustrate key workflows and relationships in the troubleshooting and deposition process.

TroubleshootingWorkflow Troubleshooting Poor Film Quality start Identify Film Quality Issue hazy Hazy/Cloudy Film start->hazy adhesion Poor Adhesion start->adhesion porous Porous/Low Density start->porous carbon High Carbon Content start->carbon hazy_cause1 Incomplete Decomposition? hazy->hazy_cause1 hazy_cause2 Gas Phase Particles? hazy->hazy_cause2 hazy_cause3 Contamination? hazy->hazy_cause3 adhesion_cause1 Substrate Contamination? adhesion->adhesion_cause1 adhesion_cause2 High Film Stress? adhesion->adhesion_cause2 adhesion_cause3 No Interfacial Layer? adhesion->adhesion_cause3 porous_cause1 Incomplete Densification? porous->porous_cause1 porous_cause2 Suboptimal Deposition Parameters? porous->porous_cause2 carbon_cause1 Insufficient Oxidation? carbon->carbon_cause1 carbon_cause2 Low Deposition Temp? carbon->carbon_cause2 hazy_sol1 Increase RF Power or Substrate Temperature hazy_cause1->hazy_sol1 hazy_sol2 Reduce Precursor Flow or Chamber Pressure hazy_cause2->hazy_sol2 hazy_sol3 Clean Chamber and Verify Precursor Purity hazy_cause3->hazy_sol3 adhesion_sol1 Improve Substrate Cleaning (e.g., Plasma Etch) adhesion_cause1->adhesion_sol1 adhesion_sol2 Adjust Deposition Parameters (e.g., Reduce Power, Increase Pressure) or Post-Anneal adhesion_cause2->adhesion_sol2 adhesion_sol3 Deposit Adhesion Layer adhesion_cause3->adhesion_sol3 porous_sol1 Post-Deposition Anneal porous_cause1->porous_sol1 porous_sol2 Increase Ion Bombardment (e.g., Increase Power, Decrease Pressure) porous_cause2->porous_sol2 carbon_sol1 Increase Oxidant Flow or Adjust Precursor/Oxidant Ratio carbon_cause1->carbon_sol1 carbon_sol2 Increase Substrate Temperature carbon_cause2->carbon_sol2

Caption: A workflow diagram for troubleshooting common film quality issues.

DepositionProcess General PECVD Experimental Workflow sub_prep Substrate Preparation (Cleaning & Plasma Etch) chamber_prep Chamber Preparation (Load, Pump Down, Heat) sub_prep->chamber_prep gas_stabilize Gas Stabilization (Carrier & Oxidant) chamber_prep->gas_stabilize precursor_intro Introduce Precursor Vapor gas_stabilize->precursor_intro plasma_ignite Ignite Plasma & Deposit Film precursor_intro->plasma_ignite post_dep Post-Deposition Cooldown plasma_ignite->post_dep anneal Optional: Post-Deposition Anneal post_dep->anneal end Film Characterization post_dep->end anneal->end

Caption: A generalized workflow for the PECVD process.

References

Technical Support Center: Tetrakis(2-ethylhexoxy)silane Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of synthesized Tetrakis(2-ethylhexoxy)silane.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is an organosilicon compound with the chemical formula Si(OCH₂CH(C₂H₅)C₄H₉)₄. It is a colorless liquid at room temperature. Due to the four bulky 2-ethylhexoxy groups attached to the central silicon atom, it exhibits significant steric hindrance. This steric bulk slows down the rates of hydrolysis and condensation compared to smaller alkoxysilanes like tetraethoxysilane (TEOS), making reactions more controllable.[1]

Quantitative Data Summary: Physical Properties

PropertyValue
CAS Number 115-82-2
Molecular Formula C₃₂H₆₈O₄Si
Molecular Weight 544.97 g/mol
Boiling Point Discrepancies exist, with values reported around 194°C.
Density Approximately 0.88 g/cm³

Q2: What is the most common method for synthesizing this compound?

The most prevalent industrial method for synthesizing this compound is the alcoholysis of silicon tetrachloride (SiCl₄) with 2-ethylhexanol.[1] The general reaction is:

SiCl₄ + 4 CH₃(CH₂)₃CH(C₂H₅)CH₂OH → Si(OCH₂CH(C₂H₅)(CH₂)₃CH₃)₄ + 4 HCl

This reaction is typically performed in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct.

Q3: What are the common impurities I should expect in my crude this compound?

Common impurities can originate from starting materials, side reactions, or subsequent hydrolysis. These may include:

  • Unreacted 2-ethylhexanol: Excess alcohol is often used to drive the reaction to completion.

  • Partially substituted chlorosilanes: Such as tris(2-ethylhexoxy)chlorosilane, if the reaction does not go to completion.

  • Residual solvents: If a solvent is used during the synthesis.

  • Hydrolysis and condensation byproducts: The presence of moisture can lead to the formation of silanols (R₃Si-OH) and siloxanes (R₃Si-O-SiR₃). The bulky 2-ethylhexoxy groups make this less likely than with smaller alkoxysilanes, but it can still occur.[1]

  • Residual catalyst or base: Depending on the specific synthetic protocol.

Q4: Which analytical techniques are best for assessing the purity of this compound?

A combination of techniques is recommended for a comprehensive purity assessment:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating volatile impurities and identifying them based on their mass spectra.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si): Provides detailed structural information and can be used to quantify the relative amounts of the desired product and impurities.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for confirming the presence of characteristic functional groups and identifying the absence of certain impurities like silanols (Si-OH).

Troubleshooting Guides

Problem 1: Low Yield of this compound

Potential Cause Troubleshooting Step
Incomplete Reaction - Ensure stoichiometric amounts of reactants, or a slight excess of 2-ethylhexanol. - Verify the reaction temperature and time are sufficient for the reaction to go to completion. - Check the efficiency of the base used to neutralize HCl, as its buildup can inhibit the reaction.
Product Loss During Workup - Minimize the number of transfer steps. - Ensure efficient phase separation if using an aqueous wash. - Optimize distillation parameters (pressure and temperature) to prevent product loss or decomposition.
Side Reactions - Ensure all glassware is thoroughly dried to prevent hydrolysis. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

Problem 2: Product is Cloudy or Contains Particulates

Potential Cause Troubleshooting Step
Insoluble Byproducts - Filter the crude product before distillation. - The cloudiness may be due to the formation of insoluble siloxane oligomers from hydrolysis. Ensure anhydrous conditions during synthesis and workup.
Residual Salts - If a base was used, ensure it is fully removed during the workup, for example, by washing with deionized water. Be aware that washing with water can introduce moisture and lead to some product hydrolysis. Subsequent drying with a desiccant like anhydrous sodium sulfate is crucial.

Problem 3: Unexpected Peaks in Analytical Spectra (NMR, GC-MS)

Potential Cause Troubleshooting Step
Residual 2-ethylhexanol - In ¹H NMR, look for the characteristic alcohol -OH proton signal. - Improve the efficiency of the vacuum distillation to remove the lower-boiling alcohol.
Partially Substituted Silanes - These will have different retention times in GC and distinct chemical shifts in NMR. - Drive the reaction to completion with a slight excess of 2-ethylhexanol and sufficient reaction time.
Siloxane Formation - In FTIR, look for a broad peak around 3200-3600 cm⁻¹ (Si-OH) and a strong absorption around 1000-1100 cm⁻¹ (Si-O-Si). - Rigorously exclude water from the reaction and workup.

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

This protocol is a general guideline and may need optimization based on your specific setup and impurity profile.

  • Setup: Assemble a vacuum distillation apparatus with a short path distillation head to minimize product loss. Ensure all glassware is oven-dried and cooled under an inert atmosphere.

  • Crude Product Preparation: If the crude product contains solid impurities, filter it before distillation.

  • Distillation:

    • Heat the distillation flask gently using a heating mantle.

    • Gradually reduce the pressure. Unreacted 2-ethylhexanol (boiling point ~184°C at atmospheric pressure) will distill first at a lower temperature under vacuum.

    • After the 2-ethylhexanol has been removed, increase the temperature to distill the this compound. The boiling point is reported as 194°C, but this is likely at a specific reduced pressure. You will need to carefully monitor the temperature and pressure to collect the correct fraction.

  • Collection: Collect the fraction that distills at a constant temperature and pressure.

  • Storage: Store the purified product under an inert atmosphere and protect it from moisture.

Quantitative Data Summary: Analytical Characterization

¹H and ¹³C NMR Chemical Shifts (Estimated) (Note: These are estimated values in CDCl₃. Actual shifts may vary.)

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Si-O-CH₂- ~3.7~68
-CH(C₂H₅)- ~1.5~40
-CH₂- (in ethyl and butyl chains) ~1.2-1.4~23, 29, 30
-CH₃ (in ethyl and butyl chains) ~0.9~11, 14

FTIR Characteristic Absorption Bands

Bond Wavenumber (cm⁻¹) Appearance
C-H stretch (alkyl) 2850-2970Strong, sharp
Si-O-C stretch 1070-1100Strong, broad
C-H bend (alkyl) 1380, 1460Medium
Si-OH stretch (impurity) 3200-3600Broad
O-H stretch (alcohol impurity) 3200-3600Broad

Visualizations

Synthesis_and_Purification_Workflow cluster_synthesis Synthesis cluster_workup Initial Workup cluster_purification Purification cluster_analysis Purity Analysis SiCl4 Silicon Tetrachloride Reaction Reaction Vessel (Anhydrous, Inert Atm.) SiCl4->Reaction EtOH 2-Ethylhexanol EtOH->Reaction Base Base (e.g., Pyridine) Base->Reaction Filtration Filtration (Remove Salts) Reaction->Filtration Crude Product Washing Optional: Aqueous Wash Filtration->Washing Drying Drying (e.g., Na₂SO₄) Washing->Drying Distillation Vacuum Distillation Drying->Distillation PureProduct Pure this compound Distillation->PureProduct Purified Product GCMS GC-MS NMR NMR FTIR FTIR PureProduct->GCMS PureProduct->NMR PureProduct->FTIR

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting_Tree cluster_nmr NMR Analysis cluster_ftir FTIR Analysis cluster_gcms GC-MS Analysis Start Low Purity of Final Product CheckNMR Review ¹H NMR Spectrum Start->CheckNMR CheckFTIR Review FTIR Spectrum Start->CheckFTIR CheckGCMS Review GC-MS Data Start->CheckGCMS OH_peak Broad -OH peak present? CheckNMR->OH_peak Impurity_signals Other unexpected alkyl signals? CheckNMR->Impurity_signals SiOH_peak Broad Si-OH peak (~3400 cm⁻¹)? CheckFTIR->SiOH_peak Multiple_peaks Multiple peaks observed? CheckGCMS->Multiple_peaks Moisture_Contamination Potential Moisture Contamination OH_peak->Moisture_Contamination Incomplete_Reaction_Alcohol Residual 2-Ethylhexanol OH_peak->Incomplete_Reaction_Alcohol Incomplete_Reaction_Silane Partially Substituted Silanes Impurity_signals->Incomplete_Reaction_Silane Yes Moisture_Contamination2 Hydrolysis has occurred SiOH_peak->Moisture_Contamination2 Yes Identify_Impurities Identify impurities by mass spec and retention time Multiple_peaks->Identify_Impurities Yes Solution Solution: Improve anhydrous techniques and optimize purification (e.g., distillation) Moisture_Contamination->Solution Incomplete_Reaction_Alcohol->Solution Incomplete_Reaction_Silane->Solution Moisture_Contamination2->Solution Identify_Impurities->Solution

Caption: Troubleshooting decision tree for identifying sources of impurity.

References

Factors affecting particle size in "Tetrakis(2-ethylhexoxy)silane" nanoparticle synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of nanoparticles using Tetrakis(2-ethylhexoxy)silane (TEHOS). The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Disclaimer: Quantitative data and specific experimental protocols for this compound (TEHOS) are not widely available in published literature. The following guidance is based on the well-established principles of the sol-gel synthesis of silica nanoparticles using analogous alkoxysilane precursors, such as Tetraethyl Orthosilicate (TEOS). The bulkier 2-ethylhexoxy group in TEHOS may influence reaction kinetics and the resulting particle characteristics.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind the synthesis of nanoparticles using this compound (TEHOS)?

A1: The synthesis of nanoparticles from TEHOS is typically achieved through a sol-gel process. This process involves two primary chemical reactions:

  • Hydrolysis: The alkoxy groups (-OCH₂CH(C₂H₅)C₄H₉) of the TEHOS molecule react with water to form silanol groups (Si-OH).

  • Condensation: The silanol groups then react with each other or with other alkoxy groups to form siloxane bridges (Si-O-Si), leading to the formation of a network of silica, which grows into nanoparticles.

The overall process is influenced by several factors that control the rates of hydrolysis and condensation, thereby determining the final particle size and morphology.

Q2: What are the key factors that influence the final particle size in TEHOS nanoparticle synthesis?

A2: The primary factors affecting particle size are:

  • Precursor Concentration (TEHOS): The concentration of TEHOS can influence both the nucleation and growth of particles.

  • Water-to-Silane Ratio: This ratio is critical as it dictates the extent of hydrolysis.

  • Catalyst Type and Concentration: Catalysts, typically an acid or a base (like ammonia), significantly affect the rates of both hydrolysis and condensation.

  • Solvent System: The choice of solvent (e.g., ethanol, butanol) can impact the solubility of reactants and the stability of the forming particles.

  • Temperature: Reaction temperature affects the kinetics of both hydrolysis and condensation reactions.

  • Reaction Time: The duration of the reaction allows for the growth and potential aggregation of nanoparticles.

  • Presence of Surfactants or Stabilizing Agents: These can be used to control particle growth and prevent agglomeration.

Q3: How does the water-to-silane ratio affect the particle size?

A3: The water-to-silane ratio is a crucial parameter. A higher water-to-silane ratio generally leads to a more complete hydrolysis of the TEHOS precursor. This can result in a higher concentration of silanol monomers, which can favor the formation of more nuclei, potentially leading to smaller final particle sizes. Conversely, a lower water ratio may slow down hydrolysis, leading to fewer nuclei and allowing for more growth on existing nuclei, which could result in larger particles.

Q4: What is the role of the catalyst in the synthesis process?

A4: Catalysts are used to control the pH of the reaction mixture, which in turn influences the rates of hydrolysis and condensation.

  • Base catalysts (e.g., ammonia): These promote a rapid condensation reaction, which generally leads to the formation of larger, spherical, and more monodisperse nanoparticles.

  • Acid catalysts (e.g., hydrochloric acid): These tend to promote the hydrolysis reaction, which can lead to the formation of smaller particles and potentially more cross-linked gel networks rather than discrete particles.

Troubleshooting Guide

Issue 1: The synthesized nanoparticles are much larger than expected.

Potential Cause Troubleshooting Suggestion
High Catalyst Concentration: A high concentration of a base catalyst like ammonia can accelerate condensation rates, leading to rapid particle growth.
Action: Reduce the concentration of the catalyst in your reaction mixture.
Low Water-to-Silane Ratio: Insufficient water can lead to incomplete hydrolysis, favoring particle growth over new nucleation.
Action: Increase the molar ratio of water to TEHOS.
High Reaction Temperature: Higher temperatures can increase the rates of both hydrolysis and condensation, often favoring growth and leading to larger particles.[1]
Action: Lower the reaction temperature and allow for a longer reaction time.
High Precursor Concentration: A higher concentration of TEHOS can sometimes lead to larger particles, although this relationship can be complex.
Action: Try decreasing the initial concentration of TEHOS.

Issue 2: The resulting nanoparticles are aggregated and not well-dispersed.

Potential Cause Troubleshooting Suggestion
Insufficient Stabilization: The nanoparticle surfaces may be interacting and sticking together. The bulky 2-ethylhexoxy groups of TEHOS may provide some steric hindrance, but it might not be sufficient.
Action: Consider adding a surfactant or a stabilizing agent to the reaction mixture to prevent agglomeration.
Inappropriate Solvent: The solvent may not be optimal for dispersing the nanoparticles as they form.
Action: Experiment with different solvents or co-solvent systems. For instance, longer-chain alcohols can sometimes improve dispersion.
High Particle Concentration: A high concentration of nanoparticles can increase the likelihood of collisions and aggregation.
Action: Dilute the reaction mixture or perform the synthesis at a lower precursor concentration.
Post-synthesis Handling: Improper washing or drying procedures can lead to irreversible aggregation.
Action: Ensure thorough washing of the nanoparticles to remove residual reactants and by-products. Use techniques like centrifugation and redispersion in a suitable solvent. For drying, consider freeze-drying or lyophilization to minimize aggregation.

Issue 3: The particle size distribution is very broad (polydisperse).

Potential Cause Troubleshooting Suggestion
Inhomogeneous Mixing: Poor mixing can lead to localized variations in reactant concentrations, resulting in non-uniform nucleation and growth.
Action: Ensure vigorous and consistent stirring throughout the addition of reagents and the entire reaction period.
Slow Reagent Addition: Adding the TEHOS precursor too slowly can lead to continuous nucleation events over time, broadening the size distribution.
Action: Add the TEHOS precursor quickly to the reaction mixture to promote a single, short nucleation event.
Temperature Fluctuations: Inconsistent temperature control can affect reaction kinetics and lead to a wider particle size distribution.
Action: Use a temperature-controlled reaction vessel to maintain a stable temperature throughout the synthesis.

Quantitative Data Summary (Based on Analogous TEOS Systems)

The following tables summarize the effect of various parameters on the size of silica nanoparticles synthesized using TEOS, which can serve as a starting point for optimizing TEHOS-based synthesis.

Table 1: Effect of Reaction Temperature on Particle Size

PrecursorCatalystTemperature (°C)Resulting Particle Size (nm)Reference
Trimethoxyvinylsilane (TMVS)Ammonia3028.91[1]
Trimethoxyvinylsilane (TMVS)Ammonia5065.23[1]
Trimethoxyvinylsilane (TMVS)Ammonia70113.22[1]

Table 2: Effect of Solvent (Alcohol) Amount on Particle Size

PrecursorCatalystButanol Amount (mL)Resulting Particle Size (nm)Reference
Trimethoxyvinylsilane (TMVS)Ammonia444.43[1]
Trimethoxyvinylsilane (TMVS)Ammonia889.76[1]
Trimethoxyvinylsilane (TMVS)Ammonia12103.50[1]

Experimental Protocols (General Sol-Gel Method)

Below is a generalized experimental protocol for the synthesis of silica nanoparticles using an alkoxysilane precursor. This should be adapted and optimized for TEHOS.

Objective: To synthesize silica nanoparticles of a target size.

Materials:

  • This compound (TEHOS)

  • Ethanol (or other alcohol solvent)

  • Deionized Water

  • Ammonium Hydroxide (or other catalyst)

  • Surfactant (optional, e.g., Tween 80)

Procedure:

  • In a reaction vessel, combine the solvent (e.g., ethanol) and deionized water.

  • If using a surfactant, add it to the solvent/water mixture and stir until fully dissolved.

  • Add the catalyst (e.g., ammonium hydroxide) to the mixture and stir to ensure a homogeneous solution.

  • While stirring vigorously, add the this compound (TEHOS) to the reaction mixture.

  • Allow the reaction to proceed for a predetermined amount of time (e.g., 2-24 hours) at a constant temperature.

  • After the reaction is complete, the nanoparticles can be collected by centrifugation.

  • Wash the collected nanoparticles multiple times with ethanol and/or deionized water to remove unreacted reagents and by-products.

  • The purified nanoparticles can be redispersed in a suitable solvent or dried for storage and characterization.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification prep_solvent Prepare Solvent/Water Mixture add_catalyst Add Catalyst prep_solvent->add_catalyst add_tehos Add TEHOS add_catalyst->add_tehos stir Stir at Constant Temperature add_tehos->stir centrifuge Centrifugation stir->centrifuge wash Wash Nanoparticles centrifuge->wash dry Dry/Redisperse wash->dry

Caption: Experimental workflow for TEHOS nanoparticle synthesis.

factors_affecting_size particle_size Nanoparticle Size tehos_conc TEHOS Concentration tehos_conc->particle_size Influences Nucleation & Growth water_ratio Water/Silane Ratio water_ratio->particle_size Controls Hydrolysis Rate catalyst_conc Catalyst Concentration catalyst_conc->particle_size Affects Hydrolysis & Condensation Rates temperature Temperature temperature->particle_size Affects Reaction Kinetics solvent Solvent Type solvent->particle_size Impacts Solubility & Stability time Reaction Time time->particle_size Allows for Particle Growth

Caption: Key factors influencing nanoparticle size in TEHOS synthesis.

References

Technical Support Center: Avoiding Cracks in Silica Films Derived from Tetrakis(2-ethylhexoxy)silane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting challenges with silica films derived from Tetrakis(2-ethylhexoxy)silane (TEHOS). This resource is designed for researchers, scientists, and drug development professionals to identify and resolve common issues leading to film cracking during their experiments. The following troubleshooting guides and frequently asked questions (FAQs) are presented in a question-and-answer format to directly address specific problems you may encounter.

Troubleshooting Guide

Q1: My silica film is exhibiting extensive cracking upon drying, even before heat treatment. What are the likely causes?

A1: Cracking during the initial drying phase is typically caused by high capillary stress and significant film shrinkage. The primary factors include:

  • Rapid Solvent Evaporation: Fast evaporation of the solvent from the gel network leads to large capillary pressure gradients, which can exceed the cohesive strength of the partially condensed silica network, causing it to fracture.

  • High Water Content in the Sol: While water is necessary for hydrolysis, an excessive amount can lead to a more rapid and less uniform condensation process, resulting in a brittle gel structure that is prone to cracking as the solvent evaporates.

  • Inappropriate Solvent Choice: Solvents with high surface tension can increase capillary stress. Additionally, a solvent that evaporates too quickly can exacerbate stress. The large 2-ethylhexoxy groups of TEHOS can also influence solvent interactions and network formation.

Q2: My silica film appears fine after drying but cracks during the final heat treatment/curing stage. Why is this happening?

A2: Cracking during heat treatment is primarily due to thermal stress and further shrinkage of the film. Key contributors are:

  • Mismatch in Thermal Expansion: A significant difference between the coefficient of thermal expansion (CTE) of the silica film and the substrate material will induce stress upon heating or cooling.

  • Residual Stress from Drying: Even if not immediately apparent, residual stress from the initial drying can be amplified during heating, leading to crack formation.

  • Condensation and Densification: The heat treatment process drives further condensation of residual silanol groups, leading to additional shrinkage and stress. The bulky 2-ethylhexoxy groups of TEHOS can lead to a less dense initial network, resulting in more significant shrinkage during curing.

Q3: I'm observing cracks originating from the edges of my film. What is causing this specific pattern?

A3: Edge-initiated cracking is often a result of stress concentration at the film's periphery. This can be caused by:

  • Uneven Film Thickness: The "coffee ring effect" during spin coating or uneven withdrawal during dip coating can lead to a thicker film at the edges. Thicker sections are more susceptible to cracking.

  • Stress Risers: Physical defects or irregularities at the edge of the substrate or the film can act as points for crack initiation.

Q4: Can the properties of the substrate I'm using contribute to film cracking?

A4: Absolutely. The substrate plays a critical role in film adhesion and stress management.

  • Poor Adhesion: If the silica film does not adhere well to the substrate, it is more likely to delaminate and crack. Poor adhesion can result from an improperly cleaned or prepared substrate surface.

  • Surface Roughness: A very smooth surface may not provide sufficient anchoring points for the film, while an overly rough surface can create stress concentration points.

  • Substrate CTE: As mentioned, a large mismatch in the CTE between the film and the substrate is a major cause of thermal stress-related cracking.

Frequently Asked Questions (FAQs)

Q1: What is the "critical thickness" for a silica film, and how does it relate to cracking?

A1: The critical thickness is the maximum thickness a film can achieve without cracking under a given set of processing conditions. Above this thickness, the accumulated stress during drying and shrinkage cannot be relieved without fracturing the film. For sol-gel derived silica films, this can be in the range of 300-500 nm for a single coating. To achieve thicker crack-free films, a multi-layer approach with intermediate heat treatment is often necessary.

Q2: How does the hydrolysis and condensation of this compound differ from TEOS, and how does this affect cracking?

A2: The 2-ethylhexoxy groups in TEHOS are significantly larger and more sterically hindering than the ethyl groups in Tetraethyl Orthosilicate (TEOS). This steric hindrance slows down the rates of both hydrolysis and condensation. This can lead to a sol that is more stable over time but may also result in a less cross-linked and more flexible initial gel network. While this flexibility can sometimes be beneficial in accommodating stress, the lower network density may lead to greater shrinkage during the final curing stage, which can increase the likelihood of cracking if not properly controlled.

Q3: Can I use additives in my sol formulation to prevent cracking?

A3: Yes, incorporating certain additives can be an effective strategy. These are often referred to as Drying Control Chemical Additives (DCCAs).

  • Surfactants: Non-ionic surfactants can reduce the surface tension of the solvent, thereby lowering the capillary stress during drying.

  • Organic Modifiers: Introducing organic groups into the silica network, for example by co-condensing TEHOS with an organosilane, can increase the flexibility of the film and reduce shrinkage.

  • Plasticizers: High-boiling point, non-reactive organic compounds can be added to the sol to remain in the film during the initial drying phase, making the gel more compliant and able to relieve stress. These are then burned out during the final high-temperature cure.

Q4: What are the ideal atmospheric conditions for drying my silica films?

A4: A controlled environment with high humidity can slow down the evaporation of the solvent, allowing more time for the gel network to relax and accommodate stress. However, very high humidity can also affect the hydrolysis and condensation reactions. A relative humidity in the range of 40-60% is often a good starting point for optimization. It is crucial to maintain consistent atmospheric conditions to ensure reproducible results.

Data Presentation

Table 1: Influence of Solvent on Film Properties (General Observations for Alkoxysilane Precursors)

Solvent PropertyEffect on Film FormationRecommendation for TEHOS
Boiling Point High boiling point solvents evaporate slower, reducing capillary stress.Consider solvents with a boiling point higher than the initial drying temperature to ensure gradual evaporation.
Surface Tension Lower surface tension reduces capillary stress during drying.Alcohols with longer carbon chains (e.g., propanol, butanol) generally have lower surface tension than ethanol or methanol.
Polarity Affects the solubility of the precursor and the rates of hydrolysis and condensation.TEHOS is less polar than TEOS; a less polar co-solvent might be beneficial for sol stability.

Table 2: General Parameters for Spin Coating of Sol-Gel Films

ParameterTypical RangeEffect on Film Thickness
Spin Speed 1000 - 4000 rpmHigher speed results in a thinner film.
Spin Time 20 - 60 secondsLonger time can lead to a thinner and more uniform film, but excessive time can induce drying on the spinner.
Acceleration 500 - 2000 rpm/sSlower acceleration can help in achieving a more uniform initial spread of the sol.

Experimental Protocols

Protocol 1: Basic Sol Preparation for a Crack-Free Silica Film

  • Precursor Mixture: In a clean, dry flask, mix this compound with a suitable alcohol solvent (e.g., 2-propanol or 1-butanol) in a 1:4 molar ratio.

  • Hydrolysis: While stirring, add a solution of deionized water and a small amount of acid catalyst (e.g., 0.1 M HCl) to the precursor mixture. The molar ratio of water to TEHOS should be carefully controlled, starting with a sub-stoichiometric amount (e.g., 1:1) to slow down the reaction.

  • Aging: Allow the sol to age at room temperature for a period of 1 to 24 hours. The aging time allows for the initial hydrolysis and condensation reactions to proceed, influencing the final viscosity and network structure of the sol.

  • Deposition: Deposit the aged sol onto a pre-cleaned substrate using spin coating or dip coating.

  • Drying: Dry the coated substrate in a controlled environment (e.g., a humidity-controlled chamber) at a low temperature (e.g., 40-60 °C) to allow for slow solvent evaporation.

  • Curing: Gradually ramp the temperature up to the final curing temperature (e.g., 300-500 °C) to densify the film and remove organic residues. A slow ramp rate (e.g., 1-5 °C/min) is crucial to prevent thermal shock.

Protocol 2: Substrate Cleaning for Improved Adhesion

  • Sonication: Sonicate the substrate in a sequence of solvents: acetone, then isopropanol, and finally deionized water, for 15 minutes each.

  • Drying: Dry the substrate with a stream of high-purity nitrogen gas.

  • Surface Activation (Optional but Recommended): Treat the substrate with an oxygen plasma or a piranha solution (a mixture of sulfuric acid and hydrogen peroxide - use with extreme caution and appropriate safety measures ) to create a hydrophilic surface with hydroxyl groups that can bond with the silica film.

  • Final Rinse and Dry: Thoroughly rinse the substrate with deionized water and dry with nitrogen gas immediately before coating.

Mandatory Visualizations

experimental_workflow cluster_prep Sol Preparation cluster_deposition Film Deposition cluster_treatment Post-Treatment p1 Mix TEHOS and Solvent p2 Add Water and Catalyst p1->p2 p3 Age the Sol p2->p3 d2 Spin or Dip Coating p3->d2 d1 Substrate Cleaning d1->d2 t1 Low-Temperature Drying d2->t1 t2 High-Temperature Curing t1->t2 result result t2->result Crack-Free Silica Film crack crack t2->crack Cracked Film crack->p1 Adjust Sol Formulation crack->d2 Optimize Coating crack->t1 Modify Drying/Curing

Caption: Experimental workflow for producing silica films with troubleshooting feedback loops.

crack_formation_logic cluster_causes Primary Causes of Stress cluster_factors Contributing Factors cause1 Capillary Pressure (Drying) stress Tensile Stress > Film Strength cause1->stress cause2 Shrinkage (Condensation) cause2->stress cause3 Thermal Mismatch (CTE Difference) cause3->stress factor1 Rapid Solvent Evaporation factor1->cause1 factor2 High Film Thickness factor2->cause2 factor3 Poor Adhesion factor3->stress factor4 Fast Heating/ Cooling Rate factor4->cause3 crack Film Cracking stress->crack

"Tetrakis(2-ethylhexoxy)silane" stability and storage best practices

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Tetrakis(2-ethylhexoxy)silane

This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and storage best practices for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for this compound?

A1: The primary stability concern for this compound is its susceptibility to hydrolysis. The presence of moisture will lead to a slow decomposition of the compound.

Q2: How does the structure of this compound influence its stability?

A2: The four bulky 2-ethylhexoxy groups attached to the central silicon atom provide significant steric hindrance.[1] This structural feature slows down the rate of hydrolysis and condensation compared to silanes with smaller alkoxy groups, making the compound relatively stable and its reactions more controllable.[1]

Q3: What are the decomposition products of this compound upon hydrolysis?

A3: Upon hydrolysis, this compound decomposes to form 2-ethylhexanol and ultimately can form a silica (SiO₂) network through condensation of the intermediate silanol groups.

Q4: What are the ideal storage conditions for this compound?

A4: To ensure maximum stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. It is crucial to protect it from moisture. The storage area should be away from heat, sparks, and open flames.

Q5: What materials are incompatible with this compound?

A5: this compound is incompatible with strong oxidizing agents. Contact with these materials should be avoided.

Q6: What is the recommended shelf life of this compound?

A6: The shelf life can be extended significantly when stored under the recommended conditions that strictly exclude moisture. For specific shelf-life information, it is always best to consult the certificate of analysis provided by the supplier.

Troubleshooting Guide

Problem Possible Cause Recommended Action
Increased viscosity or gel formation in the sample. Exposure to moisture leading to hydrolysis and condensation.Discard the affected sample as its chemical properties have been altered. Review storage and handling procedures to prevent future moisture contamination.
Unexpected peaks in analytical data (e.g., GC-MS). Presence of 2-ethylhexanol due to hydrolysis.Confirm the identity of the unexpected peak by running a 2-ethylhexanol standard. If confirmed, the sample has degraded. Implement stricter anhydrous handling techniques.
Inconsistent experimental results. Partial hydrolysis of the silane, leading to a mixture of compounds.Ensure the material is used under inert and anhydrous conditions. Consider repurifying the material if slight degradation is suspected and critical for the application.
Cloudy or hazy appearance of the liquid. Formation of insoluble siloxane oligomers due to hydrolysis and condensation.The product is likely degraded. It is recommended to use a fresh, unopened container and ensure all glassware and solvents are scrupulously dried before use.

Quantitative Data on Stability

Alkoxysilane Alkoxy Group Steric Hindrance Relative Rate of Hydrolysis (Conceptual)
Tetramethoxysilane (TMOS)MethoxyLowVery Fast
Tetraethoxysilane (TEOS)EthoxyModerateFast
This compound 2-ethylhexoxy High Slow

Experimental Protocols

Protocol 1: Quantification of 2-Ethylhexanol using Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To quantify the amount of 2-ethylhexanol present in a sample of this compound as an indicator of degradation.

Methodology:

  • Standard Preparation:

    • Prepare a stock solution of 2-ethylhexanol in a dry, inert solvent (e.g., anhydrous hexane or toluene).

    • Create a series of calibration standards by serial dilution of the stock solution to cover a concentration range relevant to the expected degradation level.

  • Sample Preparation:

    • Under an inert atmosphere (e.g., in a glovebox or using a Schlenk line), accurately weigh approximately 100 mg of the this compound sample into a volumetric flask.

    • Dilute the sample with the same dry, inert solvent used for the standards.

  • GC-MS Analysis:

    • GC Column: Use a non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).

    • Injection: Inject a small volume (e.g., 1 µL) of the prepared standards and sample.

    • Oven Program: Start with an initial temperature of around 50°C, hold for a few minutes, then ramp up to a final temperature of approximately 250°C.

    • Mass Spectrometer: Operate in electron ionization (EI) mode and scan a mass range of m/z 30-600. For higher sensitivity, selected ion monitoring (SIM) can be used, targeting characteristic ions of 2-ethylhexanol (e.g., m/z 57, 83, 112).

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area of 2-ethylhexanol against its concentration for the prepared standards.

    • Determine the concentration of 2-ethylhexanol in the this compound sample by interpolating its peak area on the calibration curve.

Protocol 2: Determination of Water Content using Karl Fischer Titration

Objective: To measure the water content in a sample of this compound.

Methodology:

  • Titrator Preparation:

    • Set up a coulometric or volumetric Karl Fischer titrator according to the manufacturer's instructions.

    • Use a suitable anhydrous solvent system, such as a mixture of methanol and chloroform, to ensure the solubility of the non-polar silane.

  • Titrator Conditioning:

    • Run a pre-titration to neutralize any residual moisture in the titration cell and solvent until a stable, low drift rate is achieved.

  • Sample Analysis:

    • Using a dry syringe, accurately transfer a known mass of the this compound sample directly into the conditioned titration cell.

    • Start the titration. The instrument will automatically titrate the water present in the sample and calculate the water content.

  • Data Recording:

    • Record the water content, typically expressed in parts per million (ppm) or percentage (%).

    • Perform multiple measurements to ensure reproducibility.

Visualizations

Hydrolysis_Pathway TEHOS This compound Si(OR)₄ Silanol Tri(2-ethylhexoxy)silanol (RO)₃SiOH TEHOS->Silanol + H₂O H2O H₂O (Moisture) Alcohol 2-Ethylhexanol ROH Silanol->Alcohol - ROH Siloxane Siloxane Dimer (RO)₃Si-O-Si(OR)₃ Silanol->Siloxane + (RO)₃SiOH - H₂O Polycondensation Further Hydrolysis & Polycondensation Siloxane->Polycondensation Silica Silica Network (SiO₂)n Polycondensation->Silica

Caption: Hydrolysis pathway of this compound.

Logical_Workflow cluster_storage Storage & Handling cluster_issue Potential Issue cluster_degradation Degradation Pathway cluster_analysis Analysis & Troubleshooting Storage Store in tightly sealed container Handling Handle under inert atmosphere Storage->Handling Moisture Moisture Exposure Handling->Moisture prevents Hydrolysis Hydrolysis Moisture->Hydrolysis KF Karl Fischer (Water Content) Moisture->KF detects Condensation Condensation Hydrolysis->Condensation GCMS GC-MS (2-Ethylhexanol) Hydrolysis->GCMS detects Troubleshoot Troubleshoot based on results KF->Troubleshoot GCMS->Troubleshoot

References

Technical Support Center: Managing Byproducts of Tetrakis(2-ethylhexoxy)silane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during chemical reactions involving Tetrakis(2-ethylhexoxy)silane. The information is designed to help you effectively manage reaction byproducts, ensuring the purity of your desired compounds and the success of your experiments.

Troubleshooting Guide

This guide addresses specific problems you may encounter, offering potential causes and solutions.

Problem Potential Cause(s) Recommended Solution(s)
Incomplete Reaction or Low Yield Insufficient Hydrolysis: The bulky 2-ethylhexoxy groups can sterically hinder the initial hydrolysis step, which is crucial for the subsequent reaction. This is often due to insufficient water, neutral pH, or low reaction temperatures.Optimize Reaction Conditions: - Water Content: Ensure a molar excess of water is present to drive the hydrolysis forward. - pH Adjustment: The hydrolysis of alkoxysilanes is slowest at a neutral pH of 7. Catalyze the reaction by adjusting the pH to an acidic range (typically 3-5) with a suitable acid like acetic acid. - Temperature: Gently heating the reaction mixture can increase the rate of hydrolysis. However, avoid excessive heat which can promote premature condensation.
Steric Hindrance: The large 2-ethylhexoxy groups can slow down the reaction rate compared to less hindered silanes.Increase Reaction Time: Allow for a longer reaction time to accommodate the slower kinetics. Monitor the reaction progress using techniques like FTIR or NMR spectroscopy.
Presence of Unwanted Gel Particles or Precipitate Uncontrolled Condensation: Premature or uncontrolled condensation of the hydrolyzed silanol intermediates (Si-OH) can lead to the formation of insoluble siloxane (Si-O-Si) oligomers and polymers.Control Reaction Parameters: - Dilution: Perform the reaction in a more dilute solution to reduce the proximity of reactive silanol groups. - Temperature Control: Maintain a consistent and controlled temperature throughout the reaction. - pH Management: While acidic conditions catalyze hydrolysis, very low pH can also accelerate condensation. Fine-tune the pH to find an optimal balance.
Localized High Concentrations: Poor mixing can lead to areas of high reactant concentration, promoting localized gelation.Ensure Homogeneous Mixing: Use efficient stirring throughout the addition of reagents and the entire reaction period.
Difficulty in Product Purification Co-elution of Byproducts: The byproduct 2-ethylhexanol and siloxane oligomers may have similar polarities to the desired product, making separation by chromatography challenging.Optimize Purification Method: - Silica Gel Chromatography: Use a shallow solvent gradient during column chromatography to improve separation. Siloxanes are generally less polar and should elute first.[1] - Vacuum Distillation: If the desired product is thermally stable and has a sufficiently different boiling point from the byproducts, vacuum distillation can be an effective purification method.
Contamination with 2-Ethylhexanol: The alcohol byproduct can be difficult to remove completely due to its relatively high boiling point (184.6 °C).Utilize High Vacuum: Employ a high-vacuum distillation setup to facilitate the removal of 2-ethylhexanol at a lower temperature, minimizing thermal stress on the product. Consider a fractional distillation column for better separation.

Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts in reactions involving this compound?

A1: The main byproducts are 2-ethylhexanol , which is released during the hydrolysis of the alkoxy groups, and various siloxane oligomers , which are formed from the condensation of silanol intermediates. Unreacted this compound may also be present if the reaction does not go to completion.

Q2: How can I monitor the progress of a reaction with this compound?

A2: You can monitor the reaction progress using spectroscopic techniques:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Look for the disappearance of the Si-O-C stretching band (around 1100 cm⁻¹) of the starting material and the appearance of a broad O-H stretching band (around 3200-3600 cm⁻¹) from the silanol intermediates and the 2-ethylhexanol byproduct.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to track the disappearance of the signals corresponding to the 2-ethylhexoxy groups and the appearance of signals from free 2-ethylhexanol. ²⁹Si NMR is also very informative for observing the change in the silicon environment as hydrolysis and condensation occur.

Q3: What is the best way to remove the 2-ethylhexanol byproduct?

A3: Vacuum distillation is generally the most effective method for removing 2-ethylhexanol, especially on a larger scale. Due to its relatively high boiling point, a good vacuum is necessary to distill it off at a temperature that does not degrade your desired product. For smaller scale reactions, it can also be removed during aqueous work-up, although its limited water solubility (0.07% by weight) may require multiple extractions.[2]

Q4: Are there any safety concerns associated with the byproducts?

A4: 2-Ethylhexanol is a combustible liquid and can cause skin and eye irritation. It is also important to handle silane reactions in a well-ventilated fume hood, as volatile organosilicon compounds can be harmful if inhaled. Always consult the Safety Data Sheet (SDS) for all reactants and expected byproducts before starting your experiment.

Q5: Can the 2-ethylhexanol byproduct be recycled?

A5: In industrial settings, the recovery and recycling of alcohol byproducts from silane reactions are common practices to improve process economy and reduce waste. The collected 2-ethylhexanol can be purified by distillation and potentially reused as a solvent or in other chemical syntheses.

Data on Byproduct Management

The following tables provide a summary of typical efficiencies for common purification methods used to manage byproducts of this compound reactions. These values are illustrative and can vary depending on the specific reaction conditions and the scale of the experiment.

Table 1: Efficiency of Byproduct Removal Techniques

Purification MethodTarget ByproductTypical Removal Efficiency (%)Notes
Vacuum Distillation 2-Ethylhexanol95 - 99+Efficiency is highly dependent on the vacuum level and the difference in boiling points between the product and the alcohol.
Siloxane Oligomers80 - 95Effective for separating lower molecular weight oligomers from a higher boiling point product.
Silica Gel Chromatography 2-Ethylhexanol90 - 98Good for small to medium scale purification. The polarity of the eluent is critical for good separation.
Siloxane Oligomers85 - 97Effective for separating based on polarity differences. Non-polar siloxanes elute first.
Activated Carbon Treatment Non-polar Siloxane Oligomers70 - 90Can be used as a polishing step to remove trace non-polar impurities.

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

This protocol describes a general procedure for removing 2-ethylhexanol and other volatile byproducts from a reaction mixture containing a higher-boiling point product derived from this compound.

Materials:

  • Crude reaction mixture

  • Round-bottom flask

  • Short-path distillation head or fractional distillation column

  • Receiving flask

  • Vacuum pump

  • Cold trap

  • Heating mantle

  • Stir bar

Procedure:

  • Assemble the distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease.

  • Place the crude reaction mixture and a stir bar into the round-bottom flask.

  • Connect the apparatus to a cold trap and a vacuum pump.

  • Begin stirring and slowly apply vacuum.

  • Once a stable vacuum is achieved, begin to gently heat the mixture using the heating mantle.

  • Collect the volatile fractions, which will primarily consist of 2-ethylhexanol and any low-boiling siloxane oligomers.

  • Monitor the temperature at the distillation head. A plateau in temperature indicates the distillation of a pure component.

  • Once the desired product is left in the distillation flask and the volatile byproducts have been removed, turn off the heat and allow the apparatus to cool to room temperature before releasing the vacuum.

Protocol 2: Purification by Silica Gel Chromatography

This protocol outlines the separation of a desired product from non-polar siloxane byproducts and residual 2-ethylhexanol.

Materials:

  • Crude reaction mixture

  • Silica gel (60 Å, 230-400 mesh)

  • Chromatography column

  • Eluent (e.g., a gradient of hexanes and ethyl acetate)

  • Collection tubes or flasks

  • TLC plates and developing chamber

Procedure:

  • Determine an appropriate eluent system using thin-layer chromatography (TLC) to achieve good separation between your product and the byproducts.

  • Pack the chromatography column with silica gel as a slurry in the initial, least polar eluent.

  • Concentrate the crude reaction mixture and load it onto the top of the silica gel column.

  • Begin eluting with the chosen solvent system, starting with a low polarity.

  • Collect fractions and monitor their composition by TLC.

  • Gradually increase the polarity of the eluent to elute the compounds of increasing polarity. Typically, non-polar siloxane oligomers will elute first, followed by the desired product, and then the more polar 2-ethylhexanol.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Visualizations

The following diagrams illustrate key processes related to this compound reactions.

Hydrolysis_Condensation TEOS This compound Si(OR)₄ Silanol Silanol Intermediate (HO)xSi(OR)₄-x TEOS->Silanol + H₂O (Hydrolysis) Alcohol 2-Ethylhexanol (ROH) TEOS->Alcohol Siloxane Siloxane Network (Si-O-Si)n Silanol->Siloxane - H₂O (Condensation) Silanol->Alcohol

Caption: Reaction pathway of this compound hydrolysis and condensation.

Troubleshooting_Workflow Start Reaction Issue (e.g., Low Yield, Impurities) Check_Hydrolysis Incomplete Hydrolysis? Start->Check_Hydrolysis Check_Condensation Uncontrolled Condensation? Check_Hydrolysis->Check_Condensation No Optimize_Hydrolysis Adjust pH, [H₂O], Temp. Check_Hydrolysis->Optimize_Hydrolysis Yes Check_Purification Inefficient Purification? Check_Condensation->Check_Purification No Optimize_Condensation Adjust Concentration, Temp. Check_Condensation->Optimize_Condensation Yes Optimize_Purification Modify Distillation/Chromatography Parameters Check_Purification->Optimize_Purification Yes Solution Problem Resolved Check_Purification->Solution No Optimize_Hydrolysis->Solution Optimize_Condensation->Solution Optimize_Purification->Solution

Caption: A logical workflow for troubleshooting common issues in this compound reactions.

References

Technical Support Center: Improving Adhesion of Tetrakis(2-ethylhexoxy)silane (TEHOS) Based Coatings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with Tetrakis(2-ethylhexoxy)silane (TEHOS) based coatings. The guidance provided is based on established principles for tetraalkoxysilane coatings and aims to help you optimize the adhesion of your TEHOS formulations.

Troubleshooting Guide

This section addresses specific adhesion problems you might encounter during your experiments.

Question: Why is my TEHOS-based coating delaminating or peeling from the substrate?

Answer:

Coating delamination is a common issue that can stem from several factors throughout the coating process. The primary reasons for poor adhesion of silane-based coatings are inadequate surface preparation, improper coating formulation, suboptimal application, or insufficient curing.[1][2] It is crucial to systematically evaluate each step of your process to identify the root cause.

Troubleshooting Steps:

  • Verify Substrate Surface Preparation: The substrate must be meticulously cleaned to remove any organic or inorganic contaminants such as oils, grease, dust, or oxides.[1][2] The surface energy of the substrate should also be considered; low surface energy surfaces can be difficult to wet.[3]

  • Evaluate Coating Formulation: The concentration of TEHOS in your solvent is critical. A layer that is too thick can lead to cohesive failure within the coating itself, while a layer that is too thin may not provide adequate coverage.[4][5] The presence of sufficient water for hydrolysis is also essential for the reaction of the silane with the substrate.[6]

  • Assess Application Technique: The method of application—be it dipping, spraying, or brushing—should ensure a uniform and even coating thickness.[1] Inconsistent application can result in weak spots with poor adhesion.

  • Confirm Curing Parameters: Inadequate curing time or temperature will prevent the formation of a strong, cross-linked network between the silane and the substrate, leading to poor adhesion.[2][5]

Below is a flowchart to guide you through the troubleshooting process.

Troubleshooting Adhesion Failure start Adhesion Failure Observed (Peeling, Delamination) surface_prep Was the substrate properly cleaned and pre-treated? start->surface_prep formulation Is the coating formulation (concentration, solvent, water content) correct? surface_prep->formulation Yes solution_surface Action: Review and optimize surface preparation protocol. (e.g., solvent cleaning, plasma treatment) surface_prep->solution_surface No application Was the coating applied uniformly and at the correct thickness? formulation->application Yes solution_formulation Action: Adjust TEHOS concentration, ensure proper hydrolysis conditions. formulation->solution_formulation No curing Were the curing time and temperature optimal? application->curing Yes solution_application Action: Refine application technique for uniform coverage. application->solution_application No solution_curing Action: Optimize curing parameters (time and temperature). curing->solution_curing No end_node Adhesion Improved curing->end_node Yes solution_surface->end_node solution_formulation->end_node solution_application->end_node solution_curing->end_node

Caption: Troubleshooting flowchart for TEHOS coating adhesion failure.

Question: How can I improve the adhesion of my TEHOS-based coating on different substrates like glass, metal, and polymers?

Answer:

Improving adhesion on different substrates requires tailoring the surface preparation and coating process to the specific material. Silane coupling agents like TEHOS function by forming covalent bonds with inorganic substrates that have hydroxyl groups (like glass and metals) and entangling with the polymer matrix of the coating.[7]

Substrate-Specific Recommendations:

Substrate TypeRecommended Surface PreparationRationale
Glass - Degrease with a suitable solvent (e.g., isopropanol, acetone).- Acid or alkali etching (e.g., with NaOH or HCl solution) followed by thorough rinsing with deionized water.- Plasma treatment (e.g., oxygen or argon plasma).To remove organic contaminants and to generate hydroxyl (-OH) groups on the surface, which are reactive sites for silane coupling.[1][8]
Metals (e.g., Aluminum, Steel) - Degrease with a solvent or alkaline cleaner.- Mechanical abrasion (e.g., sandblasting, grinding) or chemical etching to remove oxide layers and increase surface roughness.[9][10]- Application of a suitable primer.[11]To remove organic residues and native oxides, and to create a fresh, reactive, and high-surface-area interface for bonding.[9][10]
Polymers (e.g., Polycarbonate, PEEK) - Solvent wipe with a non-aggressive solvent.- Corona discharge, plasma treatment, or UV irradiation.[12]To clean the surface and introduce polar functional groups (like hydroxyl or carboxyl groups) that can interact with the silane.[12]

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration for a TEHOS solution?

A typical starting concentration for silane primers is between 0.5% and 5% by weight in a solvent.[4][13] The ideal concentration depends on the application method and the desired coating thickness. It is recommended to start with a 2% solution and optimize from there.[6]

Q2: What are suitable solvents for TEHOS?

Alcohols such as ethanol and isopropanol are commonly used solvents for diluting silanes.[4] A mixture of alcohol and water is often used to facilitate the hydrolysis of the alkoxysilane groups to reactive silanol groups. A common mixture is 95% ethanol and 5% water, sometimes with a small amount of acetic acid to adjust the pH to around 4.5-5.5, which can accelerate hydrolysis.[6]

Q3: What are the ideal curing conditions for TEHOS-based coatings?

Curing is essential for the condensation reaction that forms strong covalent bonds with the substrate and cross-links the silane film.[5] While room temperature curing is possible over a longer period (e.g., 24 hours at 60% relative humidity), heat curing is generally more efficient.[6] A typical starting point for curing is 110-120°C for 20-30 minutes.[5][6] However, the optimal conditions can vary depending on the substrate and the specific formulation.

Q4: Can I add other components to my TEHOS formulation to improve adhesion?

Yes, other silanes or additives can be blended with TEHOS to enhance performance. For instance, adding organofunctional silanes can improve compatibility with specific polymer topcoats.[4] The addition of a small amount of a crosslinking agent can also increase the density and durability of the coating.[9]

Q5: How do I test the adhesion of my TEHOS coating?

A common and straightforward method for assessing coating adhesion is the ASTM D3359 cross-hatch adhesion test.[14][15] This test involves making a series of cuts through the coating in a grid pattern, applying a pressure-sensitive tape over the grid, and then rapidly removing the tape. The amount of coating removed is then rated on a scale from 5B (no peeling) to 0B (severe peeling).[16]

Experimental Protocols

Protocol 1: Surface Preparation of Glass Substrates

  • Solvent Cleaning: Immerse the glass substrate in an ultrasonic bath with isopropanol for 15 minutes.

  • Rinsing: Rinse the substrate thoroughly with deionized water.

  • Drying: Dry the substrate with a stream of nitrogen gas or in an oven at 110°C for 30 minutes.

  • Activation (Optional but Recommended): For enhanced adhesion, treat the cleaned and dried substrate with an oxygen plasma cleaner for 5 minutes.

Protocol 2: Preparation of a 2% TEHOS Coating Solution

  • Prepare the Solvent Mixture: In a clean, dry glass container, mix 95 ml of ethanol with 5 ml of deionized water.

  • Adjust pH: Add a drop of acetic acid to the solvent mixture to adjust the pH to approximately 4.5-5.5.

  • Add TEHOS: With gentle stirring, slowly add 2 ml of this compound to the solvent mixture.

  • Hydrolysis: Allow the solution to stir for at least 5 minutes to allow for the hydrolysis of the TEHOS.[6] The solution should be used within a few hours for best results.

Protocol 3: Coating Application via Dip-Coating

  • Immersion: Immerse the prepared substrate into the 2% TEHOS solution.

  • Dwell Time: Allow the substrate to remain in the solution for 1-2 minutes.[6]

  • Withdrawal: Withdraw the substrate from the solution at a slow, constant speed to ensure a uniform coating.

  • Solvent Evaporation: Allow the solvent to evaporate at room temperature for a few minutes.

  • Curing: Transfer the coated substrate to an oven and cure at 110-120°C for 20-30 minutes.[5][6]

Coating_Workflow start Start prep Substrate Preparation (Cleaning & Activation) start->prep solution Prepare 2% TEHOS Solution (Solvent + Water + TEHOS) prep->solution application Coating Application (e.g., Dip-Coating) solution->application curing Curing (e.g., 110-120°C for 20-30 min) application->curing testing Adhesion Testing (e.g., ASTM D3359) curing->testing end_node End testing->end_node

References

Validation & Comparative

A Tale of Two Silanes: A Comparative Guide to Tetrakis(2-ethylhexoxy)silane and TEOS in Sol-Gel Processes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of silica precursor is a critical decision in the design and synthesis of sol-gel derived materials. This guide provides a detailed comparison of two common silicon alkoxides: the workhorse Tetraethoxysilane (TEOS) and the sterically hindered Tetrakis(2-ethylhexoxy)silane. We delve into their distinct chemical behaviors, the resulting material properties, and provide foundational experimental protocols.

The sol-gel process, a versatile method for creating a wide range of inorganic and hybrid materials, relies on the hydrolysis and condensation of molecular precursors.[1] Among the most utilized precursors are silicon alkoxides, which form silica (SiO₂) networks. While TEOS has long been the standard due to its moderate reactivity and extensive characterization, this compound presents an alternative with unique properties stemming from its bulky molecular structure.

At a Glance: Key Differences in Chemical Reactivity

The primary distinction between this compound and TEOS lies in the steric hindrance imparted by their respective alkoxy groups. The four large 2-ethylhexoxy groups of this compound create a significant steric shield around the central silicon atom. This bulkiness impedes the approach of water molecules, thereby slowing down the initial hydrolysis step of the sol-gel process.[2] Consequently, the subsequent condensation reactions are also retarded. In contrast, the smaller ethoxy groups of TEOS offer less steric hindrance, leading to faster hydrolysis and condensation rates under similar conditions.[3]

This difference in reaction kinetics is a crucial factor in controlling the sol-gel process. The slower reactivity of this compound can be advantageous in applications requiring a longer pot life, more controlled gelation, or the formation of more ordered structures.[3]

Comparative Data: Performance in Sol-Gel Processes

While direct, side-by-side quantitative comparisons in the literature are scarce, the established principles of steric effects allow for a qualitative and extrapolated comparison of their performance. The following table summarizes the expected differences based on their chemical structures.

ParameterTetraethoxysilane (TEOS)This compoundRationale
Hydrolysis Rate FasterSlowerLess steric hindrance from ethoxy groups allows for easier nucleophilic attack by water.[3]
Condensation Rate FasterSlowerSlower formation of silanol groups and steric hindrance between larger oligomers.
Gelation Time ShorterLongerA direct consequence of the slower hydrolysis and condensation rates.
Resulting Silica Network Typically more cross-linked and particulate under basic conditions; more linear or randomly branched under acidic conditions.Potentially more ordered or polymeric structures due to slower, more controlled growth.
Porosity of Resulting Material Highly tunable depending on conditions; can range from microporous to macroporous.May lead to materials with different pore structures due to the influence of the large organic groups during gelation and drying.
Surface Hydrophobicity (of initial gel) Hydrophilic due to surface silanol groups.Potentially more hydrophobic due to the presence of bulky, non-polar 2-ethylhexoxy groups.

Experimental Protocols: A Foundation for Your Research

Detailed experimental protocols are essential for reproducible results. Below are foundational methods for sol-gel synthesis using both TEOS and a generalized approach for a sterically hindered alkoxysilane like this compound, which may require adjusted conditions to achieve gelation.

Typical Sol-Gel Synthesis of Silica Nanoparticles using TEOS (Stöber Method)

This protocol describes the synthesis of monodispersed silica nanoparticles.

Materials:

  • Tetraethoxysilane (TEOS)

  • Ethanol (absolute)

  • Ammonium hydroxide solution (28-30% NH₃ basis)

  • Deionized water

Procedure:

  • In a flask, mix ethanol and deionized water.

  • Add ammonium hydroxide to the ethanol/water mixture and stir to create a homogeneous solution.

  • Add TEOS to the solution while stirring vigorously.

  • Continue stirring for a specified period (e.g., 2-24 hours) at room temperature. The solution will become turbid as silica nanoparticles form.

  • The resulting nanoparticles can be collected by centrifugation and washed with ethanol and water to remove unreacted precursors and ammonia.

  • The particles can then be dried under vacuum.

Generalized Sol-Gel Protocol for this compound

Due to its slower reactivity, this protocol may require more forcing conditions (e.g., higher temperatures or catalyst concentrations) to achieve gelation in a reasonable timeframe.

Materials:

  • This compound

  • A suitable solvent (e.g., ethanol, isopropanol)

  • Deionized water

  • An acid or base catalyst (e.g., HCl or NH₄OH)

Procedure:

  • Dissolve this compound in the chosen solvent in a reaction vessel.

  • In a separate container, prepare a solution of deionized water, the same solvent, and the catalyst.

  • Slowly add the water-solvent-catalyst solution to the this compound solution with vigorous stirring.

  • The reaction mixture may need to be heated (e.g., to 40-60 °C) to promote hydrolysis and condensation.

  • Monitor the viscosity of the sol over time until gelation occurs. This may take significantly longer than with TEOS.

  • The resulting gel can be aged and then dried using conventional methods or supercritical drying to produce a xerogel or aerogel, respectively.

Visualizing the Process: Sol-Gel Workflow and Precursor Structures

To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the general sol-gel workflow and the chemical structures of the two precursors.

Sol_Gel_Workflow Precursors Silicon Alkoxide (TEOS or this compound) Mixing Mixing Precursors->Mixing Solvent Solvent (e.g., Ethanol) Solvent->Mixing Water Water Water->Mixing Catalyst Catalyst (Acid or Base) Catalyst->Mixing Hydrolysis Hydrolysis Mixing->Hydrolysis Condensation Condensation Hydrolysis->Condensation Sol Sol (Colloidal Suspension) Condensation->Sol Gelation Gelation Sol->Gelation Gel Wet Gel (3D Network) Gelation->Gel Aging Aging Gel->Aging Drying Drying Aging->Drying Final_Material Final Material (Xerogel or Aerogel) Drying->Final_Material Precursor_Structures cluster_TEOS Tetraethoxysilane (TEOS) cluster_TKEHS This compound Si_TEOS Si O1_TEOS O Si_TEOS->O1_TEOS O2_TEOS O Si_TEOS->O2_TEOS O3_TEOS O Si_TEOS->O3_TEOS O4_TEOS O Si_TEOS->O4_TEOS C2H5_1 C2H5 O1_TEOS->C2H5_1 C2H5_2 C2H5 O2_TEOS->C2H5_2 C2H5_3 C2H5 O3_TEOS->C2H5_3 C2H5_4 C2H5 O4_TEOS->C2H5_4 Si_TKEHS Si O1_TKEHS O Si_TKEHS->O1_TKEHS O2_TKEHS O Si_TKEHS->O2_TKEHS O3_TKEHS O Si_TKEHS->O3_TKEHS O4_TKEHS O Si_TKEHS->O4_TKEHS C8H17_1 CH2CH(C2H5)C4H9 O1_TKEHS->C8H17_1 C8H17_2 CH2CH(C2H5)C4H9 O2_TKEHS->C8H17_2 C8H17_3 CH2CH(C2H5)C4H9 O3_TKEHS->C8H17_3 C8H17_4 CH2CH(C2H5)C4H9 O4_TKEHS->C8H17_4

References

A Comparative Analysis of Alkoxysilane Hydrolysis Rates for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the hydrolysis kinetics of various alkoxysilanes, supported by experimental data and detailed protocols to aid in material selection and process optimization.

The hydrolysis of alkoxysilanes is a fundamental process in sol-gel chemistry, surface modification, and the formulation of drug delivery systems. The rate of this reaction, which involves the cleavage of Si-O-R bonds by water to form silanols (Si-OH), is a critical parameter that dictates the subsequent condensation reactions and ultimately the properties of the final material. This guide provides a comparative analysis of the hydrolysis rates of different alkoxysilanes, offering researchers, scientists, and drug development professionals a comprehensive resource to inform their work.

Factors Influencing Alkoxysilane Hydrolysis

The rate of alkoxysilane hydrolysis is not intrinsic to the molecule alone but is significantly influenced by a variety of external and internal factors. Understanding these factors is paramount for controlling the reaction kinetics and achieving desired material characteristics.

Key Factors Influencing Hydrolysis Rate:

  • Structure of the Alkoxy Group: The steric bulk of the alkoxy group plays a crucial role. Smaller groups, such as methoxy (-OCH3), hydrolyze more rapidly than larger groups like ethoxy (-OC2H5) or propoxy (-OC3H7). For instance, methoxysilanes can hydrolyze at a rate 6-10 times faster than their ethoxysilane counterparts.

  • Organic Substituent on Silicon: The nature of the organic group attached to the silicon atom can influence the hydrolysis rate through inductive and steric effects. Electron-withdrawing groups can increase the electrophilicity of the silicon atom, making it more susceptible to nucleophilic attack by water.

  • pH of the Reaction Medium: The hydrolysis of alkoxysilanes is catalyzed by both acids and bases. The reaction rate is typically at a minimum around neutral pH (pH 7).[1][2] Under acidic conditions, the reaction is initiated by the protonation of the alkoxy group, making it a better leaving group. In basic media, the reaction proceeds via nucleophilic attack of a hydroxide ion on the silicon atom.[3]

  • Water-to-Silane Ratio (r): The concentration of water significantly affects the hydrolysis rate. Stoichiometrically, a certain amount of water is required to fully hydrolyze the alkoxysilane. Increasing the water content generally accelerates the hydrolysis reaction up to a certain point.[4]

  • Solvent: The choice of solvent can impact the solubility of the alkoxysilane and the catalyst, thereby influencing the reaction rate.[5][6]

  • Catalyst: The presence and type of catalyst can dramatically alter the hydrolysis rate.[5][6]

  • Temperature: As with most chemical reactions, an increase in temperature generally leads to a higher hydrolysis rate.

dot graph "Factors_Influencing_Alkoxysilane_Hydrolysis" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=12, margin=0.2]; edge [fontname="Arial", fontsize=10];

subgraph "cluster_Silane" { label="Alkoxysilane Structure"; bgcolor="#FFFFFF"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Alkoxy_Group [label="Alkoxy Group\n(e.g., Methoxy, Ethoxy)"]; Organic_Substituent [label="Organic Substituent\n(R group)"]; }

subgraph "cluster_Conditions" { label="Reaction Conditions"; bgcolor="#FFFFFF"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; pH [label="pH\n(Acidic/Basic Catalysis)"]; Water_Ratio [label="Water:Silane Ratio"]; Solvent [label="Solvent"]; Catalyst [label="Catalyst"]; Temperature [label="Temperature"]; }

Hydrolysis_Rate [shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124", label="Hydrolysis Rate"];

Alkoxy_Group -> Hydrolysis_Rate [color="#EA4335"]; Organic_Substituent -> Hydrolysis_Rate [color="#EA4335"]; pH -> Hydrolysis_Rate [color="#EA4335"]; Water_Ratio -> Hydrolysis_Rate [color="#EA4335"]; Solvent -> Hydrolysis_Rate [color="#EA4335"]; Catalyst -> Hydrolysis_Rate [color="#EA4335"]; Temperature -> Hydrolysis_Rate [color="#EA4335"]; }

Factors influencing the rate of alkoxysilane hydrolysis.

Quantitative Comparison of Hydrolysis Rates

The following table summarizes experimentally determined hydrolysis rate constants for various alkoxysilanes under different conditions. It is important to note that direct comparison can be challenging due to the variability in experimental setups across different studies. However, this compilation provides valuable insights into the relative reactivity of these compounds.

AlkoxysilaneAbbreviationOrganic Substituent (R)Alkoxy GroupConditionsHydrolysis Rate Constant (k)Reference
TetraethoxysilaneTEOS-OC2H5EthoxyAcidic (pH 2-4)0 - 0.18 M⁻¹ min⁻¹[4]
TetraethoxysilaneTEOS-OC2H5EthoxyAcidic (HCl)4.5 - 65 x 10⁻² M⁻¹ min⁻¹[4]
TetraethoxysilaneTEOS-OC2H5EthoxyBasic (NH3)0.002 - 0.5 M⁻¹ h⁻¹[4]
MethyltrimethoxysilaneMTMSMethylMethoxyAcidicFaster than TMOS[7]
MethyltriethoxysilaneMTESMethylEthoxyAcidic (pH 3.134)Activation Energy: 57.61 kJ mol⁻¹[4]
MethyltriethoxysilaneMTESMethylEthoxyAcidic (pH 3.83)Activation Energy: 97.84 kJ mol⁻¹[4]
PhenyltrimethoxysilanePTMSPhenylMethoxyBasic (K2CO3 in THF)2.87 x 10⁻⁸ M⁻²·³ s⁻¹[4]
PropyltrimethoxysilanePrTMSPropylMethoxyBasic (K2CO3 in THF)1.26 x 10⁻⁸ M⁻²·¹ s⁻¹[4]
MethacryloxypropyltrimethoxysilaneMPTMSMethacryloxypropylMethoxyBasic (K2CO3 in THF)1.42 x 10⁻⁸ M⁻¹·⁸ s⁻¹[4]
3-AminopropyltriethoxysilaneAPES3-AminopropylEthoxyAcidic (in Ethanol/Water)-[8]
3-AminopropyltrimethoxysilaneAPMS3-AminopropylMethoxyAcidic (in Ethanol/Water)-[8]
VinyltriethoxysilaneVTESVinylEthoxyAcidic-[8]

Experimental Protocols for Measuring Hydrolysis Rates

Accurate determination of hydrolysis rates is crucial for understanding and controlling the subsequent condensation and material formation processes. The following are detailed methodologies for key experiments cited in the literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy (²⁹Si and ¹H)

NMR is a powerful technique for monitoring the hydrolysis of alkoxysilanes in real-time by observing the chemical environment of silicon (²⁹Si) and proton (¹H) nuclei.

Experimental Workflow:

Experimental_Workflow_NMR A Sample Preparation (Alkoxysilane, Solvent, Water, Catalyst) B Transfer to NMR Tube A->B C Acquire Initial Spectrum (t=0) B->C D Time-Resolved Spectral Acquisition C->D E Monitor Disappearance of Alkoxy Signals D->E F Monitor Appearance of Silanol Signals D->F G Data Processing and Integration E->G F->G H Kinetic Analysis (Plot ln[Silane] vs. Time) G->H I Calculate Rate Constant (k) H->I

NMR-based workflow for alkoxysilane hydrolysis kinetics.

Detailed Protocol:

  • Reagent Preparation: Prepare stock solutions of the alkoxysilane, a suitable deuterated solvent (e.g., D₂O, acetone-d₆), water, and a catalyst (e.g., HCl, NH₄OH).

  • Sample Preparation: In an NMR tube, combine the solvent, water, and catalyst. The alkoxysilane is typically added last to initiate the reaction. The final concentrations should be accurately known.

  • NMR Data Acquisition:

    • Immediately after mixing, place the NMR tube in the spectrometer.

    • Acquire a series of ¹H or ²⁹Si NMR spectra at regular time intervals. For ²⁹Si NMR, which is less sensitive but more informative about the silicon environment, longer acquisition times or the use of techniques like INEPT may be necessary.[9]

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, and baseline correction).

    • Integrate the signals corresponding to the alkoxy groups of the starting material and the newly formed silanol groups.

    • The concentration of the unreacted alkoxysilane at each time point can be determined relative to an internal standard.

    • Plot the natural logarithm of the alkoxysilane concentration versus time. For a pseudo-first-order reaction (with water in large excess), this plot should be linear.

    • The negative of the slope of this line gives the pseudo-first-order rate constant, k.

Gas Chromatography (GC)

GC is a valuable technique for monitoring the consumption of the parent alkoxysilane over time.[5][6]

Experimental Workflow:

Experimental_Workflow_GC A Reaction Setup (Alkoxysilane, Solvent, Water, Catalyst) B Initiate Reaction A->B C Aliquoting at Time Intervals B->C D Quenching the Reaction (e.g., with a non-polar solvent) C->D E Sample Preparation for GC D->E F GC Analysis E->F G Quantification using Internal Standard F->G H Kinetic Analysis G->H I Calculate Rate Constant (k) H->I

GC-based workflow for alkoxysilane hydrolysis kinetics.

Detailed Protocol:

  • Reaction Setup: In a thermostated reaction vessel, combine the solvent, water, and catalyst. Allow the mixture to reach the desired temperature.

  • Reaction Initiation: Add a known amount of the alkoxysilane to the reaction mixture with vigorous stirring to start the hydrolysis.

  • Sampling: At predetermined time intervals, withdraw an aliquot of the reaction mixture.

  • Quenching and Extraction: Immediately quench the reaction in the aliquot by diluting it with a suitable non-polar solvent (e.g., hexane, heptane) that is immiscible with water. This will extract the unreacted alkoxysilane. An internal standard should be added at this stage for accurate quantification.

  • GC Analysis:

    • Inject the organic phase containing the unreacted alkoxysilane and the internal standard into a gas chromatograph equipped with a suitable column and detector (e.g., Flame Ionization Detector - FID).

    • Develop a GC method that provides good separation of the alkoxysilane from the solvent and internal standard.

  • Data Analysis:

    • Create a calibration curve by analyzing standards of known alkoxysilane concentrations with the internal standard.

    • Determine the concentration of the unreacted alkoxysilane in each aliquot based on the calibration curve.

    • Plot the concentration of the alkoxysilane versus time and perform a kinetic analysis as described for the NMR method to determine the rate constant.

Conclusion

The hydrolysis rate of alkoxysilanes is a complex function of their molecular structure and the prevailing reaction conditions. This guide provides a foundational understanding of these relationships, supported by quantitative data and detailed experimental protocols. For researchers and professionals in drug development and materials science, a thorough grasp of these principles is essential for the rational design and synthesis of advanced materials with tailored properties. The provided data and methodologies offer a starting point for further investigation and optimization of silane-based systems.

References

A Comparative Guide to Silica Derived from Tetrakis(2-ethylhexoxy)silane for Advanced Drug Delivery Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of silica materials synthesized from Tetrakis(2-ethylhexoxy)silane (TEHOS) and the widely used alternative, Tetraethyl orthosilicate (TEOS). It is designed to assist researchers and drug development professionals in selecting the optimal silica precursor for their specific applications, with a focus on the unique properties imparted by the bulky 2-ethylhexoxy substituent. While direct, comprehensive comparative studies on TEHOS-derived silica are emerging, this guide synthesizes available data and provides theoretically-grounded comparisons to inform material design and characterization.

Executive Summary

Silica nanoparticles are a cornerstone of advanced drug delivery systems, valued for their biocompatibility, high surface area, and tunable porosity. The choice of the silicon alkoxide precursor significantly influences the final properties of the silica material. This compound (TEHOS) presents a compelling alternative to the conventional Tetraethyl orthosilicate (TEOS). The sterically bulky 2-ethylhexoxy groups of TEHOS are theorized to slow down hydrolysis and condensation rates during sol-gel synthesis. This controlled reaction kinetic is expected to yield silica with distinct morphological and surface characteristics, potentially offering advantages in drug loading and release profiles. This guide explores these potential differences through a comparative analysis of key material properties and outlines the necessary characterization techniques to validate these claims experimentally.

Comparison of Silica Properties: TEHOS vs. TEOS

The following table summarizes the anticipated quantitative differences between silica nanoparticles derived from TEHOS and TEOS. It is important to note that the data for TEHOS-derived silica are largely projected based on the known chemical properties of the precursor and preliminary research, highlighting the need for further experimental validation.

PropertySilica derived from TEHOS (Projected)Silica derived from TEOS (Typical)Significance in Drug Delivery
Particle Size (nm) 100 - 50020 - 200[1]Influences biodistribution, cellular uptake, and clearance.
Surface Area (m²/g) 200 - 600500 - 1000[2]Determines drug loading capacity.
Pore Volume (cm³/g) 0.4 - 0.80.6 - 1.2Affects the volume of drug that can be encapsulated.
Pore Size (nm) 4 - 152 - 10Critical for controlling drug release kinetics.
Surface Hydrophobicity Moderate to HighLow to ModerateCan be tailored to enhance loading of hydrophobic drugs.
Condensation Rate SlowerFasterAllows for greater control over particle growth and morphology.

Experimental Protocols

To empirically determine and compare the properties of silica derived from TEHOS and TEOS, the following experimental protocols are essential.

Sol-Gel Synthesis of Silica Nanoparticles

This protocol describes a generalized sol-gel synthesis adaptable for both TEHOS and TEOS.

Materials:

  • Silicon precursor (TEHOS or TEOS)

  • Ethanol (or other suitable alcohol)

  • Deionized water

  • Ammonium hydroxide (or other catalyst)

Procedure:

  • In a reaction vessel, dissolve the silicon precursor (e.g., 0.1 mol) in ethanol (e.g., 500 mL) with vigorous stirring.

  • In a separate container, prepare a solution of deionized water (e.g., 50 mL) and ammonium hydroxide (e.g., 10 mL) in ethanol (e.g., 250 mL).

  • Add the water/catalyst solution dropwise to the precursor solution under continuous stirring.

  • Allow the reaction to proceed for a set time (e.g., 2-24 hours) at a controlled temperature (e.g., 25-60°C). The slower reaction rate of TEHOS may necessitate longer reaction times or slightly elevated temperatures to achieve comparable particle growth to TEOS.

  • Collect the resulting silica particles by centrifugation or filtration.

  • Wash the particles multiple times with ethanol and deionized water to remove unreacted precursors and catalyst.

  • Dry the silica nanoparticles in an oven at a specified temperature (e.g., 60-120°C) or via freeze-drying.

Workflow for Sol-Gel Synthesis:

SolGel_Synthesis cluster_prep Solution Preparation cluster_reaction Reaction cluster_processing Particle Processing Precursor Silicon Precursor (TEHOS or TEOS) + Ethanol Mixing Controlled Mixing (Dropwise Addition) Precursor->Mixing Catalyst Water + Catalyst (e.g., NH4OH) + Ethanol Catalyst->Mixing Stirring Stirring (Controlled Time & Temp) Mixing->Stirring Collection Collection (Centrifugation/Filtration) Stirring->Collection Washing Washing (Ethanol & Water) Collection->Washing Drying Drying Washing->Drying Silica_Nanoparticles Silica_Nanoparticles Drying->Silica_Nanoparticles Final Product

Caption: Workflow for the sol-gel synthesis of silica nanoparticles.

Characterization Techniques

These techniques are used to visualize the morphology, size, and size distribution of the synthesized silica nanoparticles.

Sample Preparation:

  • Disperse a small amount of the dry silica powder in a suitable solvent (e.g., ethanol) using ultrasonication to break up agglomerates.

  • Deposit a drop of the suspension onto a carbon-coated copper grid (for TEM) or an aluminum stub (for SEM).

  • Allow the solvent to evaporate completely. For SEM, a thin conductive coating (e.g., gold or carbon) may be applied to prevent charging.[3]

Imaging:

  • SEM: Provides information on the surface morphology and particle size of the nanoparticles.[4]

  • TEM: Offers higher resolution images, revealing internal structure and more accurate particle size and shape distributions.

BET analysis determines the specific surface area, pore volume, and pore size distribution of the silica nanoparticles.

Procedure:

  • Degas a known mass of the silica sample under vacuum at an elevated temperature (e.g., 150-300°C) to remove adsorbed moisture and other volatile impurities. The specific temperature and duration will depend on the nature of the silica.

  • Perform nitrogen adsorption-desorption measurements at liquid nitrogen temperature (77 K).

  • The amount of nitrogen adsorbed at various relative pressures is used to calculate the specific surface area using the BET equation.[5][6]

  • The pore size distribution and pore volume are typically determined from the desorption branch of the isotherm using the Barrett-Joyner-Halenda (BJH) method.[2]

Logical Flow for Material Characterization:

Characterization_Flow cluster_morphology Morphological Analysis cluster_textural Textural & Surface Analysis Synthesized_Silica Synthesized Silica (from TEHOS or TEOS) SEM SEM Synthesized_Silica->SEM TEM TEM Synthesized_Silica->TEM BET BET Analysis Synthesized_Silica->BET TGA Thermogravimetric Analysis Synthesized_Silica->TGA Particle_Size Particle_Size SEM->Particle_Size Determines TEM->Particle_Size Determines Surface_Area Surface_Area BET->Surface_Area Determines Porosity Porosity BET->Porosity Determines Surface_Chemistry Surface_Chemistry TGA->Surface_Chemistry Analyzes

References

Performance Showdown: Tetrakis(2-ethylhexoxy)silane versus Leading Alternatives in Hydrophobic Coatings

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development seeking optimal surface hydrophobicity, this guide provides a comprehensive performance comparison of Tetrakis(2-ethylhexoxy)silane against other common silane-based alternatives in the formulation of hydrophobic coatings. This analysis is supported by available experimental data and detailed methodologies to assist in the selection of the most suitable agent for specific research and development applications.

This compound is an organosilicon compound recognized for its potential in creating water-repellent surfaces.[1] Its molecular structure, featuring a central silicon atom bonded to four bulky 2-ethylhexyloxy groups, is key to its function.[1] This unique configuration provides significant steric hindrance, which leads to a slower rate of hydrolysis and condensation compared to smaller alkoxysilanes like tetraethoxysilane (TEOS).[1] This controlled reactivity can be advantageous in applications requiring a longer pot life or more controlled gelation during the coating process.[1] The long, branched alkyl chains also contribute to the hydrophobicity of the final coating.[1]

Comparative Performance Analysis

To provide a clear comparison, the following tables summarize the performance of this compound alongside other frequently used silanes in hydrophobic coatings. While direct quantitative data for this compound is limited in publicly available literature, its performance characteristics can be inferred from its chemical structure and general principles of silane chemistry.

Table 1: Comparison of Water Contact Angles (WCA)

A higher water contact angle is indicative of greater hydrophobicity.

Silane AgentSubstrateWater Contact Angle (°)Citation
This compound VariousHigh (qualitative)[1]
Tetraethoxysilane (TEOS) with modifierConcrete~141[2]
Octyltriethoxysilane (OTES)Nanosilica107
Vinyltriethoxysilane (VTES)Nanosilica135
(3-Glycidyloxypropyl)trimethoxysilane with HexadecyltrimethoxysilaneCotton Fabric>150[3]
Aminopropyltriethoxysilane (APTES)Glass18 - 94[4][5]

Table 2: Qualitative Performance Comparison

This table provides a qualitative comparison of key performance attributes based on chemical properties and available literature.

Performance MetricThis compoundTetraethoxysilane (TEOS)Alkyltrichlorosilanes (e.g., Octadecyltrichlorosilane)
Hydrophobicity Expected to be high due to long, branched alkyl chains.[1]Moderate; often used with hydrophobic modifiers.[2]Very high.
Reactivity/Cure Speed Slower hydrolysis and condensation due to steric hindrance.[1]Faster than sterically hindered silanes.Very fast, sensitive to moisture.
Coating Uniformity Slower reaction may lead to more uniform coatings.[1]Can form uniform coatings under controlled conditions.Rapid reaction can sometimes lead to non-uniformity.
Durability Good (inferred from use in durable coating compositions).[6]Can be durable, especially in hybrid systems.Generally forms robust, cross-linked networks.
Adhesion Can act as a non-functional crosslinker to build network structure.[1]Good, forms strong Si-O-Substrate bonds.Excellent, forms strong covalent bonds.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are representative experimental protocols for the application and testing of silane-based hydrophobic coatings.

Protocol 1: Sol-Gel Method for Hydrophobic Coating on Concrete

This protocol is adapted from a study using TEOS and octyltriethoxysilane.[2]

  • Solution Preparation:

    • Mix tetraethyl orthosilicate (TEOS) as a precursor with ethanol and methanol as solvents.

    • Add octyltriethoxysilane as a modifying agent in various ratios to investigate its effect on hydrophobicity.

  • Coating Application:

    • Apply the synthesized silica-based solution onto a clean, dry concrete substrate using a sol-gel derived method to form a thin layer.

  • Curing:

    • Allow the coated substrate to cure at ambient temperature for 24 hours.

  • Characterization:

    • Measure the water contact angle using a goniometer to determine the surface hydrophobicity.

    • Conduct an immersion test and measure water absorption over a 24-hour period to assess the coating's water repellency.[2]

Protocol 2: Two-Step Treatment for Superhydrophobic Cotton Fabric

This protocol is based on a study using (3-Glycidyloxypropyl)trimethoxy silane and alkyl(trialkoxy)silanes.[3]

  • Step 1: Application of Hybrid Silica Sol:

    • Prepare a hybrid silica sol by the hydrolysis and subsequent condensation of (3-Glycidyloxypropyl)trimethoxy silane with different alkyl(trialkoxy)silanes under acidic conditions.

    • Impregnate the cotton fabric with the prepared sol.

    • Cure the treated fabric at a specific temperature.

  • Step 2: Application of Hydrolyzed Hexadecyltrimethoxysilane:

    • Apply hydrolyzed hexadecyltrimethoxysilane onto the treated fabric to further enhance hydrophobicity.

  • Characterization:

    • Measure the water contact angle to evaluate the water repellency of the treated fabric.

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for comparing the performance of different silane-based hydrophobic coatings.

G cluster_prep Preparation Phase cluster_app Application & Curing Phase cluster_eval Evaluation Phase start Start: Select Silane Agents for Comparison prep_sol Prepare Coating Solutions (e.g., Sol-Gel) start->prep_sol clean_sub Clean and Prepare Substrates start->clean_sub apply_coat Apply Coatings to Substrates (e.g., Dip-coating, Spraying) prep_sol->apply_coat clean_sub->apply_coat cure_coat Cure Coatings (e.g., Ambient, Thermal) apply_coat->cure_coat wca_test Water Contact Angle (WCA) Measurement cure_coat->wca_test dur_test Durability Testing (e.g., Abrasion, Chemical Resistance) cure_coat->dur_test adh_test Adhesion Testing (e.g., Pull-off Test) cure_coat->adh_test compare Compare Performance Data wca_test->compare dur_test->compare adh_test->compare end End: Select Optimal Silane compare->end

Caption: Experimental workflow for comparing hydrophobic coatings.

Signaling Pathways and Logical Relationships

The formation of a stable and hydrophobic silane coating on a substrate involves a series of chemical reactions. The following diagram illustrates the key steps in this process.

G cluster_hydrolysis Hydrolysis cluster_condensation Condensation cluster_result Resulting Coating silane Alkoxysilane (e.g., R-Si(OR')3) silanol Silanol (R-Si(OH)3) silane->silanol Reaction with water water Water (H2O) water->silanol silanol2 Silanol siloxane Polysiloxane Network (-Si-O-Si-) silanol2->siloxane Self-condensation surface_bond Covalent Bond to Substrate (-Substrate-O-Si-) silanol2->surface_bond Reaction with substrate substrate Substrate with -OH groups substrate->surface_bond hydrophobic_surface Hydrophobic Surface siloxane->hydrophobic_surface surface_bond->hydrophobic_surface

Caption: Silane reaction pathway for hydrophobic surface formation.

References

The Unseen Advantage: Why Tetrakis(2-ethylhexoxy)silane is a Superior Choice for Controlled Material Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of material synthesis, the choice of a silane precursor is a critical decision that dictates the properties and performance of the final product. While common silanes like Tetraethyl Orthosilicate (TEOS) and Tetramethyl Orthosilicate (TMOS) are widely used, Tetrakis(2-ethylhexoxy)silane emerges as a superior alternative for applications demanding precise control over reaction kinetics and enhanced material properties. This guide provides an objective comparison, supported by fundamental chemical principles and generalized experimental data, to highlight the distinct advantages of employing this compound in your research and development endeavors.

The primary advantage of this compound lies in its unique molecular structure. The presence of four bulky 2-ethylhexoxy groups attached to the central silicon atom creates significant steric hindrance.[1] This structural feature is not merely an incidental detail; it is the cornerstone of its superior performance in many applications. This steric bulk dramatically slows down the rates of hydrolysis and condensation, the two fundamental reactions in the sol-gel process.[1] This controlled reactivity provides a wider processing window and allows for the formation of more ordered and uniform materials, a critical factor in the development of advanced materials for drug delivery, coatings, and catalysis.

Comparative Analysis of Physicochemical Properties

A side-by-side comparison with common alkoxysilane precursors reveals the distinct characteristics of this compound.

PropertyThis compoundTetraethyl Orthosilicate (TEOS)Tetramethyl Orthosilicate (TMOS)
Molecular Formula C32H68O4SiC8H20O4SiC4H12O4Si
Molecular Weight 544.97 g/mol 208.33 g/mol 152.22 g/mol
Boiling Point 194 °C168 °C121 °C
Key Structural Feature Four bulky 2-ethylhexoxy groupsFour ethoxy groupsFour methoxy groups
Reactivity Slow hydrolysis and condensationModerate hydrolysis and condensationFast hydrolysis and condensation

The Advantage of Controlled Reactivity: A Deeper Dive

The slower reaction kinetics of this compound, a direct consequence of its steric hindrance, translates into several tangible benefits in material synthesis.

  • Enhanced Process Control: The extended pot life and more manageable gelation times allow for greater precision and reproducibility in synthesizing materials with desired properties.[1]

  • Improved Material Homogeneity: The gradual formation of the silica network minimizes the rapid, uncontrolled precipitation often seen with smaller precursors, leading to more uniform and defect-free materials.

  • Tailorable Material Properties: The long alkyl chains of the 2-ethylhexoxy groups impart significant hydrophobicity to the resulting materials, a desirable characteristic for applications such as hydrophobic coatings and moisture-sensitive drug formulations.[1]

Application Spotlight: Hydrophobic Surface Modification

Application Spotlight: Nanoparticle Synthesis

In the synthesis of silica nanoparticles, the choice of precursor significantly influences particle size, morphology, and stability. The controlled hydrolysis and condensation of this compound offer the potential for the synthesis of monodisperse nanoparticles with well-defined structures. The slower reaction rate allows for a more distinct separation of the nucleation and growth phases, which is crucial for achieving a narrow particle size distribution.

Experimental Protocols: A Guideline for Comparison

While specific experimental protocols for this compound are not widely published, the following general methodologies for nanoparticle synthesis and hydrophobic coating formation can be adapted. Researchers should note that reaction times and catalyst concentrations may need to be adjusted to accommodate the lower reactivity of this compound.

General Protocol for Silica Nanoparticle Synthesis (Modified Stöber Method)

This protocol outlines a general procedure for synthesizing silica nanoparticles and can be used as a starting point for comparing different silane precursors.

Materials:

  • Alkoxysilane precursor (e.g., this compound, TEOS)

  • Ethanol (or other suitable alcohol)

  • Deionized water

  • Ammonium hydroxide (catalyst)

Procedure:

  • In a reaction vessel, mix ethanol, deionized water, and ammonium hydroxide.

  • While stirring vigorously, add the alkoxysilane precursor to the mixture.

  • Continue stirring at a constant temperature. The reaction progress can be monitored by observing the turbidity of the solution.

  • Once the reaction is complete (indicated by stable turbidity), collect the nanoparticles by centrifugation.

  • Wash the nanoparticles with ethanol and deionized water to remove unreacted precursors and catalyst.

  • Dry the nanoparticles in an oven at a suitable temperature.

General Protocol for Hydrophobic Coating Application

This protocol provides a general framework for applying a hydrophobic coating to a substrate.

Materials:

  • Alkoxysilane precursor (e.g., this compound)

  • Anhydrous solvent (e.g., ethanol, isopropanol)

  • Acid or base catalyst (optional, depending on the desired hydrolysis rate)

  • Substrate (e.g., glass slide, silicon wafer)

Procedure:

  • Thoroughly clean and dry the substrate to ensure a reactive surface.

  • Prepare a solution of the alkoxysilane precursor in the anhydrous solvent. If desired, a catalyst can be added to initiate hydrolysis.

  • Apply the solution to the substrate using a suitable technique (e.g., dip-coating, spin-coating, or vapor deposition).

  • Allow the coated substrate to cure at room temperature or with gentle heating to promote the condensation of the silane and the formation of a stable coating.

  • Rinse the coated substrate with the solvent to remove any unbound silane.

Visualizing the Advantage: Molecular Structure and Reaction Pathway

To better understand the structural differences and their impact on reactivity, the following diagrams illustrate the molecular structures of this compound and TEOS, and a generalized sol-gel process.

Caption: Molecular structures of this compound and TEOS.

SolGelProcess Alkoxysilane Alkoxysilane (Si-OR) Silanol Silanol (Si-OH) Alkoxysilane->Silanol Hydrolysis (+H2O, -ROH) Siloxane Siloxane Network (Si-O-Si) Silanol->Siloxane Condensation (-H2O or -ROH)

Caption: Generalized schematic of the sol-gel process.

References

Analytical methods for quantifying "Tetrakis(2-ethylhexoxy)silane" concentration

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to Analytical Methods for Quantifying Tetrakis(2-ethylhexoxy)silane

For researchers, scientists, and drug development professionals working with this compound, accurate quantification is crucial for applications ranging from nanoparticle surface modification to the development of novel drug delivery systems. This guide provides a comparative overview of various analytical techniques for determining the concentration of this compound, complete with detailed experimental protocols and performance data to assist in method selection and implementation.

Comparison of Analytical Methods

Several analytical techniques can be employed for the quantification of this compound. The primary methods include direct analysis by Gas Chromatography (GC) and indirect analysis through hydrolysis followed by quantification of a reaction product. Nuclear Magnetic Resonance (NMR) spectroscopy also offers a powerful tool for both structural elucidation and quantification.

Table 1: Comparison of Quantitative Performance Data for Analytical Methods

Analytical MethodPrincipleLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity (R²)Precision (%RSD)
GC-FID Separation by volatility and detection by flame ionization.1 µg/mL5 µg/mL>0.998< 5%
GC-MS Separation by volatility and detection by mass spectrometry.0.1 µg/mL0.5 µg/mL>0.999< 5%
Indirect GC-FID (via Hydrolysis) Hydrolysis of the silane to 2-ethylhexanol, followed by GC-FID quantification of the alcohol.5 µg/mL (of silane)15 µg/mL (of silane)>0.995< 7%
Quantitative ¹H NMR Quantification based on the integral of specific proton signals relative to an internal standard.~0.1 mg/mL~0.5 mg/mL>0.999< 3%
Quantitative ²⁹Si NMR Quantification based on the integral of the silicon-29 signal relative to an internal standard.~1 mg/mL~5 mg/mL>0.999< 4%

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific matrices and instrumentation.

Gas Chromatography-Flame Ionization Detection (GC-FID)

This method is suitable for the direct quantification of this compound in non-aqueous, volatile solvents.

  • Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID).

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector: Split/splitless inlet, operated in split mode (e.g., 20:1 split ratio).

  • Injection Volume: 1 µL.

  • Inlet Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 1 minute.

    • Ramp: 20 °C/min to 300 °C.

    • Hold: 5 minutes at 300 °C.

  • Detector Temperature: 320 °C.

  • Sample Preparation: Dilute samples in a suitable solvent such as hexane or toluene to fall within the calibration range. An internal standard (e.g., tetradecane) should be used for improved accuracy and precision.

  • Calibration: Prepare a series of calibration standards of this compound in the same solvent as the samples, each containing the internal standard at a fixed concentration.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method offers higher selectivity and sensitivity compared to GC-FID and provides structural confirmation.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or triple quadrupole).

  • Column and GC conditions: Same as GC-FID.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of this compound (e.g., m/z fragments resulting from the loss of one or more 2-ethylhexoxy groups). A full scan mode can be used for initial identification.

  • Sample Preparation and Calibration: Same as GC-FID.

Indirect Quantification via Hydrolysis and GC-FID

This method is useful when direct analysis of the intact silane is challenging, for instance, in complex matrices or when dealing with potential on-column degradation. The method relies on the stoichiometric hydrolysis of this compound to produce four molecules of 2-ethylhexanol, which is then quantified.[1]

  • Hydrolysis Step:

    • To a known volume or weight of the sample, add a solution of dilute acid (e.g., 0.1 M HCl in a water/THF mixture) to catalyze the hydrolysis.

    • Heat the mixture (e.g., at 60 °C) for a defined period (e.g., 1 hour) to ensure complete hydrolysis.

    • Neutralize the solution with a suitable base (e.g., NaOH).

    • Extract the resulting 2-ethylhexanol into an organic solvent (e.g., hexane or diethyl ether).

  • GC-FID Analysis of 2-ethylhexanol:

    • Instrumentation: Gas chromatograph with FID.

    • Column: A polar column suitable for alcohol analysis (e.g., DB-WAX).

    • Oven Temperature Program: Optimized for the separation of 2-ethylhexanol from other matrix components.

    • Quantification: Calculate the concentration of 2-ethylhexanol and relate it back to the original concentration of this compound based on the 1:4 stoichiometry.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

NMR offers a non-destructive method for quantification without the need for identical reference standards, relying instead on a certified internal standard.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H qNMR:

    • Solvent: A deuterated solvent in which both the analyte and a certified internal standard (e.g., maleic acid, dimethyl sulfone) are soluble and have non-overlapping signals.

    • Procedure: A known amount of the sample and the internal standard are dissolved in a precise volume of the deuterated solvent. The ¹H NMR spectrum is acquired with a sufficiently long relaxation delay to ensure full signal relaxation. The concentration of this compound is determined by comparing the integral of a characteristic proton signal (e.g., the -OCH₂- protons) to the integral of a known signal from the internal standard.

  • ²⁹Si qNMR:

    • Procedure: Similar to ¹H qNMR, but a silicon-containing internal standard with a known concentration and a distinct chemical shift is used. ²⁹Si NMR generally requires longer acquisition times due to the low natural abundance and long relaxation times of the ²⁹Si nucleus.[2] Inverse-gated decoupling is used to suppress the Nuclear Overhauser Effect (NOE) for accurate quantification.

Visualization of Analytical Workflow

The following diagram illustrates a general workflow for the quantification of this compound.

Analytical_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Method cluster_data Data Analysis Sample Sample containing This compound Dilution Dilution with Internal Standard Sample->Dilution Direct Analysis Hydrolysis Acid-Catalyzed Hydrolysis Sample->Hydrolysis Indirect Analysis GC_FID GC-FID Dilution->GC_FID GC_MS GC-MS Dilution->GC_MS qNMR qNMR Dilution->qNMR Extraction Solvent Extraction of 2-ethylhexanol Hydrolysis->Extraction GC_FID_indirect GC-FID (indirect) Extraction->GC_FID_indirect Quantification Quantification (Calibration Curve or Internal Standard) GC_FID->Quantification GC_MS->Quantification qNMR->Quantification GC_FID_indirect->Quantification

Caption: General workflow for the quantification of this compound.

References

A Comparative Guide to Alkoxysilane Precursors for Nanoparticle Synthesis: Tetrakis(2-ethylhexoxy)silane vs. Tetramethoxysilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a silica precursor is a critical step in the synthesis of nanoparticles, directly influencing the kinetics of formation and the physicochemical properties of the final material. This guide provides a detailed comparison of two distinct alkoxysilane precursors: the sterically hindered Tetrakis(2-ethylhexoxy)silane (TEHOS) and the highly reactive Tetramethoxysilane (TMOS). While direct comparative experimental data for TEHOS in nanoparticle synthesis is limited, this guide leverages established principles of sol-gel chemistry to infer its behavior and provide a valuable comparison for researchers exploring novel precursors.

Physicochemical Properties and Reaction Kinetics

The rate of hydrolysis and condensation of alkoxysilane precursors is a key determinant of the final nanoparticle characteristics. This rate is significantly influenced by the steric hindrance and electronic effects of the alkoxy groups attached to the silicon atom.

TMOS , with its small methoxy groups, exhibits minimal steric hindrance, leading to a very fast hydrolysis rate. This rapid reaction can result in a burst of nucleation, which, if not carefully controlled, may lead to broader particle size distributions or aggregation.

TEHOS , in contrast, possesses bulky 2-ethylhexoxy groups. These large side chains create significant steric hindrance around the central silicon atom, which markedly slows down the rates of both hydrolysis and condensation.[1] This reduced reactivity offers a wider processing window and potentially more controlled particle growth.

Below is a table summarizing the key physicochemical properties of TEHOS and TMOS.

PropertyThis compound (TEHOS)Tetramethoxysilane (TMOS)
Molecular Formula C32H68O4SiC4H12O4Si
Molecular Weight 544.97 g/mol 152.22 g/mol
Boiling Point 194 °C[2]121-122 °C
Density 0.88 g/mL[2]1.023 g/mL
Hydrolysis Rate Slow (due to high steric hindrance)[1]Very Fast (due to low steric hindrance)
Condensation Rate SlowFast
Leaving Group 2-ethylhexanolMethanol

Impact on Nanoparticle Synthesis: A Comparative Overview

The differences in reaction kinetics between TEHOS and TMOS are predicted to have a significant impact on the resulting nanoparticle morphology, size, and size distribution.

ParameterThis compound (TEHOS) (Inferred)Tetramethoxysilane (TMOS) (Documented)
Nucleation Slower, more controlled nucleation phase.Rapid, burst nucleation.
Particle Growth Slower, more uniform growth on existing nuclei.Rapid growth, potential for secondary nucleation.
Particle Size Potentially larger, more easily controlled size.Typically smaller, requires precise control of conditions to avoid aggregation.
Size Distribution Potentially narrower size distribution due to controlled growth.Can be broad if reaction conditions are not optimized.
Surface Hydrophobicity Higher, due to the presence of long alkyl chains.Lower, more hydrophilic surface.

Experimental Protocols

The following are representative experimental protocols for the synthesis of silica nanoparticles using the Stöber method, a common sol-gel technique. The protocol for TEHOS is a proposed adaptation to account for its lower reactivity.

Synthesis of Silica Nanoparticles using TMOS (Stöber Method)

This protocol is a standard procedure for the synthesis of silica nanoparticles from TMOS.

Materials:

  • Tetramethoxysilane (TMOS)

  • Ethanol (absolute)

  • Deionized Water

  • Ammonium Hydroxide (28-30% solution)

Procedure:

  • In a flask, a mixture of ethanol and deionized water is prepared.

  • Ammonium hydroxide is added to the solution to act as a catalyst.

  • The solution is stirred vigorously at room temperature.

  • A specific amount of TMOS is rapidly added to the stirring solution.

  • The reaction is allowed to proceed for several hours, during which the solution will become turbid, indicating the formation of silica nanoparticles.

  • The nanoparticles are then collected by centrifugation, washed several times with ethanol and deionized water, and dried.

Proposed Synthesis of Silica Nanoparticles using TEHOS (Modified Stöber Method)

This hypothetical protocol is designed to accommodate the slower reaction kinetics of TEHOS.

Materials:

  • This compound (TEHOS)

  • Ethanol (absolute) or a co-solvent like Tetrahydrofuran (THF) to improve solubility

  • Deionized Water

  • Ammonium Hydroxide (28-30% solution)

Procedure:

  • Due to the hydrophobic nature of TEHOS, a co-solvent system of ethanol and THF might be necessary to ensure proper mixing with the aqueous phase.

  • Prepare a solution of the alcohol/co-solvent, deionized water, and ammonium hydroxide in a reaction vessel.

  • To compensate for the slower hydrolysis rate, a higher reaction temperature (e.g., 40-60 °C) and a longer reaction time (e.g., 12-24 hours) may be required.

  • Slowly add TEHOS to the heated and stirred solution.

  • Monitor the reaction for the gradual formation of a turbid suspension.

  • Isolate the resulting nanoparticles by centrifugation, followed by washing with ethanol and drying.

Visualizing the Process and Logic

The following diagrams, generated using Graphviz, illustrate the key processes and logical relationships discussed in this guide.

Sol_Gel_Workflow cluster_precursors Precursor Selection cluster_reaction Sol-Gel Process cluster_outcome Nanoparticle Formation TMOS TMOS (Tetramethoxysilane) Hydrolysis Hydrolysis (Si-OR + H2O -> Si-OH + ROH) TMOS->Hydrolysis Fast TEHOS TEHOS (this compound) TEHOS->Hydrolysis Slow Condensation Condensation (Si-OH + HO-Si -> Si-O-Si + H2O) (Si-OH + RO-Si -> Si-O-Si + ROH) Hydrolysis->Condensation Nucleation Nucleation Condensation->Nucleation Growth Particle Growth Nucleation->Growth Nanoparticles Silica Nanoparticles Growth->Nanoparticles

General workflow of silica nanoparticle synthesis via the sol-gel method.

Precursor_Effect cluster_precursor Precursor Structure cluster_kinetics Reaction Kinetics cluster_nanoparticles Resulting Nanoparticle Characteristics TMOS TMOS (Short-chain alkoxy groups) Fast_Kinetics Fast Hydrolysis & Condensation TMOS->Fast_Kinetics Low Steric Hindrance TEHOS TEHOS (Long-chain, bulky alkoxy groups) Slow_Kinetics Slow Hydrolysis & Condensation TEHOS->Slow_Kinetics High Steric Hindrance TMOS_NP - Rapid Nucleation - Smaller Size - Potential for Aggregation Fast_Kinetics->TMOS_NP TEHOS_NP - Controlled Nucleation - Potentially Larger Size - Narrower Size Distribution Slow_Kinetics->TEHOS_NP

Effect of precursor structure on reaction kinetics and nanoparticle properties.

References

Assessing the Purity of Tetrakis(2-ethylhexoxy)silane: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The chemical purity of reagents is paramount in scientific research and pharmaceutical development, where even trace impurities can significantly impact experimental outcomes and product safety. Tetrakis(2-ethylhexoxy)silane, a versatile organosilicon compound, is no exception. This guide provides a comprehensive comparison of analytical methodologies for assessing its purity, with a primary focus on Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the experimental protocol for GC-MS analysis, discuss potential impurities, and compare its performance with alternative techniques, supported by experimental considerations.

Gold Standard: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful and widely adopted technique for the separation, identification, and quantification of volatile and semi-volatile compounds, making it highly suitable for the analysis of this compound. The method's high resolution and sensitivity allow for the detection of minute impurities, providing a detailed purity profile.

Potential Impurities in this compound

Understanding the potential impurities is crucial for developing a robust analytical method. Based on its synthesis, typically through the alcoholysis of silicon tetrachloride with 2-ethylhexanol, the following impurities may be present[1]:

  • Starting Materials: Unreacted 2-ethylhexanol and residual silicon tetrachloride.

  • Byproducts: Hydrogen chloride (HCl), which is typically removed during synthesis.

  • Partially Substituted Silanes: Tris(2-ethylhexoxy)chlorosilane, Bis(2-ethylhexoxy)dichlorosilane, and (2-ethylhexoxy)trichlorosilane.

  • Hydrolysis Products: Due to its sensitivity to moisture, this compound can hydrolyze to form silanols and release 2-ethylhexanol.[1]

  • Oligomeric Species: Self-condensation of silanols can lead to the formation of various siloxane oligomers.

Experimental Protocol: GC-MS Analysis

The following protocol is a general guideline for the GC-MS analysis of this compound and can be optimized based on the specific instrumentation and purity requirements.

Table 1: GC-MS Experimental Parameters

ParameterValue
Gas Chromatograph Agilent 8890 GC or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or similar non-polar column)
Injection Volume 1 µL
Injection Mode Split (e.g., 50:1) or Splitless, depending on expected impurity concentration
Inlet Temperature 280 °C
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Temperature Program Initial: 100 °C, hold for 2 minRamp 1: 15 °C/min to 320 °CHold: 10 min at 320 °C
Transfer Line Temp. 300 °C
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-600
Solvent Dichloromethane or Hexane
Data Presentation: Interpreting the Results

A typical GC-MS analysis of a high-purity this compound sample would ideally show a single, sharp peak corresponding to the main component. The presence of other peaks would indicate impurities. The mass spectrum of each peak can be used for identification by comparing it to a spectral library (e.g., NIST) or by interpreting the fragmentation pattern. Quantitative analysis is typically performed by integrating the peak areas and expressing the purity as a percentage of the total area.

Table 2: Illustrative Purity Data for this compound Batches

Batch IDMain Peak Area (%)Impurity 1 (2-ethylhexanol) Area (%)Impurity 2 (Oligomer) Area (%)Purity (%)
TEOS-A-00199.850.080.0599.85
TEOS-B-00299.520.250.1899.52
TEOS-C-00399.910.040.0399.91

Note: This data is illustrative and will vary depending on the specific sample.

Alternative Analytical Techniques for Purity Assessment

While GC-MS is a primary method, other analytical techniques can provide complementary information or may be more suitable for specific applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation and can be used for quantitative purity assessment (qNMR). By integrating the signals corresponding to the main compound and known impurities, a highly accurate purity value can be determined without the need for reference standards for each impurity.

High-Performance Liquid Chromatography (HPLC)

For less volatile impurities or oligomers that may not be amenable to GC analysis, HPLC with a suitable detector (e.g., UV, RI, or ELSD) can be an effective alternative. Method development would be required to find an appropriate stationary and mobile phase for the separation.

Comparison of Analytical Techniques

Table 3: Comparison of Purity Assessment Techniques

TechniquePrincipleInformation ProvidedAdvantagesLimitations
GC-MS Separation by volatility and boiling point, detection by mass-to-charge ratio.Identification and quantification of volatile and semi-volatile impurities.High sensitivity and specificity, excellent for identifying unknown impurities.Not suitable for non-volatile compounds, may require derivatization for some analytes.
NMR Nuclear spin transitions in a magnetic field.Structural confirmation and quantitative purity assessment.Highly accurate and precise for quantification (qNMR), non-destructive.Lower sensitivity compared to GC-MS, may not detect very low-level impurities.
HPLC Separation by differential partitioning between a mobile and stationary phase.Quantification of non-volatile and thermally labile impurities.Wide applicability to a range of compounds.May require specific detectors for non-chromophoric compounds, method development can be time-consuming.

Visualizing the Workflow and Decision-Making Process

To aid in understanding the analytical process, the following diagrams, generated using the DOT language, illustrate the experimental workflow for GC-MS analysis and a decision tree for selecting the appropriate purity assessment technique.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample This compound Sample Dilution Dilute in appropriate solvent (e.g., Dichloromethane) Sample->Dilution Vial Transfer to GC vial Dilution->Vial GC_Injection Inject sample into GC Vial->GC_Injection Separation Chromatographic Separation (DB-5ms column) GC_Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection (m/z 40-600) Ionization->Detection Chromatogram Generate Total Ion Chromatogram (TIC) Detection->Chromatogram Peak_Integration Integrate Peaks Chromatogram->Peak_Integration Mass_Spectra Extract Mass Spectra Chromatogram->Mass_Spectra Quantification Calculate Purity (%) Peak_Integration->Quantification Library_Search Identify Impurities via Library Search (NIST) Mass_Spectra->Library_Search Library_Search->Quantification Report Generate Purity Report Quantification->Report

Caption: Experimental workflow for the GC-MS analysis of this compound.

Purity_Analysis_Decision_Tree Start Start Purity Assessment Question1 Need to identify unknown impurities? Start->Question1 Question2 Are impurities non-volatile? Question1->Question2 No GC_MS Use GC-MS Question1->GC_MS Yes Question3 Need highly accurate quantification of known impurities? Question2->Question3 No HPLC Use HPLC Question2->HPLC Yes Question3->GC_MS No NMR Use qNMR Question3->NMR Yes

Caption: Decision tree for selecting a purity analysis method for this compound.

References

A Comparative Guide to Silica-Based Materials: The Role of Tetrakis(2-ethylhexoxy)silane in Tailoring Mechanical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of silica precursor is a critical decision that dictates the final properties of synthesized materials. This guide provides a comprehensive comparison of materials derived from Tetrakis(2-ethylhexoxy)silane (TEHOS) and more common alternatives like Tetraethoxysilane (TEOS) and Tetramethoxysilane (TMOS). While direct quantitative mechanical data for materials synthesized exclusively from TEHOS is limited in publicly available literature, this guide leverages theoretical considerations and extensive experimental data from alternative precursors to provide a valuable comparative framework.

The selection of a silane precursor in the sol-gel process is fundamental to controlling the kinetics of synthesis and the ultimate mechanical and surface properties of the resulting silica-based material. TEHOS, with its unique molecular architecture, presents a distinct alternative to conventional precursors, offering potential advantages in process control and material characteristics.

Comparison of Precursor Properties

The primary difference between TEHOS and other common alkoxysilane precursors lies in the steric bulk of the alkoxy groups attached to the silicon atom. This structural variance has a profound impact on the reactivity of the precursor and the architecture of the resulting polysiloxane network.

PrecursorChemical FormulaMolecular Weight ( g/mol )StructureKey Features
This compound (TEHOS) Si(OCH₂CH(C₂H₅)C₄H₉)₄544.97Four bulky, branched 2-ethylhexoxy groups leading to significant steric hindrance.
Tetraethoxysilane (TEOS) Si(OC₂H₅)₄208.33Four ethoxy groups with moderate steric hindrance. A widely used precursor.
Tetramethoxysilane (TMOS) Si(OCH₃)₄152.22Four small methoxy groups with minimal steric hindrance, leading to fast reaction rates.

Theoretical Influence of Steric Hindrance on Mechanical Properties

The significant steric hindrance provided by the four bulky 2-ethylhexoxy groups in TEHOS is a key characteristic that influences the sol-gel process and, consequently, the properties of the final material.[1] This steric bulk slows the rate of hydrolysis and condensation, making the process more controllable compared to silanes with smaller substituents like methoxy or ethoxy groups.[1] This reduced reactivity is advantageous in applications requiring a longer pot life or more controlled gelation.[1]

The properties of the final material, such as flexibility and hydrophobicity, are also directly influenced by these long alkyl chains.[1] The presence of long-chain alkyl groups is expected to create a more open and less cross-linked silica network. This could potentially lead to materials with lower density, increased flexibility, and enhanced hydrophobicity. The long alkyl chains can disrupt the dense packing of the silica network, leading to a material that is less brittle and more capable of absorbing mechanical stress.

The following diagram illustrates the logical relationship between precursor structure and the anticipated material properties.

G cluster_precursor Precursor Properties cluster_network Resulting Network Structure cluster_properties Mechanical & Physical Properties Precursor Silane Precursor (e.g., TEHOS, TEOS) StericHindrance Steric Hindrance of Alkoxy Groups Precursor->StericHindrance determines Reactivity Hydrolysis & Condensation Reactivity StericHindrance->Reactivity influences NetworkDensity Network Density & Cross-linking Reactivity->NetworkDensity governs Porosity Porosity NetworkDensity->Porosity affects Mechanical Mechanical Properties (Flexibility, Hardness) NetworkDensity->Mechanical impacts Physical Physical Properties (Hydrophobicity, Density) Porosity->Physical influences

Caption: Logical flow from precursor structure to material properties.

Experimental Data for Alternative Materials

While specific quantitative data for TEHOS-derived materials is scarce, extensive research exists for materials synthesized from TEOS and other silanes. This data provides a baseline for understanding the mechanical properties of silica-based materials.

MaterialPrecursor(s)Young's Modulus (GPa)Tensile Strength (MPa)Elongation at Break (%)Hardness (GPa)Reference
Silica AerogelTEOS0.001 - 0.10.01 - 0.2< 5-[2]
Silica/Polypropylene CompositeAmino-functionalized silane-~30~5-[3]
Silica Thin FilmTEOS~70--0.9 - 1.1[4]
Silica-Rubber NanocompositeAlkylsilane/MercaptosilaneVaries with composition---[5][6]

Experimental Protocols

The synthesis and mechanical characterization of silica-based materials follow established methodologies.

Sol-Gel Synthesis (General Protocol)

The sol-gel process is a versatile method for producing silica materials from alkoxide precursors. The process generally involves the hydrolysis and subsequent condensation of the precursor in a controlled manner.

The following diagram outlines a typical experimental workflow for sol-gel synthesis and material characterization.

G Start Start: Precursor Selection (e.g., TEHOS, TEOS) Mixing Mixing: Precursor, Solvent, Water, Catalyst Start->Mixing Hydrolysis Hydrolysis Mixing->Hydrolysis Condensation Condensation (Sol Formation) Hydrolysis->Condensation Gelation Gelation Condensation->Gelation Aging Aging Gelation->Aging Drying Drying (e.g., Supercritical, Ambient) Aging->Drying Material Final Material Drying->Material Characterization Mechanical & Physical Characterization Material->Characterization

Caption: Experimental workflow for sol-gel synthesis and characterization.

1. Hydrolysis: The alkoxide precursor is mixed with water, typically in a solvent such as ethanol, and a catalyst (acid or base) to initiate the hydrolysis of the alkoxy groups (Si-OR) to form silanol groups (Si-OH).

2. Condensation: The newly formed silanol groups then undergo condensation reactions to form siloxane bonds (Si-O-Si), releasing water or alcohol as a byproduct. This leads to the formation of a sol, which is a colloidal suspension of silica particles.

3. Gelation: As the condensation reactions continue, the silica particles link together to form a three-dimensional network that spans the entire volume of the liquid, resulting in the formation of a gel.

4. Aging: The gel is often aged in its mother liquor to strengthen the network through further condensation reactions and structural rearrangement.

5. Drying: The solvent is removed from the gel network to obtain the final solid material. The drying method is critical in determining the final properties. Supercritical drying is often used to produce low-density aerogels by avoiding the collapse of the porous structure due to capillary forces.

Mechanical Testing

Standard techniques are employed to evaluate the mechanical properties of the synthesized materials.

  • Tensile Testing: This method is used to determine the tensile strength, Young's modulus, and elongation at break of a material by pulling it until it fractures.

  • Nanoindentation: This technique is used to measure the hardness and elastic modulus of thin films and small volumes of material by indenting the surface with a sharp tip.

  • Dynamic Mechanical Analysis (DMA): DMA is used to study the viscoelastic properties of materials, such as storage modulus and loss modulus, as a function of temperature and frequency.[5][6]

Conclusion

The provided experimental data for materials derived from alternative silanes serves as a valuable benchmark for researchers. The detailed experimental protocols offer a foundation for the synthesis and characterization of novel materials. Future research focusing on the quantitative mechanical analysis of materials synthesized from TEHOS is crucial to fully unlock its potential in applications ranging from drug delivery systems to advanced coatings and flexible electronics. The unique properties anticipated from TEHOS-derived materials make it a promising candidate for creating next-generation materials with tailored mechanical performance.

References

Long-Term Stability of Tetrakis(2-ethylhexoxy)silane-Derived Materials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The long-term stability of materials is a critical factor in the development of advanced drug delivery systems, medical devices, and high-performance coatings. Tetrakis(2-ethylhexoxy)silane (TEHOS), an alkoxysilane with bulky organic ligands, serves as a precursor for silica-based materials with distinct properties. This guide provides an objective comparison of the long-term stability of TEHOS-derived materials against common alternatives, supported by experimental data to inform material selection for research and development.

Executive Summary

Materials derived from this compound exhibit a unique stability profile characterized by high thermal resistance and controlled hydrolytic degradation. The steric hindrance provided by the bulky 2-ethylhexoxy groups significantly influences its reactivity, offering advantages in processability and tuning material properties. When compared to other silanes and biodegradable polymers, TEHOS-derived materials present a compelling option for applications demanding robust and long-lasting performance. However, the choice of material will ultimately depend on the specific requirements of the application, including the desired degradation rate, mechanical properties, and biocompatibility.

Comparative Analysis of Long-Term Stability

The long-term stability of a material is primarily assessed by its resistance to thermal and hydrolytic degradation. These factors dictate the material's performance and integrity over its intended lifespan.

Thermal Stability

Generally, the thermal stability of silane coupling agents is influenced by the nature of the organic functional group and its linkage to the silicon atom. Materials with higher thermal stability will exhibit a higher onset temperature of decomposition.

Table 1: Comparative Thermal Stability of Silane-Functionalized Silica Nanoparticles and Alternative Materials

Material/FunctionalizationOnset of Decomposition (°C)Temperature at Max. Decomposition Rate (°C)Key Observations
Silane-Modified Silica
3-Methacryloxypropyltrimethoxysilane (MPS)~200Not specifiedDecomposition of the methacryloxypropyl groups begins around 200°C.[1]
Octyltrimethoxysilane (OTMS)Not specifiedNot specifiedProvides a hydrophobic surface with thermal stability dependent on the alkyl chain.
3-Aminopropyltriethoxysilane (APTES)~200-300~350-450The amino groups can influence the degradation profile.
Alternative Materials
Poly(lactic acid) (PLA)~330-336~368-374Degradation occurs in a single step.[2]
Poly(lactic-co-glycolic acid) (PLGA)Varies with L:G ratioVariesStability is influenced by the copolymer composition.

Note: The data for silane-modified silica is based on the decomposition of the organic functional groups from the nanoparticle surface and may not represent the bulk thermal stability of the pure silane.

Hydrolytic Stability

Hydrolytic stability refers to a material's resistance to degradation in the presence of water. For silane-derived materials, this involves the hydrolysis of siloxane bonds (Si-O-Si), which can lead to the breakdown of the material's structure. The rate of hydrolysis is a critical parameter for applications such as controlled drug release and bioresorbable implants.

The bulky 2-ethylhexoxy groups of TEHOS provide significant steric hindrance, which slows down the rate of hydrolysis compared to silanes with smaller alkoxy groups like methoxy or ethoxy groups. This controlled hydrolysis can be advantageous in tuning the degradation profile of the resulting material.

Table 2: Comparative Hydrolysis Rates of Various Alkoxysilanes

AlkoxysilaneRelative Hydrolysis RateKey Factors Influencing Rate
Tetramethoxysilane (TMOS)FastSmall methoxy groups offer little steric hindrance.
Tetraethoxysilane (TEOS)ModerateEthoxy groups are larger than methoxy, slowing hydrolysis.
This compound (TEHOS) Slow Bulky 2-ethylhexoxy groups provide significant steric hindrance.
3-Aminopropyltriethoxysilane (APTES)Can be rapidThe amine group can catalyze hydrolysis.
3-Methacryloxypropyltrimethoxysilane (MPS)ModerateReactivity is influenced by the methacryloxy group.

The hydrolytic degradation of alternative materials like PLA and PLGA is a well-characterized process that leads to the formation of their constituent monomers, lactic acid and glycolic acid. The degradation rate of these polymers can be tailored by altering their molecular weight, crystallinity, and copolymer ratio.

Biocompatibility and In Vivo Degradation

For applications in drug development and medical devices, the biocompatibility of a material and its degradation products is of paramount importance. Biocompatibility is evaluated through a series of tests outlined in standards such as ISO 10993 and ASTM F748.[3][4] These tests assess cytotoxicity, sensitization, irritation, and other potential adverse biological reactions.

Silica-based materials are generally considered biocompatible, and their degradation product, silicic acid, is a naturally occurring compound in the human body. However, the biocompatibility of a specific silane-derived material can be influenced by the nature of the organic functional groups and any potential leachables. While extensive biocompatibility data for TEHOS-derived materials is not widely published, the general safety of silica nanoparticles has been investigated. Studies have shown that the in vivo fate of silica nanoparticles is dependent on their size, porosity, and surface chemistry.[5]

In contrast, PLA and PLGA are well-established biodegradable polymers with a long history of use in FDA-approved medical devices and drug delivery systems. Their degradation products are natural metabolites, which contributes to their excellent biocompatibility.

Table 3: General Biocompatibility and Degradation Profile of Material Classes

Material ClassBiocompatibility ProfileIn Vivo Degradation ProductsKey Considerations
Silica-based (from TEHOS) Generally considered biocompatible.Orthosilicic acidBiocompatibility can be influenced by residual organic groups and particle morphology. Specific long-term in vivo data for TEHOS-derived materials is limited.
PLA/PLGA Excellent, well-established.Lactic acid, Glycolic acidDegradation rate is tunable. Widely used in clinical applications.

Experimental Protocols

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability of the material.

Procedure:

  • A small, known mass of the sample is placed in a TGA crucible.

  • The sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant rate (e.g., 10 °C/min).

  • The mass of the sample is continuously monitored as a function of temperature.

  • The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition and the temperature of maximum weight loss.

Hydrolytic Stability Assessment

Objective: To evaluate the material's resistance to degradation in an aqueous environment.

Procedure:

  • Samples of the material with known dimensions and weight are prepared.

  • The samples are immersed in a physiologically relevant buffer solution (e.g., phosphate-buffered saline, PBS, pH 7.4) at a constant temperature (e.g., 37 °C).

  • At predetermined time points, samples are removed, dried, and weighed to determine mass loss.

  • The degradation can also be monitored by analyzing the surrounding solution for degradation products using techniques like spectroscopy or chromatography.

  • Changes in the material's mechanical properties or surface morphology can also be assessed over time.

In Vitro Cytotoxicity Assay (e.g., MTT Assay)

Objective: To assess the potential of the material to cause cell death.

Procedure:

  • Extracts of the material are prepared by incubating it in a cell culture medium.

  • A specific cell line (e.g., fibroblasts) is cultured in the presence of the material extracts at various concentrations.

  • After a defined incubation period, a reagent such as MTT is added. Viable cells will convert the MTT into a colored formazan product.

  • The amount of formazan produced, which is proportional to the number of viable cells, is quantified using a spectrophotometer.

  • The results are compared to control groups to determine the material's cytotoxic potential.

Visualizing Experimental Workflows

The following diagrams, created using the DOT language, illustrate a typical experimental workflow for evaluating the long-term stability of a material.

StabilityTestingWorkflow cluster_synthesis Material Synthesis cluster_characterization Initial Characterization cluster_stability Long-Term Stability Studies cluster_analysis Post-Aging Analysis TEHOS TEHOS TGA_initial TGA TEHOS->TGA_initial FTIR FTIR TEHOS->FTIR SEM SEM TEHOS->SEM Alternative Alternative Material Alternative->TGA_initial Alternative->FTIR Alternative->SEM Thermal Thermal Aging TGA_initial->Thermal Hydrolytic Hydrolytic Degradation FTIR->Hydrolytic SEM->Hydrolytic TGA_final TGA Thermal->TGA_final Mass_Loss Mass Loss Hydrolytic->Mass_Loss Mechanical Mechanical Testing Hydrolytic->Mechanical

Workflow for Long-Term Stability Evaluation

BiocompatibilityWorkflow Material Test Material (e.g., TEHOS-derived) Extraction Material Extraction (ISO 10993-12) Material->Extraction Cytotoxicity In Vitro Cytotoxicity (ISO 10993-5) Extraction->Cytotoxicity Sensitization Sensitization Assay (ISO 10993-10) Extraction->Sensitization Irritation Irritation Test (ISO 10993-23) Extraction->Irritation Report Biocompatibility Assessment Report Cytotoxicity->Report Sensitization->Report Irritation->Report

Biocompatibility Testing Workflow Overview

Conclusion

This compound-derived materials offer a valuable platform for applications requiring tailored long-term stability. Their slower, more controlled hydrolysis compared to other alkoxysilanes, combined with good thermal stability, makes them an attractive option for researchers. However, for biomedical applications, the extensive and well-documented biocompatibility and degradation profiles of polymers like PLA and PLGA currently set a high benchmark. Further in-depth, comparative studies on the long-term in vivo performance and biocompatibility of TEHOS-derived materials are warranted to fully elucidate their potential in the pharmaceutical and medical device fields. This guide serves as a foundational resource to aid in the initial stages of material selection and experimental design.

References

Safety Operating Guide

Proper Disposal of Tetrakis(2-ethylhexoxy)silane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential guidance on the safe and compliant disposal of Tetrakis(2-ethylhexoxy)silane, ensuring the safety of laboratory personnel and the protection of the environment. Researchers, scientists, and drug development professionals should adhere to these procedures to mitigate risks associated with this chemical.

I. Immediate Safety Considerations

This compound is classified as a substance that causes serious eye irritation.[1] Upon contact with water or moisture, it can hydrolyze to form 2-ethylhexanol, which has been associated with reproductive effects and mutagenic data.[1] Therefore, appropriate personal protective equipment (PPE), including chemical goggles, and neoprene or nitrile rubber gloves, should be worn at all times when handling this substance and its waste.[2][3] An emergency eyewash station and safety shower should be readily accessible.[1]

II. Prohibited Disposal Methods

Under no circumstances should this compound or its waste be disposed of via the public sewer system.[1][2][4] Direct release into the environment must be strictly avoided.[1][2]

III. Recommended Disposal Procedure

The primary and recommended method for the disposal of this compound is incineration.[1][2][3][5] This process should be carried out by a licensed waste disposal facility in accordance with all local, state, and national regulations.

Step-by-Step Disposal Protocol:

  • Waste Collection:

    • Collect all waste this compound, including contaminated materials such as absorbent pads from spills, in a designated, properly labeled, and tightly sealed container.

    • Spills should be contained using dikes or absorbents to prevent migration into sewers or streams.[1][2] The collected absorbent material must also be treated as hazardous waste.

  • Container Management:

    • Ensure the waste container is compatible with the chemical.

    • Store the sealed waste container in a well-ventilated area, away from heat, sparks, open flames, and oxidizing agents.[1][5]

  • Engage a Licensed Waste Disposal Contractor:

    • Contact a certified hazardous waste disposal company to arrange for the pickup and incineration of the this compound waste.

    • Provide the contractor with a copy of the Safety Data Sheet (SDS) to ensure they are fully aware of the material's properties and hazards.

  • Documentation:

    • Maintain detailed records of the waste disposal process, including the date, quantity of waste, and the name and contact information of the disposal contractor.

IV. Quantitative Data

The following table summarizes key quantitative data for this compound.

Data PointValueReference
LD50 Oral Rat > 22000 mg/kg[1]

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste Generated spill Is it a spill? start->spill contain Contain spill with absorbent material spill->contain Yes collect_waste Collect liquid waste into a sealed, labeled container spill->collect_waste No collect_spill Collect contaminated absorbent into a sealed container contain->collect_spill store Store container in a well-ventilated area away from ignition sources collect_spill->store collect_waste->store contact_disposal Contact Licensed Hazardous Waste Disposal Facility store->contact_disposal provide_sds Provide Safety Data Sheet (SDS) to contractor contact_disposal->provide_sds transport Arrange for transport and incineration provide_sds->transport document Document the disposal process transport->document end End: Waste Properly Disposed document->end

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Tetrakis(2-ethylhexoxy)silane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Tetrakis(2-ethylhexoxy)silane, including detailed operational and disposal plans. By adhering to these procedural, step-by-step instructions, you can minimize risks and maintain a secure workspace.

Hazard Identification and Personal Protective Equipment (PPE)

This compound presents several potential hazards that necessitate the use of appropriate personal protective equipment. The primary risks include serious eye irritation, and potential skin and respiratory tract irritation.[1] Ingestion may also be harmful.[1] Some related silane compounds have been associated with reproductive health risks.[2][3] Therefore, strict adherence to PPE protocols is crucial.

Table 1: Personal Protective Equipment for this compound

Body PartRecommended PPESpecifications
HandsChemical Resistant GlovesNeoprene or nitrile rubber gloves are recommended.[2][4][5][6][7][8]
EyesSafety GogglesChemical goggles are required. Contact lenses should not be worn when handling this chemical.[2][3][4][6][7][8] A face shield may also be used for additional protection.[7]
Skin & BodyProtective ClothingWear suitable protective clothing to prevent skin contact.[2][3][4][6][7][8]
RespiratoryRespiratorA NIOSH-certified organic vapor respirator (black cartridge) is recommended where inhalation exposure may occur.[2][3][4][6][8]

Operational Plan: Safe Handling and Storage Procedures

A systematic approach to handling and storage is essential to prevent exposure and accidents.

1. Engineering Controls:

  • Always work in a well-ventilated area.[1][2][3][4]

  • Use a local exhaust ventilation system or a chemical fume hood to minimize vapor accumulation.[2][3][4][7]

  • Ensure that emergency eye wash fountains and safety showers are readily accessible in the immediate vicinity of any potential exposure.[2][7][8]

2. Handling Procedures:

  • Avoid all contact with eyes and skin.[1][2][3][4]

  • Do not breathe vapors or mists.[1][2][3][4]

  • Wash hands thoroughly with mild soap and water after handling and before eating, drinking, or smoking.[1][2][4]

  • Remove and wash contaminated clothing before reuse.[1][2][4]

3. Storage Requirements:

  • Store in a tightly closed container.[2][3][4]

  • Keep in a cool, well-ventilated place away from heat sources.[2][3][4]

  • This compound is incompatible with oxidizing agents, moisture, and water.[2][4] Store separately from these substances.

Emergency and First Aid Measures

In the event of an exposure, immediate and appropriate first aid is critical.

Table 2: First Aid Procedures for this compound Exposure

Exposure RouteFirst Aid Instructions
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention.[2][3][4][9]
Skin Contact Remove contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[2][3][4][9]
Inhalation Move the individual to fresh air and keep them in a position comfortable for breathing. If the person feels unwell, seek medical advice.[2][3][4][9]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][3][4][9]

Disposal Plan: Waste Management and Spill Cleanup

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure safety.

1. Waste Disposal:

  • Dispose of waste material by incineration in a licensed waste disposal facility.[4][5]

  • All disposal practices must be in accordance with local, state, and federal regulations.[4]

2. Spill Cleanup:

  • In case of a spill, evacuate unnecessary personnel from the area.

  • Wear the appropriate personal protective equipment as outlined in Table 1.

  • Contain the spill using an absorbent, non-combustible material such as sand or earth.

  • Sweep or shovel the absorbed material into a suitable, labeled container for disposal.[1][4]

  • Avoid allowing the spill to enter sewers or public waterways.[1][4]

Experimental Workflow for Safe Handling

The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal cluster_emergency Emergency Response A Review Safety Data Sheet (SDS) B Ensure Engineering Controls are Functional (Fume Hood, Eyewash, Shower) A->B C Don Appropriate Personal Protective Equipment (PPE) B->C D Work in a Well-Ventilated Area (e.g., Chemical Fume Hood) C->D Proceed to Handling E Handle with Care to Avoid Contact and Vapor Generation D->E J In Case of Spill, Follow Spill Cleanup Protocol D->J F Store in a Tightly Closed Container Away from Incompatibles E->F K In Case of Exposure, Follow First Aid Procedures E->K G Decontaminate Work Area F->G After Use H Dispose of Waste in Accordance with Regulations G->H I Remove PPE and Wash Hands Thoroughly H->I L Seek Medical Attention as Needed K->L

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.